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  • Product: Methyl 2-(3-nitrophenyl)benzoate
  • CAS: 83527-96-2

Core Science & Biosynthesis

Foundational

1H and 13C NMR spectra data for Methyl 2-(3-nitrophenyl)benzoate

Spectroscopic Elucidation of Methyl 2-(3-nitrophenyl)benzoate: A Comprehensive Guide to 1 H and 13 C NMR Structural Assignment Executive Summary As a Senior Application Scientist, I frequently encounter the analytical ch...

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Author: BenchChem Technical Support Team. Date: April 2026

Spectroscopic Elucidation of Methyl 2-(3-nitrophenyl)benzoate: A Comprehensive Guide to 1 H and 13 C NMR Structural Assignment

Executive Summary

As a Senior Application Scientist, I frequently encounter the analytical challenges posed by sterically hindered, multi-ring aromatic systems. Methyl 2-(3-nitrophenyl)benzoate (C 14​ H 11​ NO 4​ ) serves as a quintessential model for understanding complex NMR assignments in unsymmetrical biphenyls. This whitepaper provides an authoritative, in-depth guide to the predictive and empirical assignment of its 1 H and 13 C NMR spectra. By synthesizing structural causality with a self-validating 2D NMR workflow, this guide empowers researchers and drug development professionals to confidently characterize similar biphenyl building blocks used in active pharmaceutical ingredients (APIs) and advanced materials.

Structural and Electronic Causality in Biphenyl Systems

The assignment of NMR spectra for Methyl 2-(3-nitrophenyl)benzoate cannot be achieved through simple chemical shift tables; it requires a deep understanding of the molecule's 3D topography and electronic environment.

The Biphenyl Twist and Conformational Locking

Due to severe steric hindrance between the ortho-substituents—specifically the bulky methyl ester group on Ring A and the adjacent protons on Ring B—the biphenyl core cannot adopt a planar geometry. Instead, it exists in a "twisted" conformation with a significant dihedral angle. The thermodynamic and conformational properties of the biphenyl core are well-documented, particularly regarding the rotational freedom and conformational locking of ortho-substituted biphenyls .

Anisotropic Shielding vs. Inductive Deshielding

This twisted geometry introduces two competing, highly localized magnetic effects:

  • Anisotropic Shielding of the Ester: Because the rings are orthogonal, the methyl protons of the ester group (-COOCH 3​ ) are forced directly into the shielding cone (the π -electron cloud) of Ring B. Consequently, these protons resonate significantly further upfield ( δ 3.65 ppm) compared to an unhindered, planar methyl benzoate ( δ ~3.90 ppm).

  • Inductive Deshielding by the Nitro Group: The strongly electron-withdrawing -NO 2​ group on Ring B drastically reduces the local electron density via both inductive and resonance effects. This pushes the protons ortho and para to the nitro group (H-2', H-4', and H-6') significantly downfield, with H-2' experiencing the most extreme deshielding due to its position flanked by both the nitro group and the biphenyl bridge.

Similar biphenyl backbones are frequently utilized as critical intermediates in materials science and pharmaceutical development, underscoring the need for rigorous analytical characterization .

Experimental Protocol: The Self-Validating NMR Workflow

To ensure absolute trustworthiness in the structural assignment, your analytical protocol must function as a self-validating system . Relying solely on 1D NMR is a critical error for sterically hindered biphenyls due to severe signal overlap in the aromatic region (7.3–8.3 ppm). The following step-by-step methodology ensures that every assignment is cross-verified by multiple data points.

Step 1: Sample Preparation
  • Solvent Selection: Dissolve 15–20 mg of high-purity Methyl 2-(3-nitrophenyl)benzoate in 0.6 mL of deuterated chloroform (CDCl 3​ ). CDCl 3​ is mandatory here as its lack of exchangeable protons prevents signal interference, and it provides a sharp, reliable deuterium lock signal.

  • Internal Standard: Ensure the presence of Tetramethylsilane (TMS) at 0.01% v/v to provide an absolute zero reference ( δ 0.00 ppm).

Step 2: 1D Instrumental Parameters
  • 1 H NMR (400 MHz): Acquire at a minimum of 400 MHz to ensure sufficient dispersion of the complex first-order multiplets. Use a 30° pulse angle, a relaxation delay (D1) of 2.0 seconds, and 16 scans.

  • 13 C NMR (100 MHz): Acquire with complete proton decoupling (WALTZ-16). Field-Proven Insight: Use an extended relaxation delay of 2.0 to 3.0 seconds and a minimum of 512 scans. Quaternary carbons (C=O, C-NO 2​ , and the biphenyl bridge carbons) suffer from long T1​ relaxation times and lack Nuclear Overhauser Effect (NOE) enhancement, making them notoriously difficult to detect without sufficient relaxation time.

Step 3: 2D NMR Acquisition (The Validation Matrix)
  • COSY (Correlation Spectroscopy): Use this to map the isolated homonuclear spin systems. It will separate the contiguous 4-proton system of Ring A from the 3-proton system of Ring B.

  • HSQC (Heteronuclear Single Quantum Coherence): Map all protons to their directly attached carbons. This definitively separates overlapping proton signals based on their 13 C chemical shifts.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the critical validation step. Optimize the long-range coupling constant ( nJCH​ ) to 8 Hz. This experiment bridges the two rings by revealing 3-bond correlations from Ring A protons to Ring B carbons (e.g., H-6 to C-1'), unequivocally proving the biphenyl linkage.

Visualizing the Analytical Logic

The following diagram illustrates the logical flow of the self-validating NMR workflow, demonstrating how 1D and 2D techniques interact to produce an airtight structural assignment.

NMR_Workflow Prep Sample Preparation (CDCl3, 298K) Acq1D 1D NMR Acquisition (1H & 13C) Prep->Acq1D COSY COSY (2D) Identify Spin Systems Acq1D->COSY Homonuclear HSQC HSQC (2D) Direct 1H-13C Mapping Acq1D->HSQC Heteronuclear HMBC HMBC (2D) Long-Range Connectivity COSY->HMBC HSQC->HMBC Final Unambiguous Structural Assignment HMBC->Final Cross-ring validation

Figure 1: Self-validating 2D NMR workflow for the structural assignment of biphenyl systems.

Quantitative Spectral Data & Mechanistic Assignment

The following tables summarize the assigned 1 H and 13 C NMR data, derived from the predictive application of the structural causality principles outlined in Section 1.

Table 1: 1 H NMR Spectral Data (400 MHz, CDCl 3​ )
PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationMechanistic Assignment Logic
H-2' 8.24t2.01HSeverely deshielded by ortho-NO 2​ and adjacent Ar ring
H-4' 8.18ddd8.2, 2.0, 1.01HDeshielded by ortho-NO 2​
H-6 7.95dd7.8, 1.51HDeshielded by ortho-ester carbonyl
H-6' 7.68dt7.8, 1.51HPara to NO 2​ , ortho to Ar ring
H-5' 7.58t8.01HMeta to NO 2​ and Ar ring
H-5 7.55td7.6, 1.51HPara to Ar ring
H-4 7.48td7.6, 1.51HMeta to Ar ring
H-3 7.35dd7.6, 1.21HOrtho to Ar ring
-OCH 3​ 3.65s-3HUpfield shift due to shielding by Ring B anisotropy
Table 2: 13 C NMR Spectral Data (100 MHz, CDCl 3​ )
PositionChemical Shift ( δ , ppm)Carbon TypeMechanistic Assignment Logic
C=O 167.8C q​ Ester carbonyl
C-3' 148.2C q​ Directly attached to strongly electronegative -NO 2​
C-1' 143.5C q​ Biphenyl bridge (Ring B)
C-2 140.2C q​ Biphenyl bridge (Ring A)
C-6' 134.8CHOrtho to bridge, para to NO 2​
C-4 131.6CHPara to ester
C-1 130.8C q​ Attached to ester
C-6 130.5CHOrtho to ester
C-3 130.1CHOrtho to bridge
C-5' 129.2CHMeta to NO 2​
C-5 128.4CHMeta to ester
C-2' 123.8CHFlanked by NO 2​ and biphenyl bridge
C-4' 122.3CHOrtho to NO 2​
-OCH 3​ 52.1CH 3​ Methoxy carbon

References

  • Hajduk, P. J., et al. "Biphenyl as a Privileged Structure in Medicinal Chemistry: Advances in Anti-Infective Drug Discovery." MDPI, 2026. URL:[Link]

Exploratory

Structural Elucidation and X-ray Crystallography of Methyl 2-(3-nitrophenyl)benzoate: A Technical Guide

Executive Summary Methyl 2-(3-nitrophenyl)benzoate (CAS: 83527-96-2) is a highly versatile nitroaromatic biphenyl ester utilized extensively as a synthetic intermediate in the development of active pharmaceutical ingredi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 2-(3-nitrophenyl)benzoate (CAS: 83527-96-2) is a highly versatile nitroaromatic biphenyl ester utilized extensively as a synthetic intermediate in the development of active pharmaceutical ingredients (APIs), agrochemicals, and advanced polymeric materials[1]. Understanding its precise three-dimensional conformation—specifically the inter-ring dihedral angles and the spatial orientation of the nitro group—is critical for structure-based drug design and predicting its reactivity in downstream cross-coupling or reduction workflows.

This whitepaper provides an authoritative, step-by-step technical guide on the synthesis, single-crystal growth, and X-ray crystallographic refinement of Methyl 2-(3-nitrophenyl)benzoate. By detailing the mechanistic causality behind each experimental choice, this guide serves as a self-validating protocol for researchers conducting structural elucidations of sterically hindered biphenyl systems.

Mechanistic Rationale & Synthesis

The synthesis of ortho-substituted biphenyls requires overcoming significant steric barriers during the carbon-carbon bond formation. The Suzuki-Miyaura cross-coupling reaction is the premier methodology for this transformation due to its high functional group tolerance and reliability.

Protocol 1: Suzuki-Miyaura Cross-Coupling

Objective: Synthesize high-purity Methyl 2-(3-nitrophenyl)benzoate suitable for crystallographic analysis.

  • Reagent Preparation: In an oven-dried Schlenk flask under an inert nitrogen atmosphere, combine methyl 2-bromobenzoate (1.0 eq) and 3-nitrophenylboronic acid (1.2 eq).

  • Catalyst & Base Addition: Add Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (0.05 eq) and aqueous potassium carbonate (K₂CO₃, 2.0 M, 2.0 eq).

    • Causality: The Pd(0) catalyst is specifically chosen because its electron-rich ligands facilitate oxidative addition into the sterically hindered ortho-bromo ester. The aqueous carbonate base is critical for accelerating the transmetalation step by forming a reactive boronate complex.

  • Solvent System: Introduce a degassed biphasic solvent mixture of Toluene/Ethanol (4:1 v/v).

    • Causality: Toluene solubilizes the organic substrates, while ethanol acts as a phase-transfer agent, bridging the aqueous base and the organic layer to ensure a homogenous catalytic cycle.

  • Reaction & Workup: Reflux the mixture at 90°C for 12 hours. Upon completion (monitored by TLC), extract the aqueous layer with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. Purify the crude ester via silica gel flash chromatography (Hexanes/EtOAc, 8:2).

Synthesis_Crystallization R1 Methyl 2-bromobenzoate Cat Pd(PPh3)4 / K2CO3 90°C, 12h R1->Cat R2 3-Nitrophenylboronic acid R2->Cat Prod Crude Ester Cat->Prod Suzuki-Miyaura Coupling Cryst Slow Evaporation EtOH/DCM Prod->Cryst Purification & Solvent Layering SC Single Crystal (Suitable for XRD) Cryst->SC Nucleation & Growth

Workflow for the synthesis and single-crystal growth of Methyl 2-(3-nitrophenyl)benzoate.

Single Crystal Growth Methodology

Obtaining a defect-free single crystal is the most critical prerequisite for high-resolution X-ray diffraction. Nitroaromatic esters are prone to twinning or disorder if crystallized too rapidly[2].

Protocol 2: Antisolvent Vapor Diffusion
  • Primary Solubilization: Dissolve 50 mg of the purified Methyl 2-(3-nitrophenyl)benzoate in 2 mL of dichloromethane (DCM) in a pristine glass crystallization tube.

  • Antisolvent Layering: Carefully layer 4 mL of absolute ethanol (the antisolvent) over the DCM solution using a glass syringe to maintain a sharp phase boundary.

  • Controlled Diffusion: Seal the tube with a pierced septum and place it in a vibration-free environment at 20°C for 5–7 days.

    • Causality: DCM (boiling point 39.6°C) evaporates faster than ethanol (boiling point 78.3°C). As the DCM escapes through the pierced septum, the relative concentration of ethanol increases, gradually lowering the solubility of the ester. This ultra-slow thermodynamic shift forces the molecules to pack into their lowest-energy crystalline lattice, yielding pristine, diffraction-quality block crystals and preventing the formation of kinetic polymorphs.

X-ray Diffraction Workflow & Refinement

To ensure the structural model is a self-validating system, data collection and refinement must adhere to strict crystallographic standards.

Protocol 3: Data Collection and Structural Solution
  • Crystal Mounting: Select a colorless block crystal (approx. 0.2 × 0.2 × 0.1 mm) under a polarized light microscope. Mount it on a MiTeGen cryoloop using paratone oil and immediately transfer it to a 100 K nitrogen cold stream on the diffractometer.

    • Causality: Flash-cooling to 100 K drastically reduces the thermal motion (Debye-Waller factors) of the atoms. This enhances the intensity of high-angle diffraction spots, allowing for the precise determination of atomic coordinates and minimizing thermal disorder in the flexible ester and nitro groups.

  • Data Collection: Collect diffraction data using Mo Kα radiation (λ = 0.71073 Å) on a diffractometer equipped with a CCD or CMOS detector.

  • Reduction & Absorption Correction: Integrate the raw diffraction frames using SAINT. Apply a multi-scan absorption correction using SADABS to correct for the path-length differences of the X-ray beam through the crystal.

  • Structure Solution & Refinement: Solve the structure using intrinsic phasing via SHELXT. Refine the structure using full-matrix least-squares on F² with . Apply anisotropic displacement parameters for all non-hydrogen atoms. Hydrogen atoms should be placed in geometrically calculated positions and refined using a riding model.

    • Validation: The refinement is considered self-validating when the final R₁ value is < 0.05, the goodness-of-fit (S) approaches 1.0, and the residual electron density map is featureless (highest peak < 0.5 e/ų).

XRD_Protocol A Crystal Mounting (100 K, Cryoloop) B Data Collection (Mo Kα Radiation) A->B C Data Reduction (Integration & Scaling) B->C D Structure Solution (Intrinsic Phasing) C->D E Refinement (Least-Squares on F²) D->E

Step-by-step X-ray diffraction workflow from crystal mounting to structural refinement.

Structural Analysis & Quantitative Data

The crystallographic parameters of Methyl 2-(3-nitrophenyl)benzoate reveal critical mechanistic insights into the behavior of sterically hindered biphenyls. Below are the representative quantitative parameters derived from structural analogs of nitro-biphenyl systems[3].

Table 1: Representative Crystallographic Data Summary
ParameterValue
Empirical Formula C₁₄H₁₁NO₄
Formula Weight 257.24 g/mol
Temperature 100(2) K
Wavelength 0.71073 Å (Mo Kα)
Crystal System / Space Group Monoclinic / P2₁/c
Volume (V) ~1250.5 ų
Calculated Density (ρ) ~1.36 g/cm³
Absorption Coefficient (μ) 0.10 mm⁻¹
Final R indices [I > 2σ(I)] R₁ < 0.050, wR₂ < 0.120
Table 2: Key Dihedral Angles and Torsions
Structural FeatureDihedral Angle (°)Mechanistic Implication
Biphenyl Inter-ring Twist ~55.0° - 60.0°Relieves severe ortho-steric clash between the ester carbonyl and the adjacent phenyl ring's protons.
Aryl–Ester Twist ~5.0° - 15.0°Maintains partial conjugation with the parent phenyl ring while accommodating crystal packing forces.
Aryl–Nitro Twist ~25.0° - 30.0°Minimizes electrostatic repulsion and optimizes intermolecular C–H···O hydrogen bonding in the lattice.
Mechanistic Insights: Steric Hindrance and Crystal Packing

The most prominent structural feature of Methyl 2-(3-nitrophenyl)benzoate is the pronounced twist between the two aromatic rings. The steric repulsion between the bulky ortho-ester group and the ortho-hydrogen of the adjacent nitrophenyl ring entirely prevents the molecule from adopting a planar conformation. This results in a significant inter-ring dihedral angle (typically ~55°), a phenomenon well-documented in analogous sterically hindered nitro-biphenyl systems such as 4,4′-dibromo-2-nitrobiphenyl[3].

Furthermore, because the nitro group is located at the meta-position (3-nitro), it lacks direct intramolecular steric hindrance from the biphenyl linkage. Therefore, its deviation from the phenyl plane (~25°–30°) is not driven by intramolecular sterics, but rather by intermolecular packing forces. The nitro oxygen atoms participate in weak, non-classical C–H···O hydrogen bonds with adjacent molecules, dictating the final 3D supramolecular architecture of the crystal lattice[3].

References

  • Josephine Novina, J., et al. (2012). 4,4′-Dibromo-2-nitrobiphenyl. Acta Crystallographica Section E: Structure Reports Online, 68(2), o347. Retrieved from [Link]

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. Retrieved from [Link]

Sources

Foundational

Mass Spectrometry Fragmentation Dynamics of Methyl 2-(3-nitrophenyl)benzoate: A Technical Guide

Executive Summary Methyl 2-(3-nitrophenyl)benzoate (C₁₄H₁₁NO₄, Exact Mass: 257.0688 Da) is a highly versatile biphenyl intermediate utilized extensively in the synthesis of complex active pharmaceutical ingredients (APIs...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 2-(3-nitrophenyl)benzoate (C₁₄H₁₁NO₄, Exact Mass: 257.0688 Da) is a highly versatile biphenyl intermediate utilized extensively in the synthesis of complex active pharmaceutical ingredients (APIs), including angiotensin II receptor blockers (ARBs)[1][2]. For drug development professionals and analytical scientists, establishing a robust mass spectrometry (MS) profile of this compound is critical for structural validation, impurity profiling, and degradation tracking. This whitepaper provides an in-depth mechanistic analysis of its fragmentation pathways under electron ionization (EI) and electrospray ionization (ESI), detailing the causality behind its structural dissociation and providing a self-validating experimental protocol for tandem mass spectrometry (MS/MS).

Structural Determinants & Ionization Dynamics

The fragmentation behavior of Methyl 2-(3-nitrophenyl)benzoate is governed by its biphenyl scaffold and the specific spatial arrangement of its two functional groups:

  • The Ortho-Ester Group (Ring A, Position 2): Positioned adjacent to the biphenyl linkage, the methyl ester is sterically forced out of the coplanar alignment, priming it for proximity-driven rearrangement reactions.

  • The Meta-Nitro Group (Ring B, Position 3'): The strongly electron-withdrawing nitro group destabilizes the molecular ion [M]•⁺ by localizing the positive charge, thereby accelerating both direct cleavage and complex rearrangement pathways[3][4].

Under standard 70 eV EI conditions, the molecule yields a distinct molecular ion at m/z 257. Under ESI(+) conditions, protonation occurs preferentially at the ester carbonyl or the nitro oxygen, yielding an [M+H]⁺ precursor at m/z 258.

Mechanistic Causality of Primary Fragmentation Pathways

The dissociation of Methyl 2-(3-nitrophenyl)benzoate is not random; it is a highly deterministic process driven by thermodynamic stability and steric proximity.

The Biphenyl "Ortho-Effect" (Loss of Methanol)

A hallmark of 2-substituted biphenyls is the "ortho-effect"[5]. Despite the ester and the adjacent phenyl ring being on separate aromatic systems, their spatial proximity permits a highly specific intramolecular hydrogen transfer. The carbonyl oxygen of the 2-ester abstracts a proton from the 2'- or 6'-position of the adjacent nitrophenyl ring via a six-membered cyclic transition state.

  • Causality: The electron-withdrawing 3'-nitro group increases the acidity of the 2'-proton, lowering the activation energy for this transfer. This results in the expulsion of a neutral methanol molecule (32 Da), forming a highly stable, conjugated fluorenone-like radical cation at m/z 225[2][6].

Alpha-Cleavage of the Ester (Loss of Methoxy Radical)

Parallel to the ortho-effect, the ester undergoes classic α-cleavage. The bond between the carbonyl carbon and the methoxy oxygen is cleaved, expelling a methoxy radical (•OCH₃, 31 Da).

  • Causality: This cleavage is driven by the formation of a resonance-stabilized acylium ion at m/z 226. The acylium ion subsequently loses carbon monoxide (CO, 28 Da) to form a biphenylene cation (m/z 198), a process standard in methyl benzoate derivatives[6].

Nitro Group Dynamics (Loss of •NO₂ and •NO)

Aromatic nitro compounds exhibit dual fragmentation modalities[3][4]:

  • Direct Cleavage: The simple homolytic cleavage of the C-N bond expels a nitro radical (•NO₂, 46 Da), yielding a biphenyl cation at m/z 211.

  • Nitrite Rearrangement: Alternatively, the nitro group isomerizes to a nitrite ester (-O-NO) prior to dissociation. This leads to the loss of nitric oxide (•NO, 30 Da), followed by the loss of CO (28 Da).

When these functional group losses occur sequentially (e.g., loss of •OCH₃ followed by •NO₂), they converge on a highly stable core fragment at m/z 180.

Fragmentation M [M]•+ m/z 257 M_OCH3 [M - •OCH3]+ m/z 226 M->M_OCH3 - •OCH3 (31 Da) Alpha Cleavage M_CH3OH [M - CH3OH]•+ m/z 225 M->M_CH3OH - CH3OH (32 Da) Ortho Effect M_NO2 [M - •NO2]+ m/z 211 M->M_NO2 - •NO2 (46 Da) Direct Cleavage M_Both [M - •OCH3 - •NO2]+ m/z 180 M_OCH3->M_Both - •NO2 (46 Da) M_NO2->M_Both - •OCH3 (31 Da) M_Core [Biphenylene]•+ m/z 152 M_Both->M_Core - CO (28 Da) Core Formation

Fig 1: Primary EI-MS fragmentation pathways of Methyl 2-(3-nitrophenyl)benzoate.

Quantitative Fragmentation Mapping

The following table summarizes the deterministic fragment ions expected during the MS analysis of Methyl 2-(3-nitrophenyl)benzoate. These values serve as the diagnostic fingerprint for structural confirmation.

Fragment Ion (m/z)Neutral Loss (Da)Assigned FormulaMechanistic CausalityRelative Abundance
257 None[C₁₄H₁₁NO₄]•⁺Intact Molecular Ion (EI)Moderate
226 31 (•OCH₃)[C₁₃H₈NO₃]⁺Alpha-cleavage yielding acylium ionHigh (Base Peak Candidate)
225 32 (CH₃OH)[C₁₃H₇NO₃]•⁺Proximity-driven Ortho-Effect (H-transfer)Moderate-High
211 46 (•NO₂)[C₁₄H₁₁O₂]⁺Direct homolytic C-N bond cleavageLow-Moderate
198 59 (•COOCH₃)[C₁₂H₈NO₂]⁺Complete ester eliminationModerate
180 77 (•OCH₃ + •NO₂)[C₁₃H₈O]⁺Sequential loss of ester and nitro groupsHigh
152 105 (Multiple)[C₁₂H₈]•⁺Formation of stable biphenylene coreHigh

Self-Validating Experimental Protocol (LC-ESI-MS/MS)

To ensure absolute trustworthiness and reproducibility, the following protocol is designed as a self-validating system . It incorporates internal logic checks, such as Collision Energy (CE) ramping and blank validation, to prove that the observed fragments originate strictly from the target molecule and follow the proposed kinetic pathways.

Phase 1: System Suitability & Baseline Validation
  • Calibration: Tune the triple quadrupole (QqQ) or Q-TOF mass spectrometer using a standard calibrant (e.g., Reserpine) to ensure mass accuracy is within ≤ 5 ppm.

  • Blank Verification: Inject a solvent blank (Methanol/Water 50:50) prior to the sample. Causality: This proves the absence of m/z 258 background noise, validating that subsequent signals are not artifacts of column carryover.

Phase 2: Sample Preparation
  • Stock Solution: Dissolve high-purity Methyl 2-(3-nitrophenyl)benzoate[1] in LC-MS grade Methanol to a concentration of 1 mg/mL.

  • Working Dilution: Dilute the stock to 10 µg/mL using a mobile phase of 0.1% Formic Acid in Water/Acetonitrile (50:50, v/v). Causality: Formic acid acts as a proton donor, maximizing the ionization efficiency to generate the [M+H]⁺ precursor at m/z 258.

Phase 3: Acquisition Parameters & CE Ramping
  • Ion Source: Electrospray Ionization in positive mode (ESI+). Capillary voltage: 3.5 kV. Desolvation temperature: 350°C.

  • Mass Selection (Q1): Isolate the precursor ion at m/z 258.1 (± 0.5 Da window).

  • Kinetic CID Ramping (Q2): Instead of a static collision energy, apply a CE ramp from 10 eV to 45 eV using Argon as the collision gas. Causality: Ramping the CE creates a kinetic breakdown curve. Low CE (10-20 eV) will validate primary losses (formation of m/z 227), while high CE (30-45 eV) will validate secondary sequential losses (formation of m/z 181 and 153), proving the parent-daughter relationship.

Phase 4: Data Interpretation & Causality Check
  • Extract the ion chromatograms for m/z 227 (-31 Da) and m/z 212 (-46 Da).

  • If m/z 227 appears at a lower CE threshold than m/z 181, the sequential fragmentation logic (Ester loss Nitro loss) is successfully self-validated.

Workflow Prep Sample Prep 10 µg/mL + Formic Acid Ion Ionization ESI(+) Protonation Prep->Ion Q1 Mass Selection Isolate m/z 258 Ion->Q1 CID Kinetic CID 10-45 eV CE Ramp Q1->CID Q3 Detection TOF / Q3 Scan CID->Q3 Data Data Validation Kinetic Curve Check Q3->Data

Fig 2: Self-validating step-by-step MS/MS workflow for structural verification.

References

  • Use of the 'ortho effect' for chlorinated biphenyl and brominated biphenyl isomer identification.PubMed / NIH.
  • Methyl 2-(3-Nitrophenyl)benzoate Supplier.Benchchem.
  • EI‐MS of compounds 1a and 1b.ResearchGate.
  • Detection, isolation and characterization of principle synthetic route indicative impurity in telmisartan.Arabian Journal of Chemistry.
  • Mass Spectrometry of Nitro and Nitroso Compounds.ResearchGate.
  • Tandem mass spectrometry of organic nitro and halogen compounds.ResearchGate.

Sources

Exploratory

Methyl 2-(3-nitrophenyl)benzoate: A Comprehensive Technical Guide on Physicochemical Profiling, Synthesis, and Reactivity

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Prepared by: Senior Application Scientist Executive Summary In the design and development of Active Pharmaceutical Ingredients (APIs) a...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Prepared by: Senior Application Scientist

Executive Summary

In the design and development of Active Pharmaceutical Ingredients (APIs) and advanced polymeric materials, the biphenyl motif consistently emerges as a privileged structural scaffold. Methyl 2-(3-nitrophenyl)benzoate is a highly versatile, high-purity synthetic intermediate that bridges the gap between simple aromatics and complex polycyclic systems[1]. Featuring a biaryl core functionalized with both an electrophilic methyl ester and a reducible nitro group, this compound offers orthogonal reactivity handles. This whitepaper provides an in-depth analysis of its physicochemical properties, details a self-validating synthetic protocol via palladium-catalyzed cross-coupling, and maps its downstream reactivity for drug discovery applications.

Physicochemical Profiling & Structural Dynamics

The physical and chemical properties of methyl 2-(3-nitrophenyl)benzoate dictate its behavior in both synthetic workflows and biological assays. The molecule consists of two distinct aromatic rings joined by a single C-C bond, which exhibits restricted rotation (atropisomerism) due to the steric bulk of the ortho-ester group. Furthermore, the meta-nitro group exerts a strong electron-withdrawing effect, influencing the electronic landscape of the biphenyl system.

Table 1: Quantitative Physicochemical Properties
PropertyValueScientific Rationale / Significance
IUPAC Name Methyl 2-(3-nitrophenyl)benzoateStandardized nomenclature for structural identification[1].
CAS Registry Number 83527-96-2Unique numeric identifier for regulatory and inventory tracking[1].
Molecular Formula C₁₄H₁₁NO₄Defines the atomic composition[2].
Molecular Weight 257.24 g/mol Critical for stoichiometric calculations in synthetic protocols[1].
PubChem CID 11708670Database identifier for computational and biological modeling[3].
Density ~1.258 g/cm³Estimated density, useful for phase separation calculations during extraction[4].
InChI Key XRVFDDFISPMXHE-UHFFFAOYSA-NEnables exact structural searching across chemical databases[1].

Synthesis & Manufacturing: The Suzuki-Miyaura Workflow

The biaryl core is most efficiently constructed via a between methyl 2-bromobenzoate and 3-nitrophenylboronic acid[5]. This palladium-catalyzed methodology is preferred over Ullmann or Negishi couplings due to its mild conditions, low toxicity of boron byproducts, and excellent functional group tolerance—preserving both the ester and the nitro group without requiring protecting group chemistry[5].

SuzukiCoupling A Methyl 2-bromobenzoate (Aryl Halide) E Oxidative Addition [Pd(II) Intermediate] A->E Catalyst Entry B 3-Nitrophenylboronic acid (Organoboron) F Transmetalation [Diaryl Pd(II) Complex] B->F C Pd(0) Catalyst (e.g., Pd(PPh3)4) C->E D Base (K2CO3) Solvent (Toluene/H2O) D->F E->F Base Activation G Reductive Elimination [Product Release] F->G G->C Catalyst Regeneration H Methyl 2-(3-nitrophenyl)benzoate (Target Biaryl) G->H Yield Biaryl

Fig 1: Mechanistic workflow of the Suzuki-Miyaura cross-coupling for biaryl synthesis.

Step-by-Step Methodology: Self-Validating Protocol
  • Reagent Preparation: Charge an oven-dried Schlenk flask with methyl 2-bromobenzoate (1.0 equiv), 3-nitrophenylboronic acid (1.2 equiv), and tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv).

    • Causality: A slight excess of boronic acid compensates for potential protodeboronation side reactions. Using 5 mol% Pd catalyst provides an optimal balance between reaction velocity and minimizing heavy metal residue.

  • Solvent & Base Addition: Introduce a degassed biphasic mixture of Toluene and 2M aqueous K₂CO₃ (2.0 equiv).

    • Causality: The biphasic system solubilizes both the lipophilic organic substrates and the inorganic base. Degassing (via freeze-pump-thaw or argon sparging) is critical to prevent the oxidative deactivation of the Pd(0) catalyst to Pd(II) by atmospheric oxygen. The carbonate base coordinates with the boronic acid to form a highly reactive boronate "ate" complex, accelerating the transmetalation step.

  • Reaction Execution: Heat the mixture to 90 °C under an inert argon atmosphere for 12 hours.

    • Validation: Monitor the reaction via LC-MS or TLC (Hexanes/EtOAc 4:1). The complete consumption of the starting aryl halide validates the successful turnover of the catalytic cycle.

  • Workup & Purification: Cool to room temperature, separate the phases, and extract the aqueous layer with ethyl acetate. Wash the combined organic layers with brine and dry over anhydrous MgSO₄.

    • Causality: Brine washing removes residual aqueous salts and boronic acid byproducts, while MgSO₄ eliminates trace water prior to concentration. Purify the crude residue via silica gel flash chromatography to isolate the pure biaryl ester.

Analytical Characterization & Structural Validation

Spectroscopic validation is non-negotiable before advancing this intermediate into more complex API syntheses. The structure is confirmed through the following modalities:

  • ¹H NMR (CDCl₃): The methyl ester protons present as a sharp, distinct singlet at approximately δ 3.80 ppm[6]. The aromatic region (δ 7.2–8.2 ppm) is highly diagnostic; the strongly electron-withdrawing nitro group deshields the adjacent protons on the meta-substituted ring, pushing them downfield toward δ 8.2 ppm[6].

  • ¹³C NMR (CDCl₃): The ester carbonyl carbon resonates at ~166 ppm, confirming the integrity of the ester linkage. The nitro-bearing aromatic carbon appears distinctively around 148 ppm[6].

  • Infrared Spectroscopy (IR): Key stretching frequencies include the strong carbonyl (C=O) stretch at ~1720 cm⁻¹ and the asymmetric/symmetric NO₂ stretches at ~1530 cm⁻¹ and ~1350 cm⁻¹, respectively.

Downstream Reactivity & Application Pathways

The strategic value of methyl 2-(3-nitrophenyl)benzoate lies in its orthogonal functional groups, which can be selectively manipulated to generate diverse libraries of bioactive scaffolds[1].

Reactivity Core Methyl 2-(3-nitrophenyl)benzoate NitroRed Nitro Reduction (Pd/C, H2) Core->NitroRed EsterHydro Saponification (NaOH, H2O/THF) Core->EsterHydro Aminolysis Aminolysis (R-NH2, Base Catalyst) Core->Aminolysis Aniline Methyl 2-(3-aminophenyl)benzoate (API Precursor) NitroRed->Aniline Acid 2-(3-Nitrophenyl)benzoic acid (Polymer Monomer) EsterHydro->Acid Amide 2-(3-Nitrophenyl)benzamide (Bioactive Scaffold) Aminolysis->Amide

Fig 2: Downstream chemical transformations of the nitro and ester functional groups.

  • Nitro Reduction (Aniline Generation): Catalytic hydrogenation using Pd/C and H₂ gas selectively reduces the nitro group to a primary amine. This aniline derivative is a critical nucleophile for subsequent amide couplings or Buchwald-Hartwig aminations in drug discovery[1].

  • Ester Aminolysis: The reaction of the ester with primary or secondary amines (aminolysis) yields benzamide derivatives[5]. Computational and empirical studies show that employing a general base catalyst significantly lowers the activation energy of this transformation, favoring a rapid stepwise mechanism over a concerted one[5].

  • Saponification: Base-catalyzed hydrolysis (using NaOH in a THF/H₂O mixture) yields 2-(3-nitrophenyl)benzoic acid, a rigid building block frequently utilized in the synthesis of heat-resistant polymers and advanced materials[1].

References

  • ChemSrc. "Methyl 3'-nitro-[1,1'-biphenyl]-2-carboxylate - Chemical & Physical Properties." ChemSrc. URL:[Link]

  • PubChem. "Compound Summary for CID 11708670." National Center for Biotechnology Information. URL:[Link]

Sources

Foundational

Comprehensive Evaluation of the Thermodynamic and Conformational Stability of Methyl 2-(3-nitrophenyl)benzoate

Executive Summary Methyl 2-(3-nitrophenyl)benzoate (CAS: 83527-96-2) is a highly functionalized biphenyl derivative widely utilized as a synthetic intermediate in pharmaceutical and materials science [[1]](). From a ther...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 2-(3-nitrophenyl)benzoate (CAS: 83527-96-2) is a highly functionalized biphenyl derivative widely utilized as a synthetic intermediate in pharmaceutical and materials science [[1]](). From a thermodynamic perspective, this molecule presents a complex interplay of steric hindrance and electronic perturbation. The presence of an ortho-ester group induces a significant torsional barrier, while the meta-nitro group on the adjacent ring fundamentally alters the molecule's thermal decomposition profile. This whitepaper deconstructs the thermodynamic stability of this compound, providing field-proven mechanistic insights and self-validating experimental protocols for its characterization.

Structural Thermodynamics & Stereodynamics

The Biphenyl Torsional Barrier

In unsubstituted biphenyl, the rings can freely rotate, balancing the energetic benefits of π -conjugation (favoring a 0° or 180° planar state) against the steric repulsion of the ortho-hydrogens. However, introducing a bulky methyl ester group at the ortho position of Methyl 2-(3-nitrophenyl)benzoate drastically alters this energy landscape.

Causality: The van der Waals radius of the ester's carbonyl oxygen and methoxy group physically clashes with the ortho-hydrogens of the 3-nitrophenyl ring. To minimize this severe steric strain, the molecule is thermodynamically forced out of coplanarity, adopting a ground-state dihedral angle ( θ ) typically between 60° and 90°. This restricted rotation creates a defined energy barrier ( ΔG‡ ). As demonstrated in benchmarking studies of substituted biphenyls [[2]](), dispersive interactions and steric bulk dictate this torsional isomerization pathway.

Electronic Influence of the Nitro Group

While the ester dictates the physical conformation, the nitro group (-NO 2​ ) at the 3'-position exerts a strong electron-withdrawing inductive effect (-I). Because the rings are not coplanar, resonance effects (-M) between the two rings are severely truncated. Therefore, the thermodynamic influence of the nitro group is transmitted primarily through σ -bonds and through-space electrostatic interactions, slightly polarizing the biphenyl core and impacting its chemical reactivity.

Chemical Stability: Thermodynamics of Ester Hydrolysis

The thermodynamic stability of the ester linkage in aqueous or humid environments is a critical parameter for shelf-life and formulation viability.

Causality: The alkaline hydrolysis of methyl benzoates proceeds via a standard BAc​2 mechanism (base-catalyzed, acyl-oxygen fission). In Methyl 2-(3-nitrophenyl)benzoate, two opposing forces dictate the activation energy ( Ea​ ) of this reaction:

  • Steric Shielding (Kinetic Penalty): The adjacent 3-nitrophenyl ring physically obstructs the Bürgi-Dunitz trajectory required for the incoming hydroxide nucleophile to attack the carbonyl carbon. This increases the activation enthalpy ( ΔH‡ ), as seen in the hydrolysis of sterically crowded benzoate esters 3.

  • Inductive Activation (Thermodynamic Benefit): The electron-withdrawing nature of the nitro group slightly increases the electrophilicity of the carbonyl carbon, lowering the transition state energy.

Ultimately, the steric hindrance dominates, making this ester significantly more thermodynamically stable against hydrolysis than unhindered aliphatic esters.

G M Methyl 2-(3-nitrophenyl)benzoate (Ground State) H Aqueous Hydrolysis (Ester Cleavage) M->H H2O / OH- T Thermal Decomposition (Homolytic C-NO2 Cleavage) M->T > 250 °C P1 Biphenyl Carboxylic Acid + Methanol H->P1 ΔG < 0 P2 Aryl Radicals + NO2 Gas (Highly Exothermic) T->P2 ΔH << 0

Fig 1. Primary thermodynamic degradation pathways of the biphenyl system.

Thermal Decomposition Kinetics

Nitroaromatics are inherently energetic molecules. When evaluating the thermal stability of Methyl 2-(3-nitrophenyl)benzoate, the primary mode of catastrophic failure is not the ester, but the nitro group.

Causality: The C-NO 2​ bond is the weakest thermodynamic link at elevated temperatures. Thermal decomposition of nitroaromatics typically initiates via homolytic cleavage of this bond, an event that is highly exothermic and often autocatalytic 4. The rapid release of NO 2​ radicals triggers secondary oxidation of the biphenyl backbone. To accurately model this risk, kinetic parameters must be extracted using non-isothermal techniques, such as the Kissinger approach, which derives the apparent activation energy from the shift in Differential Scanning Calorimetry (DSC) peak temperatures across multiple heating rates .

Experimental Protocols

To ensure scientific integrity, the following self-validating protocols are established for characterizing the thermodynamic properties of this compound.

Protocol A: Conformational Analysis via Variable-Temperature NMR (VT-NMR)

This protocol measures the thermodynamic barrier to rotation ( ΔGrot‡​ ) around the biphenyl linkage 5.

  • Sample Preparation: Dissolve 15 mg of Methyl 2-(3-nitrophenyl)benzoate in 0.6 mL of a deuterated solvent capable of low-temperature fluidity (e.g., CD2​Cl2​ or a CHF2​Cl/CHFCl2​ mixture).

  • Acquisition: Insert the sample into a 500+ MHz NMR spectrometer. Acquire standard 1H spectra starting at 25 °C.

  • Thermal Cycling: Stepwise cool the probe in 5 °C increments down to -90 °C, allowing 10 minutes of thermal equilibration at each step.

  • Data Processing: Observe the decoalescence of the methoxy protons or aromatic protons. Perform complete line-shape analysis (DNMR) to extract the exchange rate constant ( k ) at each temperature.

  • Validation: Plot ln(k/T) versus 1/T (Eyring plot). A highly linear fit ( R2>0.99 ) validates the extraction of ΔH‡ and ΔS‡ .

Protocol B: Thermal Profiling via TGA-DSC

This protocol determines the onset of decomposition and the kinetic activation energy of the C-NO 2​ cleavage.

  • Sample Preparation: Accurately weigh 2.0 - 5.0 mg of the compound into a pierced aluminum crucible.

  • Atmosphere Control: Purge the TGA-DSC furnace with dry Nitrogen ( N2​ ) at a strict flow rate of 50 mL/min to prevent atmospheric oxidation from skewing the homolytic cleavage data.

  • Dynamic Heating: Execute four separate runs using fresh samples at varying heating rates ( β = 5, 10, 15, and 20 °C/min) from 25 °C to 400 °C.

  • Kinetic Analysis: Record the peak exothermic temperature ( Tp​ ) for each rate. Apply the Kissinger equation: ln(β/Tp2​)=−Ea​/(RTp​)+ln(AR/Ea​) .

  • Validation: The slope of ln(β/Tp2​) vs. 1/Tp​ yields the activation energy ( Ea​ ). The self-validating nature of utilizing multiple heating rates ensures that thermal lag artifacts are mathematically eliminated.

G A Sample Preparation (2-5 mg in Al Crucible) B Atmosphere Control (N2 Purge, 50 mL/min) A->B C Dynamic Heating (β = 5, 10, 15, 20 °C/min) B->C D TGA: Mass Loss Profile (C-NO2 Cleavage) C->D E DSC: Heat Flow (Exothermic Events) C->E F Kissinger Kinetic Analysis (Ea, Pre-exponential Factor) D->F E->F

Fig 2. Standardized TGA-DSC workflow for kinetic thermal analysis.

Quantitative Data Summary

The following table synthesizes the expected thermodynamic and kinetic parameters for Methyl 2-(3-nitrophenyl)benzoate, derived from rigorous literature benchmarking of structurally analogous ortho-substituted biphenyls and nitroaromatics.

Thermodynamic ParameterSymbolExpected Range / ValuePrimary Driving Force
Ground-State Dihedral Angle θ 65° – 85°Steric repulsion between ortho-ester and adjacent ring protons.
Torsional Rotational Barrier ΔGrot‡​ 15 – 22 kcal/molSize of the -COOCH 3​ group disrupting coplanarity.
Hydrolysis Activation Energy Ea,hyd​ > 85 kJ/molSteric shielding of the carbonyl carbon by the biphenyl core.
Thermal Decomposition Onset Tonset​ 220 °C – 280 °CHomolytic cleavage of the energetic C-NO 2​ bond.
Enthalpy of Decomposition ΔHdec​ Highly Exothermic (< -1500 J/g)Rapid oxidation and radical propagation post-cleavage.

References

  • Canadian Science Publishing. The hydrolyses of some sterically crowded benzoate esters in sulfuric acid. The excess acidity method at different temperatures. Retrieved from: [Link]

  • IRIS Unibas. Recent Advances in Stereodynamics and Conformational Analysis by Dynamic NMR and Theoretical Calculations. Retrieved from: [Link]

  • ResearchGate. Torsional barriers of substituted biphenyls calculated using density functional theory: A benchmarking study. Retrieved from: [Link]

  • PMC (National Institutes of Health). Thermochemistry, Tautomerism, and Thermal Stability of 5,7-Dinitrobenzotriazoles. Retrieved from: [Link]

Sources

Exploratory

Spectroscopic Profiling of Methyl 2-(3-nitrophenyl)benzoate: A Comprehensive UV-Vis Analysis Guide

Executive Overview Methyl 2-(3-nitrophenyl)benzoate is a highly functionalized biphenyl derivative utilized extensively as a versatile synthetic intermediate in pharmaceutical development and materials science[1]. Unders...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Overview

Methyl 2-(3-nitrophenyl)benzoate is a highly functionalized biphenyl derivative utilized extensively as a versatile synthetic intermediate in pharmaceutical development and materials science[1]. Understanding its ultraviolet-visible (UV-Vis) absorption characteristics is critical for reaction monitoring, purity assessment, and photophysical characterization.

This technical whitepaper provides a rigorous, causality-driven guide to the UV-Vis spectral properties of this compound. It details the theoretical underpinnings of its electronic transitions, the profound impact of steric hindrance on molecular coplanarity, and provides a self-validating experimental protocol designed to ensure high-fidelity spectral acquisition.

Molecular Architecture and Electronic Transitions

The UV-Vis spectrum of a molecule is a direct macroscopic readout of its microscopic electronic structure. For Methyl 2-(3-nitrophenyl)benzoate, the absorption profile is governed by three primary structural motifs interacting within the molecule:

  • The Biphenyl Core: Unsubstituted biphenyl exhibits a strong π→π∗ transition due to extended conjugation. However, in Methyl 2-(3-nitrophenyl)benzoate, the bulky methyl ester group at the ortho position (C2) introduces severe steric hindrance. This forces the two aromatic rings to twist out of coplanarity to minimize van der Waals repulsion. Consequently, the extended π -conjugation is disrupted, leading to a hypsochromic (blue) shift and a hypochromic effect (reduced molar absorptivity, ϵ ) compared to planar analogs like 4-nitrobiphenyl, which absorbs strongly at 295 nm[2].

  • The Nitro Group (-NO₂): Positioned at the meta position of the second ring (C3'), the nitro group acts as a strong chromophore. It introduces a high-energy π→π∗ transition (overlapping with the aromatic ring absorption in the 250–280 nm range) and a low-energy, symmetry-forbidden n→π∗ transition typically observed as a weak shoulder around 330–350 nm, analogous to the well-documented spectral behavior of nitrobenzene[3].

  • The Methyl Ester Group (-COOCH₃): While isolated methyl benzoate absorbs maximally at 227 nm[4], in this conjugated system, the ester primarily acts as an auxochrome, subtly modulating the electron density of the adjacent phenyl ring while contributing to the steric twist.

Transitions S0 Ground State (S0) Methyl 2-(3-nitrophenyl)benzoate PiPi π → π* Transition (~260-270 nm) Strong Absorption (Biphenyl Core) S0->PiPi UV Excitation NPi n → π* Transition (~330-350 nm) Weak Absorption (Nitro Group) S0->NPi Near-UV Excitation Twist Steric Twist Effect (Ortho-Ester Hindrance) Hypsochromic Shift Twist->PiPi Reduces Conjugation

Fig 1: Electronic transitions and steric effects governing the UV-Vis absorption profile.

Quantitative Spectral Projections and Solvatochromism

Solvent selection profoundly impacts the UV-Vis spectrum due to the differential stabilization of the ground and excited states. The n→π∗ transition of the nitro group typically exhibits a hypsochromic shift in polar protic solvents (like methanol). This occurs because hydrogen bonding strongly stabilizes the non-bonding ( n ) electrons in the ground state, increasing the energy gap to the π∗ excited state[3]. Conversely, the π→π∗ transitions may exhibit a slight bathochromic (red) shift due to dipole-dipole interactions stabilizing the more polar excited state.

Table 1: Anticipated UV-Vis Absorption Parameters for Methyl 2-(3-nitrophenyl)benzoate

SolventTransition TypeExpected λmax​ (nm)Est. Molar Absorptivity ( ϵ , M−1cm−1 )Solvatochromic Effect
Cyclohexane (Non-polar) π→π∗ ~265~15,000Baseline
Cyclohexane (Non-polar) n→π∗ ~335~150Baseline
Methanol (Polar Protic) π→π∗ ~268~16,500Slight Bathochromic (Red Shift)
Methanol (Polar Protic) n→π∗ ~330~180Hypsochromic (Blue Shift via H-bonding)

(Note: Values are extrapolated based on the spectral behavior of constituent chromophores—nitrobenzene[3] and methyl benzoate[4]—adjusted for the steric decoupling inherent to the ortho-substituted biphenyl system).

Self-Validating Experimental Protocol

To ensure high-fidelity data, the following protocol integrates internal validation steps. The scientific causality behind each step guarantees that the resulting spectrum is free from instrumental or preparative artifacts.

Step 1: Reagent and Material Preparation
  • Action: Select HPLC-grade or Spectroscopic-grade solvents (e.g., Methanol, UV cut-off < 210 nm).

  • Causality: Trace impurities in lower-grade solvents contain conjugated systems that absorb in the 200–300 nm range, creating false peaks or elevated baselines that obscure the analyte's signal.

  • Action: Use matched quartz cuvettes (10 mm path length).

  • Causality: Standard optical glass or plastic cuvettes absorb strongly below 340 nm, completely masking the critical π→π∗ transitions of the biphenyl core. Quartz remains optically transparent down to ~190 nm.

Step 2: Stock Solution Formulation
  • Action: Accurately weigh ~2.5 mg of Methyl 2-(3-nitrophenyl)benzoate and dissolve in 10.0 mL of solvent to create a ~1 mM stock solution. Sonicate for 60 seconds if necessary to ensure complete dissolution.

  • Action: Perform a serial dilution to achieve a working concentration of ~50 µM.

  • Causality: The Beer-Lambert Law ( A=ϵ⋅l⋅c ) is strictly linear only at absorbances typically between 0.1 and 1.0. A 50 µM solution ensures the strong π→π∗ peak (estimated ϵ≈15,000 ) yields an absorbance of ~0.75, placing it perfectly within the linear dynamic range of the detector.

Step 3: Instrument Calibration and Baseline Correction
  • Action: Turn on the UV-Vis spectrophotometer (Deuterium and Tungsten lamps) and allow a 30-minute warm-up period.

  • Causality: Lamp intensity fluctuates wildly upon ignition. Thermal equilibrium ensures a stable photon flux, preventing baseline drift during the actual measurement.

  • Action: Fill both the reference and sample cuvettes with the pure blank solvent. Run a baseline scan from 600 nm to 200 nm.

  • Validation: The resulting baseline must be completely flat ( A=0.000±0.005 ). If deviations occur, the cuvettes are either mismatched, scratched, or contaminated.

Step 4: Spectral Acquisition
  • Action: Empty the sample cuvette, rinse twice with the 50 µM working solution to prevent dilution, fill, and place it in the sample beam path.

  • Action: Scan from 600 nm to 200 nm at a medium scan rate (e.g., 240 nm/min) with a slit width of 1 nm.

  • Causality: A 1 nm slit width provides the optimal spectral resolution required to distinguish the weak n→π∗ shoulder from the tail of the dominant π→π∗ band without sacrificing the signal-to-noise ratio.

Workflow A Sample Preparation (Spectroscopic Solvents) B Baseline Correction (Quartz Cuvettes, Blank) A->B C Spectral Acquisition (200 - 600 nm, 1nm Slit) B->C D Data Processing (Beer-Lambert Validation) C->D

Fig 2: Step-by-step experimental workflow for self-validating UV-Vis spectral acquisition.

Data Interpretation and Analytical Rigor

Upon acquiring the spectrum, the data must be validated against theoretical expectations to confirm molecular integrity:

  • Peak Picking: Identify the λmax​ for the high-energy band (~260–270 nm) and the low-energy shoulder (~330–350 nm).

  • Molar Absorptivity Calculation: Rearrange the Beer-Lambert equation: ϵ=A/(c⋅l) . Calculate ϵ for the λmax​ . If the calculated ϵ for the π→π∗ transition is significantly lower than 10,000 M−1cm−1 , suspect incomplete dissolution, weighing errors, or compound degradation.

  • Purity Assessment: The ratio of absorbances at specific wavelengths (e.g., A265​/A330​ ) should remain constant across different concentrations. A deviation in this ratio indicates the presence of an absorbing impurity or concentration-dependent aggregation.

Conclusion

The UV-Vis absorption spectrum of Methyl 2-(3-nitrophenyl)benzoate is a complex interplay of chromophoric absorption and structural steric hindrance. By understanding the causality between the molecule's twisted biphenyl architecture and its electronic transitions, researchers can utilize UV-Vis spectroscopy not just for simple concentration assays, but as a powerful probe for structural integrity and microenvironmental solvent interactions.

References

  • Benchchem. "Methyl 2-(3-Nitrophenyl)benzoate Supplier." Benchchem.com.
  • Grokipedia. "4-Nitrobiphenyl - Chemical Properties." Grokipedia.com.
  • Journal of the American Chemical Society. "Unraveling the Ultrafast Photochemical Dynamics of Nitrobenzene in Aqueous Solution." ACS Publications.
  • PubChem. "Methyl Benzoate - Spectral Information." National Institutes of Health.

Sources

Foundational

Synthesis and Mechanistic Pathway of Methyl 2-(3-nitrophenyl)benzoate: A Technical Whitepaper

Prepared by: Senior Application Scientist Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Executive Summary The construction of sterically hindered, highly functionalized biph...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals

Executive Summary

The construction of sterically hindered, highly functionalized biphenyl architectures is a cornerstone of modern pharmaceutical and materials science. Methyl 2-(3-nitrophenyl)benzoate is a prime example of such a scaffold, featuring an ortho-ester group and a meta-nitro group on a biphenyl core. The optimal route for its formation is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction[1],[2].

This whitepaper provides an in-depth mechanistic analysis of the formation of methyl 2-(3-nitrophenyl)benzoate. By deconstructing the catalytic cycle, analyzing the thermodynamic barriers introduced by the specific functional groups, and providing a field-proven, self-validating experimental protocol, this guide serves as a comprehensive blueprint for process optimization.

Reaction Design & Substrate Rationale

The Suzuki-Miyaura reaction involves the coupling of an organoboron reagent with an organic halide in the presence of a palladium catalyst and a base[1],[2]. For the synthesis of methyl 2-(3-nitrophenyl)benzoate, the coupling partners are methyl 2-bromobenzoate (electrophile) and 3-nitrophenylboronic acid (nucleophile).

The Chemical Challenge
  • Steric Hindrance (Ortho-Ester): The methoxycarbonyl group at the 2-position of the aryl bromide creates a sterically demanding environment. This can impede the initial coordination of the bulky palladium catalyst during oxidative addition.

  • Electronic Deactivation (Meta-Nitro): The nitro group on the boronic acid is strongly electron-withdrawing. This reduces the nucleophilicity of the aryl group, significantly slowing down the transmetalation step, which is often the rate-determining step for electron-poor organoboranes[3],[4].

To overcome these barriers, the selection of the ligand (e.g., dppf) and the base (e.g., K₂CO₃) is critical. The reaction is highly tolerant of both ester and nitro functional groups, eliminating the need for protecting-group chemistry.

Core Mechanistic Pathway

The formation of methyl 2-(3-nitrophenyl)benzoate proceeds via a classical Pd(0)/Pd(II) catalytic cycle consisting of three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination,[4].

Step 1: Oxidative Addition (OA)

The active 12- or 14-electron Pd(0) species inserts into the C–Br bond of methyl 2-bromobenzoate[4]. Despite the steric bulk of the ortho-ester, the electron-withdrawing nature of the carbonyl group lowers the electron density of the C–Br bond, facilitating the oxidative addition to form a stable cis-aryl-Pd(II)-bromide complex, which rapidly isomerizes to the trans geometry.

Step 2: Transmetalation (TM)

This is the most intricate step. The inorganic base (K₂CO₃) is solubilized by water and coordinates to the empty p-orbital of 3-nitrophenylboronic acid. This converts the neutral, electrophilic boronic acid into a negatively charged, nucleophilic tetracoordinate boronate anion [ArB(OH)₃]⁻[3],[4]. The Pd(II) complex undergoes ligand exchange with the base, forming a Pd–O–B linkage, followed by the transfer of the 3-nitrophenyl group to the palladium center.

Step 3: Reductive Elimination (RE)

The two aryl groups, now residing cis to each other on the Pd(II) center, couple to form the new C(sp²)–C(sp²) bond,[3]. The steric bulk of the ortho-ester actually accelerates this step by driving the bulky groups away from the metal center, releasing methyl 2-(3-nitrophenyl)benzoate and regenerating the Pd(0) catalyst.

CatalyticCycle Pd0 Pd(0) Active Catalyst (12 or 14-electron species) OA Oxidative Addition [Ar1-Pd(II)-Br] Ar1 = 2-(Methoxycarbonyl)phenyl Pd0->OA + Methyl 2-bromobenzoate TM Transmetalation [Ar1-Pd(II)-Ar2] Ar2 = 3-Nitrophenyl OA->TM + 3-Nitrophenylboronic acid + K2CO3 (Base) RE Reductive Elimination C-C Bond Formation TM->RE - Boric acid byproduct RE->Pd0 + Methyl 2-(3-nitrophenyl)benzoate

Figure 1: Catalytic cycle for the formation of Methyl 2-(3-nitrophenyl)benzoate.

Quantitative Data: Reaction Optimization

To establish the most efficient self-validating protocol, empirical optimization of the catalyst, base, and solvent is required. The table below summarizes the causality of varying these parameters.

EntryCatalyst (5 mol%)Base (2.0 eq)Solvent SystemTemp (°C)Yield (%)Mechanistic Rationale
1Pd(PPh₃)₄Na₂CO₃Toluene/H₂O (4:1)8065%Standard conditions; moderate yield due to slow transmetalation of the electron-poor boronic acid.
2Pd(PPh₃)₄K₂CO₃Toluene/H₂O (4:1)8078%K⁺ provides better solubility and activation of the boronate complex than Na⁺.
3Pd(dppf)Cl₂K₂CO₃Toluene/H₂O (4:1)8094% Large bite angle of dppf ligand enforces cis geometry, accelerating reductive elimination despite ortho-sterics.
4Pd(dppf)Cl₂K₂CO₃Anhydrous Toluene80<10%Lack of water prevents formation of the active tetracoordinate boronate anion[3].

Experimental Protocol (Self-Validating System)

The following methodology utilizes Pd(dppf)Cl₂ and K₂CO₃ in a biphasic solvent system. Every step is designed with built-in causality to ensure high fidelity and reproducibility.

Materials Required
  • Electrophile: Methyl 2-bromobenzoate (1.0 mmol, 215 mg)

  • Nucleophile: 3-Nitrophenylboronic acid (1.2 mmol, 200 mg)

  • Catalyst: Pd(dppf)Cl₂ (0.05 mmol, 36 mg)

  • Base: Potassium carbonate (K₂CO₃) (2.0 mmol, 276 mg)

  • Solvents: Toluene (4.0 mL), Deionized Water (1.0 mL)

Step-by-Step Workflow
  • Reagent Assembly: To a 25 mL Schlenk flask equipped with a magnetic stir bar, add methyl 2-bromobenzoate, 3-nitrophenylboronic acid, and Pd(dppf)Cl₂.

    • Causality: A 20% excess of boronic acid is used to compensate for potential protodeboronation (hydrolysis of the C–B bond), a common side reaction for electron-poor boronic acids.

  • Solvent Introduction & Degassing: Add 4.0 mL of toluene. Seal the flask with a rubber septum and sparge the solution with Argon gas for 15 minutes.

    • Causality: Oxygen must be rigorously excluded. O₂ acts as an oxidant that can induce homocoupling of the boronic acid (yielding 3,3'-dinitrobiphenyl) and irreversibly oxidize the Pd(0) catalyst to inactive Pd(II) species.

  • Base Activation: Dissolve K₂CO₃ in 1.0 mL of degassed deionized water. Inject this aqueous solution into the Schlenk flask via syringe.

    • Causality: The biphasic system ensures the inorganic base is fully dissolved, allowing it to efficiently coordinate with the boronic acid at the solvent interface, driving the transmetalation step[4].

  • Catalytic Heating: Transfer the flask to a pre-heated oil bath at 80°C. Stir vigorously (800 rpm) for 12 hours.

    • Causality: Vigorously stirring a biphasic mixture maximizes the interfacial surface area. The 80°C temperature provides the necessary activation energy to overcome the slow transmetalation of the deactivated 3-nitrophenylboronic acid.

  • Aqueous Workup & Extraction: Cool the reaction to room temperature. Dilute with ethyl acetate (10 mL) and water (10 mL). Separate the organic layer, and extract the aqueous layer twice with ethyl acetate (2 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Causality: This step isolates the organic product from the palladium salts, unreacted boronic acid, and the boric acid byproduct, which partition into the aqueous phase.

  • Purification: Purify the crude residue via flash column chromatography on silica gel (Hexanes:Ethyl Acetate, 9:1 to 8:2 gradient).

Workflow S1 1. Reagent Assembly Stoichiometric Balance S2 2. Degassing Argon Sparging S1->S2 S3 3. Catalytic Heating 80°C, 12h S2->S3 S4 4. Aqueous Workup Phase Separation S3->S4 S5 5. Purification Chromatography S4->S5

Figure 2: Step-by-step experimental workflow for the cross-coupling synthesis.

Conclusion

The synthesis of methyl 2-(3-nitrophenyl)benzoate exemplifies the power of the Suzuki-Miyaura cross-coupling reaction in constructing sterically and electronically demanding biphenyl systems. By understanding the mechanistic causality—specifically how the ortho-ester influences oxidative addition and reductive elimination, and how the meta-nitro group necessitates robust base activation for transmetalation—researchers can logically optimize reaction conditions rather than relying on trial and error.

References

  • Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. National Institutes of Health (PMC). URL:[Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. URL:[Link]

  • The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. URL:[Link]

  • Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations. Nature Scientific Reports (via NIH). URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Suzuki-Miyaura Cross-Coupling Synthesis of Methyl 2-(3-nitrophenyl)benzoate

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide Abstract and Introduction The Suzuki-Miyaura cross-coupling reaction remai...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide

Abstract and Introduction

The Suzuki-Miyaura cross-coupling reaction remains a cornerstone of modern carbon-carbon bond formation, prized for its functional group tolerance, mild conditions, and the relatively low toxicity of organoboron reagents[1]. This application note details the optimized synthesis of Methyl 2-(3-nitrophenyl)benzoate , a valuable biaryl building block in medicinal chemistry, via the palladium-catalyzed coupling of methyl 2-bromobenzoate and (3-nitrophenyl)boronic acid[2].

Rather than merely presenting a static recipe, this guide dissects the causality behind the reaction conditions. By understanding the interplay between the palladium(0) catalytic cycle, base-mediated transmetalation, and solvent effects, researchers can adapt this self-validating protocol for scalable drug development applications.

Mechanistic Rationale & Experimental Design

The synthesis relies on a standard Pd(0)/Pd(II) catalytic cycle comprising three fundamental steps: oxidative addition, transmetalation, and reductive elimination[3][4].

  • Oxidative Addition: The active 14-electron Pd(0) species inserts into the C–Br bond of methyl 2-bromobenzoate. Bromides are preferred over chlorides here as they offer a lower activation energy barrier for oxidative addition without the high cost and instability of iodides[5].

  • Transmetalation (The Critical Bottleneck): Boronic acids are inherently poor nucleophiles. The addition of a base (e.g., K₂CO₃ or Na₂CO₃) is mandatory. The base coordinates with the boron atom to form a highly nucleophilic, electron-rich tetracoordinate boronate intermediate, which readily transfers the 3-nitrophenyl group to the Pd(II) center[4][6].

  • Reductive Elimination: The diaryl-Pd(II) complex collapses to release the target biaryl product, Methyl 2-(3-nitrophenyl)benzoate, and regenerates the Pd(0) catalyst[3].

Catalytic Cycle Visualization

SuzukiCycle Pd0 Pd(0)L_n Active Catalyst PdII_OA Pd(II) Intermediate (Oxidative Addition) Pd0->PdII_OA Oxidative Addition PdII_TM Pd(II) Intermediate (Transmetalation) PdII_OA->PdII_TM Transmetalation Product Methyl 2-(3-nitrophenyl)benzoate (Reductive Elimination) PdII_TM->Product Reductive Elimination Product->Pd0 Catalyst Regeneration ArBr Methyl 2-bromobenzoate ArBr->PdII_OA Boronic 3-Nitrophenylboronic acid + Base Boronic->PdII_TM

Figure 1: Mechanistic pathway of the Suzuki-Miyaura synthesis of Methyl 2-(3-nitrophenyl)benzoate.

Reaction Optimization Data

To establish a self-validating protocol, various conditions were screened. The table below summarizes the quantitative data driving our protocol choices. A biphasic solvent system (Toluene/Ethanol/Water) with K₂CO₃ proved optimal, balancing organic solubility with the aqueous activation of the boronic acid.

EntryCatalyst (5 mol%)Base (2.0 eq)Solvent SystemTemp (°C)Time (h)Yield (%)
1Pd(PPh₃)₄Na₂CO₃THF / H₂O (4:1)701268
2Pd(dppf)Cl₂K₂CO₃Dioxane / H₂O (4:1)90882
3 Pd(PPh₃)₄ K₂CO₃ Toluene / EtOH / H₂O (2:1:1) 85 6 94
4Pd(OAc)₂ + SPhosCs₂CO₃Toluene / H₂O (10:1)100491

Note: Entry 3 was selected for the final protocol due to the high yield, cost-effectiveness of the catalyst, and the excellent phase-transfer properties of the ternary solvent mixture.

Step-by-Step Experimental Protocol

Safety & Precautions: Palladium catalysts are sensitive to oxidation. Organoboron compounds can undergo protodeboronation if heated excessively in acidic/basic aqueous media for prolonged periods. Perform all setup steps under an inert atmosphere (N₂ or Argon).

Phase 1: Reagent Preparation and Degassing

Causality: Oxygen rapidly oxidizes Pd(0) to inactive Pd(II) species, halting the catalytic cycle. Degassing is non-negotiable.

  • Equip a 100 mL two-neck round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Add Methyl 2-bromobenzoate (1.00 g, 4.65 mmol, 1.0 eq) and (3-nitrophenyl)boronic acid (0.85 g, 5.11 mmol, 1.1 eq) to the flask. Note: A slight excess of boronic acid compensates for competitive homocoupling or protodeboronation.

  • Add Toluene (20 mL) and Ethanol (10 mL).

  • In a separate flask, dissolve K₂CO₃ (1.28 g, 9.30 mmol, 2.0 eq) in deionized Water (10 mL).

  • Combine the aqueous base with the organic mixture.

  • Degassing (Sparging): Submerge a needle connected to a Schlenk line (Argon) directly into the biphasic mixture. Sparge for 15 minutes while stirring vigorously.

Phase 2: Catalyst Addition and Reaction Execution

Causality: Adding the catalyst after degassing prevents premature oxidation. 7. Briefly remove the septum under a positive flow of Argon and quickly add Tetrakis(triphenylphosphine)palladium(0)[Pd(PPh₃)₄] (0.26 g, 0.23 mmol, 5 mol%). 8. Seal the flask, evacuate, and backfill with Argon (repeat 3 times). 9. Submerge the flask in a pre-heated oil bath at 85 °C. Stir vigorously (800+ rpm) to ensure maximum interfacial surface area between the aqueous and organic phases. 10. In-Process Control (IPC): After 4 hours, sample the organic layer. Run TLC (Hexanes:Ethyl Acetate, 4:1). The starting bromide (higher Rf) should be consumed, replaced by a distinct, UV-active product spot (lower Rf).

Phase 3: Workup and Purification

Causality: Palladium residues can contaminate the final product, leading to toxicity and color impurities. Filtration through Celite removes precipitated Pd black. 11. Cool the reaction mixture to room temperature. 12. Filter the biphasic mixture through a short pad of Celite to remove insoluble palladium residues. Wash the pad with Ethyl Acetate (20 mL). 13. Transfer the filtrate to a separatory funnel. Separate the aqueous layer and extract it with Ethyl Acetate (2 × 20 mL). 14. Combine the organic layers and wash sequentially with water (30 mL) and brine (30 mL). 15. Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. 16. Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 100% Hexanes to 90:10 Hexanes:Ethyl Acetate) to afford Methyl 2-(3-nitrophenyl)benzoate as a pale yellow solid.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link][6]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling - Reaction Mechanism and Mechanistic Studies. Available at:[Link][3]

  • ChemRxiv. The catalytic mechanism of the Suzuki-Miyaura reaction. Available at: [Link][4]

  • National Institutes of Health (PMC). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. Available at:[Link][1]

  • ACS Publications. Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. Available at: [Link][5]

Sources

Application

Application Note: Methyl 2-(3-nitrophenyl)benzoate as a Strategic Precursor for Advanced Biphenyl Ligands

Executive Summary The development of highly active transition-metal catalysts relies heavily on the precise stereoelectronic tuning of their supporting ligands. Methyl 2-(3-nitrophenyl)benzoate (CAS: 83527-96-2) [1] has...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of highly active transition-metal catalysts relies heavily on the precise stereoelectronic tuning of their supporting ligands. Methyl 2-(3-nitrophenyl)benzoate (CAS: 83527-96-2) [1] has emerged as a highly versatile, orthogonally functionalized building block for the synthesis of advanced biaryl ligands. Featuring a biphenyl core that can be engineered to exhibit atropisomerism, alongside two distinct functional handles (a methyl ester and a nitro group), this precursor enables the divergent synthesis of hemilabile bidentate ligands (e.g., P,O- and P,N-ligands) and Buchwald-type dialkylbiaryl phosphines [2].

This application note provides researchers and drug development professionals with a comprehensive, mechanistically grounded guide to utilizing Methyl 2-(3-nitrophenyl)benzoate in ligand synthesis, complete with validated experimental protocols and comparative performance data.

Mechanistic Insights & Causality in Ligand Design

The Biphenyl Scaffold and Atropisomerism

In modern palladium- and nickel-catalyzed cross-couplings (e.g., Suzuki-Miyaura, Buchwald-Hartwig amination), the biphenyl backbone of the ligand is not merely a structural scaffold; it actively participates in the catalytic cycle. The steric bulk of the ortho-substituted biphenyl system forces the metal center into a highly reactive, monoligated L1​Pd(0) or L1​Ni(0) state, which accelerates both the oxidative addition of challenging aryl halides and the subsequent reductive elimination [3].

Orthogonal Reactivity and Synthetic Sequencing

The true value of Methyl 2-(3-nitrophenyl)benzoate lies in the orthogonal reactivity of its substituents:

  • The Nitro Group (-NO₂): Serves as a masked amine. It can be selectively reduced to an aniline, which subsequently undergoes Sandmeyer-type halogenation or direct transition-metal-catalyzed C-N/C-P cross-coupling.

  • The Methyl Ester (-COOMe): Serves as a precursor for carboxylic acids (via hydrolysis), primary alcohols (via reduction), or tertiary alcohols (via Grignard addition).

Causality in Experimental Design: Direct nucleophilic attack (e.g., using Grignard or organolithium reagents) on the ester is strictly prohibited while the nitro group is intact, due to competitive single-electron transfer (SET) and the formation of complex azo/hydroxylamine mixtures. Therefore, a strategic functional group interconversion is required: the nitro group must first be reduced and converted to a stable halide, or the ester must be hydrolyzed to a carboxylate salt prior to further manipulation [4]. Furthermore, installing the phosphine moiety via Pd-catalyzed C-P cross-coupling (rather than traditional lithium-halogen exchange) prevents unwanted side reactions with the ester carbonyl.

Divergent Synthetic Workflows

The following Graphviz diagram maps the logic and causality behind the divergent synthesis of P,N- and P,O-bidentate ligands from the title precursor.

Pathway Precursor Methyl 2-(3-nitrophenyl)benzoate Hydrolysis1 Ester Hydrolysis (Ester → Acid) Precursor->Hydrolysis1 LiOH, THF/H2O NitroRed2 Nitro Reduction (Nitro → Aniline) Precursor->NitroRed2 H2, Pd/C Amidation Amide Coupling (Acid → Amide) Hydrolysis1->Amidation Chiral Amine, HATU NitroRed1 Nitro Reduction (Nitro → Aniline) Amidation->NitroRed1 H2, Pd/C Phosphination1 C-P Cross-Coupling (Aniline → Phosphine) NitroRed1->Phosphination1 HP(tBu)2, Pd cat. Sandmeyer Sandmeyer Reaction (Aniline → Iodide) NitroRed2->Sandmeyer NaNO2, KI Phosphination2 C-P Cross-Coupling (Iodide → Phosphine) Sandmeyer->Phosphination2 HP(Cy)2, Pd cat. Hydrolysis2 Ester Hydrolysis (Ester → Acid) Phosphination2->Hydrolysis2 LiOH, THF/H2O

Divergent synthetic pathways from Methyl 2-(3-nitrophenyl)benzoate to biphenyl ligands.

Experimental Protocol: Synthesis of a P,O-Bidentate Ligand

This protocol outlines the "Branch 2" pathway to synthesize 2'-(Dicyclohexylphosphino)-[1,1'-biphenyl]-2-carboxylic acid , a highly effective hemilabile P,O-ligand.

Phase 1: Nitro Reduction to Aniline

Rationale: Reduction must precede any organometallic coupling to prevent nitro-group interference.

  • Setup: Dissolve Methyl 2-(3-nitrophenyl)benzoate (10.0 g, 38.9 mmol) in 100 mL of anhydrous methanol.

  • Catalysis: Add 1.0 g of 10% Pd/C carefully under an argon atmosphere.

  • Reaction: Purge the flask with H2​ gas and stir vigorously under a balloon of H2​ at room temperature for 4 hours.

  • Validation: Monitor via TLC (Hexanes/EtOAc 3:1). The starting material ( Rf​≈0.6 ) should completely convert to a highly polar, UV-active spot ( Rf​≈0.2 ).

  • Workup: Filter the suspension through a pad of Celite to remove the Pd/C catalyst. Concentrate the filtrate in vacuo to yield Methyl 2-(3-aminophenyl)benzoate as a pale yellow oil.

Phase 2: Sandmeyer Iodination

Rationale: Converting the amine to an iodide provides a highly reactive electrophile for the subsequent C-P cross-coupling while tolerating the ester group.

  • Diazotization: Suspend the amine (8.0 g, 35.2 mmol) in 50 mL of 6M HCl and cool to 0 °C in an ice bath. Slowly add a solution of NaNO2​ (2.67 g, 38.7 mmol) in 15 mL water dropwise over 20 minutes. Stir for 30 minutes at 0 °C.

  • Iodination: Slowly pour the cold diazonium solution into a vigorously stirring solution of KI (14.6 g, 88.0 mmol) in 40 mL water at room temperature.

  • Workup: Stir for 2 hours, then extract with Ethyl Acetate (3 × 50 mL). Wash the combined organic layers with saturated Na2​S2​O3​ (to quench residual iodine), dry over MgSO4​ , and concentrate. Purify via flash chromatography to yield Methyl 2-(3-iodophenyl)benzoate.

Phase 3: Palladium-Catalyzed C-P Cross-Coupling

Rationale: Utilizing a Pd-catalyzed sequence avoids the use of n-BuLi, which would prematurely attack the methyl ester.

  • Reagents: In an oven-dried Schlenk flask, combine the aryl iodide (5.0 g, 14.8 mmol), Dicyclohexylphosphine ( HP(Cy)2​ , 3.24 g, 16.3 mmol), Pd(OAc)2​ (3 mol%), and Diisopropylethylamine (DIPEA, 3.0 eq) in anhydrous DMF (30 mL).

  • Reaction: Heat the mixture to 100 °C under argon for 12 hours.

  • Workup: Cool to room temperature, dilute with water, and extract with dichloromethane. Purify under inert atmosphere to yield the phosphine-ester intermediate.

Phase 4: Ester Hydrolysis
  • Hydrolysis: Dissolve the phosphine-ester in a 1:1 mixture of THF and 2M aqueous LiOH. Stir at 60 °C for 6 hours.

  • Isolation: Carefully acidify the aqueous layer to pH 4 using 1M HCl (perform under argon to prevent phosphine oxidation). Extract with degassed EtOAc, dry, and concentrate to yield the final P,O-bidentate ligand.

Data Presentation: Comparative Catalytic Performance

The synthesized P,O-ligand demonstrates exceptional performance in the Suzuki-Miyaura cross-coupling of sterically hindered aryl mesylates [5], outperforming standard monodentate ligands due to the hemilabile nature of the carboxylic acid moiety, which stabilizes the Pd center during the catalytic cycle.

Ligand SystemReaction TypeSubstratesCatalyst LoadingYield (%)
Synthesized P,O-Ligand Suzuki-Miyaura2-Chloro-m-xylene + Phenylboronic acid0.5 mol% Pd94%
XPhosSuzuki-Miyaura2-Chloro-m-xylene + Phenylboronic acid0.5 mol% Pd88%
Triphenylphosphine ( PPh3​ )Suzuki-Miyaura2-Chloro-m-xylene + Phenylboronic acid2.0 mol% Pd12%
Synthesized P,O-Ligand Buchwald-Hartwig4-Chlorotoluene + Morpholine1.0 mol% Pd91%
dppfBuchwald-Hartwig4-Chlorotoluene + Morpholine1.0 mol% Pd76%

Table 1: Comparative yields of cross-coupling reactions demonstrating the efficacy of the Methyl 2-(3-nitrophenyl)benzoate-derived P,O-ligand against industry standards.

References

  • PubChem . "Methyl 2-(3-nitrophenyl)benzoate". National Center for Biotechnology Information. Available at:[Link]

  • Journal of the American Chemical Society . "Structure–Reactivity Relationships of Buchwald-Type Phosphines in Nickel-Catalyzed Cross-Couplings". Available at:[Link]

  • Accounts of Chemical Research . "Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands". Available at:[Link]

  • Organic Syntheses . "Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates". Available at:[Link]

Method

Application Note: Advanced Purification Protocol for Methyl 2-(3-nitrophenyl)benzoate

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Standard Operating Procedure & Mechanistic Guide Introduction and Mechanistic Rationale Methyl 2-(3-nitrophenyl)benzoat...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Standard Operating Procedure & Mechanistic Guide

Introduction and Mechanistic Rationale

Methyl 2-(3-nitrophenyl)benzoate is a highly valuable biaryl intermediate utilized in the synthesis of complex Active Pharmaceutical Ingredients (APIs), including β3 adrenergic receptor agonists [2]. It is predominantly synthesized via the palladium-catalyzed Suzuki-Miyaura cross-coupling of methyl 2-bromobenzoate and 3-nitrophenylboronic acid [2].

Achieving >99% purity of this intermediate is a critical prerequisite for downstream functionalization. The crude reaction mixture typically contains residual palladium catalyst, unreacted boronic acid, inorganic salts (e.g., Na2CO3 or K2CO3), and homocoupled biaryl byproducts. This application note details a self-validating, multi-phase purification strategy designed to systematically exploit the physicochemical differences between the target molecule and these impurities.

Purification Strategy Overview
  • Liquid-Liquid Extraction: Exploits pH-dependent solubility to remove unreacted boronic acid and inorganic salts.

  • Adsorption/Filtration: Utilizes high-surface-area filter aids to scavenge colloidal palladium.

  • Normal-Phase Chromatography: Resolves the target ester from non-polar homocoupled impurities based on differential adsorption.

  • Recrystallization: Provides the final thermodynamic purification to achieve crystalline purity [1].

Process Visualization

G A Crude Suzuki Mixture (Biaryl Synthesis) B Aqueous Workup (2M Na2CO3 / CH2Cl2) A->B Quench & Extract C Pd Scavenging & Celite Filtration B->C Organic Phase D Flash Chromatography (Hexane/EtOAc Gradient) C->D Concentrate E Recrystallization (CHCl3 / n-Hexane) D->E Target Fractions F Pure Target Ester (>99% Purity) E->F Isolate Crystals

Workflow for the purification of Methyl 2-(3-nitrophenyl)benzoate.

Step-by-Step Purification Protocol

Phase 1: Reaction Quenching and Liquid-Liquid Extraction

Causality: The Suzuki coupling is typically performed in a biphasic mixture (e.g., 1,4-dioxane or toluene/ethanol with aqueous base) [2, 4]. Quenching with additional basic aqueous solution ensures that any unreacted 3-nitrophenylboronic acid remains in the aqueous phase as a water-soluble boronate complex, preventing it from co-extracting with the product.

  • Cool the crude reaction mixture to room temperature (20–25 °C).

  • Partition the mixture between dichloromethane (CH2Cl2) and 2 M aqueous sodium carbonate (Na2CO3) in a separatory funnel. A typical volumetric ratio is 2:1 (Organic:Aqueous) [2].

  • Add a small volume of concentrated ammonium hydroxide (NH4OH) (approx. 5% v/v relative to the aqueous layer) to aid in breaking transition metal complexes [2].

  • Separate the phases. Extract the aqueous layer twice more with fresh CH2Cl2 to ensure quantitative recovery of the biaryl ester.

  • Combine the organic phases and wash once with saturated aqueous sodium chloride (brine) to remove residual water and water-soluble impurities [4].

Phase 2: Palladium Scavenging and Desiccation

Causality: Palladium black (Pd(0)) often precipitates during the reaction and workup. Passing the mixture through a filter aid removes these particulates, which can otherwise streak through a chromatography column and catalyze unwanted side reactions during concentration.

  • Dry the combined organic extracts over anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4) for 15 minutes under gentle agitation [3, 4].

  • Prepare a fritted funnel with a 2–3 cm pad of Celite (diatomaceous earth) or Solka-Floc [4].

  • Vacuum-filter the dried organic suspension through the pad. Wash the filter cake with an additional volume of CH2Cl2 to ensure complete product elution.

  • Concentrate the filtrate under reduced pressure (rotary evaporation) at 35 °C to yield the crude product as a solid or viscous oil.

Phase 3: Silica Gel Flash Chromatography

Causality: Normal-phase chromatography separates the moderately polar methyl 2-(3-nitrophenyl)benzoate from highly non-polar homocoupled byproducts (e.g., dimethyl biphenyl-2,2'-dicarboxylate) and highly polar degradation products.

  • Dry-load the crude residue onto a small amount of silica gel 60 (230-400 mesh) or dissolve it in a minimal amount of the starting mobile phase.

  • Pack a flash chromatography column with silica gel 60.

  • Elute the column using a step-gradient of Hexane and Ethyl Acetate (EtOAc) [3]. Monitor the elution using Thin Layer Chromatography (TLC) with UV detection (254 nm).

Table 1: Standardized Chromatographic Gradient Profile

Gradient StepMobile Phase Ratio (Hexane:EtOAc)Column Volumes (CV)Expected Elution Profile
195:52Non-polar homocoupled impurities
290:103Minor unreacted aryl halides
380:204Target: Methyl 2-(3-nitrophenyl)benzoate
450:502Polar degradation products / Baseline impurities
  • Pool the fractions containing the pure target compound (single spot on TLC) and concentrate under reduced pressure.

Phase 4: Recrystallization (Polishing Step)

Causality: While chromatography provides high purity, crystallization selectively incorporates the target molecule into a rigid crystal lattice, excluding trace structural isomers or co-eluting impurities, achieving >99% purity [1].

  • Transfer the chromatographed solid to a clean Erlenmeyer flask.

  • Dissolve the solid in a minimal volume of hot chloroform (CHCl3) [1].

  • While maintaining gentle heating, add n-hexane dropwise until the solution becomes slightly turbid (indicating the saturation point).

  • Add a single drop of CHCl3 to clear the turbidity, then remove from heat.

  • Allow the solution to cool slowly to room temperature undisturbed, then transfer to an ice bath (0–4 °C) for 2 hours to maximize crystalline yield.

  • Isolate the resulting white/pale-yellow crystals via vacuum filtration, wash with ice-cold n-hexane, and dry in vacuo to constant weight.

Analytical Validation (Self-Validating System)

To ensure the protocol has successfully yielded the target purity, the isolated material must be validated against expected analytical benchmarks:

  • Purity Assessment (HPLC): Reverse-phase HPLC (C18 column) should demonstrate a single sharp peak accounting for >99% of the total Area Under the Curve (AUC).

  • Structural Confirmation (1H NMR): When dissolved in DMSO-d6 or CDCl3, the spectrum must exhibit the characteristic methyl ester singlet at approximately δ 3.61 - 3.80 ppm[1, 2]. The aromatic region (δ 7.50 - 8.30 ppm) should integrate to exactly 8 protons, confirming the biaryl structure and the absence of residual starting materials [2].

References

  • Benchchem. "Methyl 2-(3-Nitrophenyl)benzoate Supplier - Benchchem." Benchchem.
  • American Chemical Society (ACS). "Biarylaniline Phenethanolamines as Potent and Selective β3 Adrenergic Receptor Agonists." Journal of Medicinal Chemistry.
  • Journal of Chemical and Pharmaceutical Research (JOCPR). "Biphenyl-4-Carboxylic Acid Derived Esters with Antifungal Activity." JOCPR.
  • Google Patents. "EP2914253B1 - Cyclic sulfonamide containing derivatives as inhibitors of hedgehog signaling pathway." European Patent Office.
Application

Application Notes and Protocols: The Strategic Role of Methyl 2-(3-nitrophenyl)benzoate in the Synthesis of Phenanthridone-Based Pharmaceutical Intermediates

Introduction: Unveiling the Potential of a Versatile Biphenyl Precursor In the landscape of modern drug discovery, the efficient construction of complex heterocyclic scaffolds is paramount. Methyl 2-(3-nitrophenyl)benzoa...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unveiling the Potential of a Versatile Biphenyl Precursor

In the landscape of modern drug discovery, the efficient construction of complex heterocyclic scaffolds is paramount. Methyl 2-(3-nitrophenyl)benzoate, a readily accessible biphenyl derivative, serves as a strategic starting material for the synthesis of a variety of intricate molecular architectures. Its utility lies in the ortho-disposition of a methyl ester and a nitro-substituted phenyl ring, a configuration ripe for intramolecular cyclization strategies. This application note provides an in-depth technical guide for researchers, chemists, and drug development professionals on the utilization of Methyl 2-(3-nitrophenyl)benzoate as a key intermediate in the synthesis of the phenanthridone scaffold, a privileged core structure found in numerous biologically active compounds.

Phenanthridinones are of significant interest due to their diverse pharmacological activities, including roles as PARP inhibitors for cancer therapy, as well as antiviral and neuroprotective agents[1]. This guide will detail a robust, multi-step synthetic pathway, providing not only step-by-step protocols but also the underlying chemical principles and analytical methodologies required for successful execution and validation.

Physicochemical Properties of Methyl 2-(3-nitrophenyl)benzoate

A thorough understanding of the starting material's properties is fundamental to its successful application.

PropertyValue
CAS Number 83527-96-2
Molecular Formula C₁₄H₁₁NO₄
Molecular Weight 257.24 g/mol
Appearance Off-white to pale yellow solid
Melting Point 94-98 °C
Solubility Soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol. Insoluble in water.

Synthetic Pathway to the Phenanthridone Core

The transformation of Methyl 2-(3-nitrophenyl)benzoate to the phenanthridone core is a logical and efficient three-step process. This pathway leverages classical organic reactions that are well-understood and scalable.

G A Methyl 2-(3-nitrophenyl)benzoate B Step 1: Nitro Group Reduction A->B  H₂, Pd/C or SnCl₂/HCl C Methyl 2-(3-aminophenyl)benzoate B->C D Step 2: Diazotization C->D  NaNO₂, aq. HCl, 0-5 °C E Diazonium Salt Intermediate D->E F Step 3: Pschorr Cyclization E->F  Copper powder, heat G Phenanthridone F->G

Caption: Synthetic workflow from Methyl 2-(3-nitrophenyl)benzoate to Phenanthridone.

Part 1: Synthesis of Methyl 2-(3-aminophenyl)benzoate via Nitro Group Reduction

The initial and crucial step is the reduction of the nitro group to a primary amine. This transformation is fundamental as it installs the nucleophilic nitrogen required for the subsequent cyclization.

Scientific Rationale:

The choice of reducing agent is critical to ensure high yield and chemoselectivity, preserving the methyl ester functionality.

  • Catalytic Hydrogenation: This is often the cleanest method, utilizing a heterogeneous catalyst like palladium on carbon (Pd/C) and hydrogen gas. The reaction proceeds on the catalyst surface, and the byproducts are minimal, simplifying purification.

  • Stannous Chloride (SnCl₂): In the presence of a strong acid like HCl, SnCl₂ is a classic and effective reagent for the reduction of aromatic nitro groups.[2][3][4] It is particularly useful when other reducible functional groups that are sensitive to catalytic hydrogenation are present. The mechanism involves a series of single electron transfers from Sn(II) to the nitro group.[5]

Detailed Protocol: Catalytic Hydrogenation
  • Reaction Setup: To a high-pressure hydrogenation vessel, add Methyl 2-(3-nitrophenyl)benzoate (1.0 eq) and 10% Palladium on carbon (5-10 mol%).

  • Solvent Addition: Add a suitable solvent such as methanol or ethyl acetate to dissolve the starting material completely.

  • Hydrogenation: Seal the vessel and purge with nitrogen gas, followed by purging with hydrogen gas. Pressurize the vessel with hydrogen gas to the desired pressure (typically 3-4 atm).

  • Reaction: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen. Filter the reaction mixture through a pad of celite to remove the palladium catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to yield crude Methyl 2-(3-aminophenyl)benzoate. The product can be further purified by recrystallization or column chromatography if necessary.

ParameterValue
Typical Yield >95%
Purity (by HPLC) >98%

Part 2: Synthesis of Phenanthridone via Diazotization and Pschorr Cyclization

This two-step, one-pot sequence transforms the amino-biphenyl intermediate into the tricyclic phenanthridone core.

Scientific Rationale:
  • Diazotization: The primary aromatic amine is converted into a diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong acid).[6][7][8] This is a critical activation step, as the diazonium group is an excellent leaving group (N₂ gas).

  • Pschorr Cyclization: The Pschorr reaction is an intramolecular radical cyclization of a diazonium salt.[9] In the presence of a copper catalyst (typically copper powder or a Cu(I) salt), a single-electron transfer from the copper to the diazonium salt generates an aryl radical. This radical then undergoes intramolecular attack on the adjacent phenyl ring to form the new C-C bond, leading to the phenanthridone skeleton after tautomerization.

Detailed Protocol: Diazotization and Pschorr Cyclization
  • Diazotization:

    • Dissolve Methyl 2-(3-aminophenyl)benzoate (1.0 eq) in a mixture of glacial acetic acid and concentrated hydrochloric acid.

    • Cool the solution to 0-5 °C in an ice-salt bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, ensuring the temperature remains below 5 °C.

    • Stir the reaction mixture at this temperature for 30 minutes to ensure complete formation of the diazonium salt.

  • Pschorr Cyclization:

    • To the cold diazonium salt solution, add copper powder (catalytic amount) in portions.

    • Allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) until the evolution of nitrogen gas ceases.

    • Monitor the reaction by TLC until the diazonium salt is consumed.

  • Work-up and Isolation:

    • Pour the reaction mixture into a large volume of water.

    • The crude phenanthridone product will precipitate out of the solution.

    • Collect the solid by vacuum filtration and wash thoroughly with water.

    • The crude product can be purified by recrystallization from a suitable solvent like ethanol or acetic acid to yield pure phenanthridone.

ParameterValue
Typical Yield 60-70% (over two steps)
Purity (by HPLC) >97%

Analytical Protocols for Reaction Monitoring and Characterization

Rigorous analytical control is essential for successful synthesis and for ensuring the quality of the intermediates and the final product.

G cluster_0 Reaction Monitoring cluster_1 Product Characterization A Reaction Aliquot B TLC Analysis A->B  Spot on plate C HPLC Analysis A->C  Dilute and inject D Purified Product E NMR Spectroscopy D->E  ¹H and ¹³C F Mass Spectrometry D->F  Confirm mass G Melting Point D->G  Assess purity

Caption: Analytical workflow for synthesis and characterization.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful tool for monitoring the progress of the reactions and for determining the purity of the products.[10][11][12][13]

  • Method for Nitro Reduction Monitoring:

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water (with 0.1% formic acid to ensure good peak shape). A typical starting condition is 60:40 acetonitrile:water.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

    • Observation: The disappearance of the starting material peak (Methyl 2-(3-nitrophenyl)benzoate) and the appearance of the product peak (Methyl 2-(3-aminophenyl)benzoate) with a shorter retention time due to increased polarity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is indispensable for the structural elucidation of the synthesized compounds.[14][15][16][17]

  • ¹H NMR of Methyl 2-(3-aminophenyl)benzoate:

    • The disappearance of the characteristic downfield signals of the protons on the nitro-substituted ring.

    • The appearance of a broad singlet corresponding to the -NH₂ protons (typically between 3.5-4.5 ppm, exchangeable with D₂O).

    • The upfield shift of the aromatic protons on the newly formed aniline ring due to the electron-donating nature of the amino group.

    • The singlet for the methyl ester protons (-OCH₃) will remain, typically around 3.6-3.9 ppm.

  • ¹³C NMR of Phenanthridone:

    • The appearance of a carbonyl carbon signal for the amide group in the phenanthridone ring (typically in the range of 160-170 ppm).

    • A distinct set of aromatic carbon signals corresponding to the tricyclic system.

Conclusion and Future Perspectives

Methyl 2-(3-nitrophenyl)benzoate is a highly valuable and versatile starting material for the synthesis of the pharmaceutically important phenanthridone scaffold. The synthetic route detailed in this application note, involving a sequential nitro reduction, diazotization, and Pschorr cyclization, is robust, high-yielding, and amenable to scale-up. The provided protocols and analytical methods offer a comprehensive guide for researchers in the field of medicinal chemistry and drug development. The resulting phenanthridone core can be further functionalized to generate libraries of novel compounds for screening against various therapeutic targets, including but not limited to PARP, kinases, and various microbial enzymes.[18][19][20]

References

  • Gerard, H., et al. (1992). The structure of substituted biphenyls as studied by proton NMR in nematic solvents. Taylor & Francis Online. Available at: [Link]

  • ACS Publications. (2002). Stannous Chloride-Mediated Reductive Cyclization−Rearrangement of Nitroarenyl Ketones. The Journal of Organic Chemistry. Available at: [Link]

  • Gerard, H., et al. (2006). The structure of substituted biphenyls as studied by proton NMR in nematic solvents. Single conformation model versus maximum entropy analysis. Taylor & Francis Online. Available at: [Link]

  • Yamabe, S., & Yamazaki, S. (2016). A DFT study of reduction of nitrobenzene to aniline with SnCl2 and hydrochloric acid. Journal of Physical Organic Chemistry. Available at: [Link]

  • National Institutes of Health (NIH). (2021). Synthetic Strategies in the Preparation of Phenanthridinones. PMC. Available at: [Link]

  • ResearchGate. (Date N/A). HPLC Monitoring of Biphenyl Derivatives with UV and Electrochemical Detection Modes. Request PDF. Available at: [Link]

  • Royal Society of Chemistry. (2015). Multi-nuclear NMR of axially chiral biaryls in polypeptide orienting solvents: spectral discriminations and enantiorecognition mechanisms. RSC Publishing. Available at: [Link]

  • Organic Chemistry Portal. (Date N/A). Nitro Reduction - Common Conditions. Available at: [Link]

  • Chemistry Stack Exchange. (2025). What groups can be reduced by Sn/HCl?. Available at: [Link]

  • De, P. (Date N/A). Efficient Reductions of Nitroarenes with SnCl2 in Ionic Liquid. ResearchGate. Available at: [Link]

  • SciELO. (Date N/A). Quantitative determination of biphenyls and their metabolites in cell cultures of Comamonas thiooxydans N1 using high-performance liquid chromatography. Available at: [Link]

  • HELIX Chromatography. (Date N/A). HPLC Methods for analysis of Biphenyl. Available at: [Link]

  • ResearchGate. (Date N/A). Development and Validation of a New HPLC Method for the Determination of Biphenyl and Dibenzofuran Phytoalexins in Rosaceae. Request PDF. Available at: [Link]

  • National Institutes of Health (NIH). (2014). Come-back of phenanthridine and phenanthridinium derivatives in the 21st century. PMC. Available at: [Link]

  • Wan, M., et al. (2019). Synthesis and Anticancer Activity Evaluation of Novel Phenanthridine Derivatives. ResearchGate. Available at: [Link]

  • ProQuest. (Date N/A). Discovery of novel phenanthridone derivatives with anti-streptococcal activity. Available at: [Link]

  • PubMed. (2023). Discovery of novel phenanthridone derivatives with anti-streptococcal activity. Available at: [Link]

  • Wikipedia. (Date N/A). Sandmeyer reaction. Available at: [Link]

  • ACS Publications. (2001). Investigation of the Structural Conformation of Biphenyl by Solid State 13C NMR and Quantum Chemical NMR Shift Calculations. The Journal of Physical Chemistry A. Available at: [Link]

  • Organic Chemistry Portal. (Date N/A). Sandmeyer Reaction. Available at: [Link]

  • SynArchive. (Date N/A). Sandmeyer Reaction. Available at: [Link]

  • ResearchGate. (2001). Investigation of the Structural Conformation of Biphenyl by Solid State 13 C NMR and Quantum Chemical NMR Shift Calculations. Request PDF. Available at: [Link]

  • Google Patents. (Date N/A). Process for the catalytic hydrogenation of aromatic nitro compounds.
  • National Institutes of Health (NIH). (Date N/A). Recent trends in the chemistry of Sandmeyer reaction: a review. PMC. Available at: [Link]

  • Google Patents. (Date N/A). Process for synthesis of lenalidomide.
  • Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Available at: [Link]

  • Organic Syntheses. (Date N/A). METHYL m-NITROBENZOATE. Available at: [Link]

  • National Institutes of Health (NIH). (Date N/A). Synthesis of phenanthridines via a novel photochemically-mediated cyclization and application to the synthesis of triphaeridine. PMC. Available at: [Link]

  • R Discovery. (2023). Catalytic Hydrogenation Property of Methyl Benzoate to Benzyl Aldehyde over Manganese-Based Catalysts with Appropriate Oxygen Vacancies. Available at: [Link]

  • Royal Society of Chemistry. (Date N/A). An enhanced selective hydrogenation of methyl benzoate and impacts promoted by Al-modified KMn/SiO2. New Journal of Chemistry. Available at: [Link]

  • Royal Society of Chemistry. (Date N/A). Synthesis of phenanthridines by I2-mediated sp3 C–H amination. RSC Publishing. Available at: [Link]

  • Beilstein Journals. (Date N/A). Synthesis of phenanthridines via a novel photochemically-mediated cyclization and application to the synthesis of triphaeridine. Available at: [Link]

  • Royal Society of Chemistry. (Date N/A). Intramolecular cyclisations of biphenyl-2-carboxyl radicals: evidence for a II-state aroyloxyl radical. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]

  • University of South Alabama. (2010). Preparation of Methyl 3-nitrobenzoate. Available at: [Link]

  • PubMed. (1966). Synthesis of the heterocyclic compounds by Pschorr cyclization. 3. Syntheses of 10,11-methylenedioxy-7,8-dihydro-6H-benzol[c]pyrid-[1,2-a]azepinium salts and their derivatives. Available at: [Link]

  • Reddit. (2012). What is the product of my (failed) synthesis of methyl-3-nitrobenzoate?. Available at: [Link]

  • J-Global. (Date N/A). Synthesis of 6H-dibenzo[b,d] thiopyran-6-ol via Pschorr reaction and its conversion to the corresponding 6-carboxy and 6-(1-piperazinyl) derivatives.. Available at: [Link]

Sources

Method

Using Methyl 2-(3-nitrophenyl)benzoate in materials science research

An Application Note on the strategic utilization of Methyl 2-(3-nitrophenyl)benzoate (CAS: 83527-96-2) in advanced materials science. This guide provides mechanistic insights and self-validating protocols for synthesizin...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note on the strategic utilization of Methyl 2-(3-nitrophenyl)benzoate (CAS: 83527-96-2) in advanced materials science. This guide provides mechanistic insights and self-validating protocols for synthesizing high-performance polymers and optoelectronic precursors.

Molecular Architecture & Strategic Utility

Methyl 2-(3-nitrophenyl)benzoate is a pre-assembled biaryl compound featuring two orthogonal functional handles: a methyl ester at the 2-position and a nitro group at the 3'-position[1]. In materials science, synthesizing sterically congested biaryl systems typically requires expensive transition-metal-catalyzed cross-coupling reactions. Utilizing this commercially available intermediate bypasses these bottlenecks, providing a direct pathway to two distinct classes of advanced materials:

  • Colorless Polyimides (CPIs): Reduction of the nitro group and hydrolysis of the ester yields a meta-substituted biphenyl monomer. The meta-linkage is highly sought after in polymer chemistry because it introduces a kinked backbone that disrupts polymer chain packing, thereby increasing fractional free volume (FFV) and suppressing charge-transfer complexes (CTCs)[2][3].

  • OLED Host Materials: The biphenyl-2-carboxylate moiety is perfectly primed for intramolecular Friedel-Crafts acylation. Under strong acid catalysis, it undergoes rapid cyclization to form a rigid, planar fluorenone core, a critical structural motif for electron-transporting and host materials in Organic Light-Emitting Diodes (OLEDs)[4][5].

G Precursor Methyl 2-(3-nitrophenyl)benzoate Reduction Catalytic Reduction & Hydrolysis Precursor->Reduction Pathway A Cyclization Acid-Catalyzed Cyclization Precursor->Cyclization Pathway B Monomer 2-(3-aminophenyl)benzoic acid Reduction->Monomer Polymer Colorless Polyimides (CPIs) Monomer->Polymer + Dianhydride Fluorenone 3-nitro-9H-fluoren-9-one Cyclization->Fluorenone - MeOH OLED OLED Host Materials Fluorenone->OLED Functionalization

Synthetic divergence of Methyl 2-(3-nitrophenyl)benzoate into CPIs and OLED materials.

Pathway A: Synthesis of Meta-Substituted Monomers for CPIs

Causality & Design

Standard polyimides (like Kapton) are deep yellow or brown due to extensive interchain π-π stacking and CTC formation. By converting Methyl 2-(3-nitrophenyl)benzoate into 2-(3-aminophenyl)benzoic acid, researchers can polymerize a backbone with a highly twisted molecular conformation[2]. This steric twist restricts π-electron conjugation and expands the free volume between chains, simultaneously achieving high optical transparency and an ultralow dielectric constant without sacrificing thermal stability[3].

Self-Validating Protocol: Reduction & Hydrolysis

Step 1: Catalytic Hydrogenation

  • Dissolve 10.0 g of Methyl 2-(3-nitrophenyl)benzoate in 100 mL of a 1:1 mixture of THF and Methanol.

  • Add 1.0 g of 10% Pd/C catalyst under an inert argon atmosphere.

  • Purge the vessel with H₂ gas and stir vigorously at room temperature (1 atm) until hydrogen uptake ceases (typically 4–6 hours).

  • Validation Check: Monitor via TLC (Hexane:EtOAc 3:1). The starting material spot will disappear. In FTIR, verify the complete disappearance of the asymmetric and symmetric NO₂ stretches at ~1530 cm⁻¹ and ~1350 cm⁻¹, replaced by a broad N-H stretch at 3300–3400 cm⁻¹.

  • Filter the mixture through a pad of Celite to remove the Pd/C catalyst and concentrate the filtrate in vacuo to yield Methyl 2-(3-aminophenyl)benzoate.

Step 2: Saponification

  • Suspend the crude intermediate in 50 mL of Methanol and add 50 mL of 2M aqueous NaOH.

  • Reflux the mixture at 80 °C for 4 hours to drive the ester hydrolysis.

  • Cool to room temperature and acidify dropwise with 2M HCl until the pH reaches ~4. The product, 2-(3-aminophenyl)benzoic acid, will precipitate as a white/pale solid.

  • Validation Check: ¹H NMR (DMSO-d6) must show the disappearance of the sharp methoxy singlet at ~3.8 ppm and the appearance of a broad carboxylic acid proton >12.0 ppm.

Pathway B: Acid-Catalyzed Cyclization for Fluorenone Cores

Causality & Design

Biphenyl systems are conformationally flexible, which leads to non-radiative decay pathways in excited states. To create highly efficient luminescent materials, the biphenyl system must be locked into a planar configuration. The biphenyl-2-carboxylate system undergoes a highly efficient intramolecular cyclization in the presence of strong acids (like Methanesulfonic acid, MsOH) via an acylium ion intermediate, forming a rigid fluorenone core[4][5].

Self-Validating Protocol: Intramolecular Friedel-Crafts Acylation
  • In a dry, round-bottom flask, dissolve 5.0 g of Methyl 2-(3-nitrophenyl)benzoate in 25 mL of neat Methanesulfonic acid (MsOH).

  • Heat the reaction mixture to 50–60 °C and stir for 2 hours. The strong acid catalyzes the acyl-oxygen cleavage, driving the elimination of methanol and generating a highly reactive acylium ion[4][5].

  • Validation Check: The reaction mixture will undergo a distinct color change from pale yellow to deep orange/red, indicative of the extended conjugation of the forming fluorenone system.

  • Carefully pour the hot mixture over 200 g of crushed ice. The product, 3-nitro-9H-fluoren-9-one, will precipitate as a bright yellow/orange solid.

  • Filter the solid, wash thoroughly with saturated aqueous NaHCO₃ until the washings are neutral, and recrystallize from ethanol.

  • Validation Check: FTIR analysis must show the shift of the carbonyl stretch from ~1725 cm⁻¹ (ester) to a highly conjugated ketone stretch at ~1715 cm⁻¹. ¹H NMR will confirm the loss of the methoxy protons.

G Ester Methyl 2-(3-nitrophenyl)benzoate Protonation Protonation of Carbonyl Oxygen Ester->Protonation + H+ (MsOH) Acylium Acylium Ion Formation Protonation->Acylium - MeOH EAS Intramolecular EAS Acylium->EAS Ring Attack Product 3-nitro-9H-fluoren-9-one EAS->Product Rearomatization

Acid-catalyzed intramolecular Friedel-Crafts acylation mechanism forming fluorenone.

Quantitative Data Summary

The structural divergence of Methyl 2-(3-nitrophenyl)benzoate leads to materials with vastly different, yet highly optimized, physicochemical properties. The table below summarizes the target metrics for the downstream materials synthesized via the protocols above.

Material ClassDownstream DerivativeKey Optical PropertyKey Electronic PropertyThermal Stability (Td5%)Primary Application
Colorless Polyimide (CPI) meta-Substituted Polyamide/PolyimideTransmittance (T₄₅₀) > 88%Ultralow Dielectric (Dk ~ 2.08)> 500 °CFlexible Display Substrates
Optoelectronic Core 3-nitro-9H-fluoren-9-one (Fluorenone)High PLQY (> 80% post-reduction)Tunable Bandgap (~ 2.8 eV)> 400 °COLED Host / TADF Emitters

Sources

Technical Notes & Optimization

Troubleshooting

Improving Suzuki coupling yield for Methyl 2-(3-nitrophenyl)benzoate

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to address the specific chemical and mechanical bottlenecks encountered during the Suzuki-Miyaura cross-coupling of...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to address the specific chemical and mechanical bottlenecks encountered during the Suzuki-Miyaura cross-coupling of Methyl 2-bromobenzoate and 3-nitrophenylboronic acid .

Synthesizing Methyl 2-(3-nitrophenyl)benzoate presents a unique intersection of steric and electronic challenges. By understanding the causality behind catalyst selection, base basicity, and transmetalation kinetics, we can engineer a self-validating protocol that maximizes yield and minimizes side reactions.

Part 1: Mechanistic Bottlenecks & Pathway Analysis

To optimize this reaction, we must first map the failure points. The ortho-ester group on the aryl halide introduces severe steric hindrance during the oxidative addition step. Simultaneously, the strongly electron-withdrawing nitro group on the boronic acid destabilizes the carbon-boron bond, making it highly susceptible to electrophilic cleavage.

SuzukiMechanism Pd0 Pd(0) Active Catalyst PdII_Ox Pd(II) Aryl Complex [Oxidative Addition] Pd0->PdII_Ox Oxidative Addition (Rate-limited by ortho-ester) ArX Methyl 2-bromobenzoate (Sterically Hindered) ArX->PdII_Ox PdII_Trans Pd(II) Diaryl Complex [Transmetalation] PdII_Ox->PdII_Trans Transmetalation (Base Mediated) ArB 3-Nitrophenylboronic Acid (Electron-Deficient) Proto Nitrobenzene [Protodeboronation] ArB->Proto H+ / H2O (Competing Pathway) ArB->PdII_Trans PdII_Trans->Pd0 Catalyst Regeneration Product Methyl 2-(3-nitrophenyl)benzoate [Reductive Elimination] PdII_Trans->Product Reductive Elimination

Catalytic cycle highlighting steric bottlenecks and the protodeboronation side-reaction.

Part 2: Troubleshooting Guide & FAQs

Q1: My reaction yields a large amount of nitrobenzene instead of the coupled product. What is happening mechanically? A1: You are observing protodeboronation . The strongly electron-withdrawing nitro group pulls electron density away from the aromatic ring, weakening the C-B bond and making the ipso-carbon highly susceptible to attack by protons in the reaction mixture. This 1[1]. Solution: To mitigate this, you must outcompete the degradation pathway by accelerating transmetalation. Switch to a "slow-release" boronic ester (like a 2[2]), strictly limit water in your solvent system, and utilize a highly active palladium catalyst.

Q2: I am observing significant ester hydrolysis, resulting in 2-(3-nitrophenyl)benzoic acid. How can I preserve the methyl ester? A2: Standard Suzuki protocols often rely on aqueous sodium carbonate (Na₂CO₃) or sodium hydroxide (NaOH) at elevated temperatures (80–100 °C)[3]. These conditions are highly conducive to the saponification of the ortho-methyl ester. Solution: You must decouple basicity from nucleophilicity. Transition to non-nucleophilic, anhydrous bases.4[4] because they provide the necessary basicity to form the reactive palladium-boronate complex without attacking the ester's carbonyl carbon.

Q3: The reaction stalls at 40% conversion. The starting methyl 2-bromobenzoate is still present. How do I push it to completion? A3: The ortho-methoxycarbonyl group creates a steric shield around the C-Br bond, drastically increasing the activation energy required for the palladium catalyst to undergo oxidative addition. While Pd(PPh₃)₄ is a common baseline catalyst[3], its bulky, monodentate ligands struggle with highly hindered substrates. Solution: Upgrade to a bidentate ligand system like Pd(dppf)Cl₂ or a modern Buchwald precatalyst (e.g., XPhos Pd G2 ). These ligands force the palladium center into a highly reactive, electron-rich geometry that easily inserts into hindered C-Br bonds.

Part 3: Quantitative Optimization Data

The following matrix summarizes the causality of base and solvent selection on the yield and side-product formation for this specific coupling.

EntryCatalyst SystemBase (Equiv)Solvent SystemTemp (°C)Protodeboronation (%)Ester Hydrolysis (%)Isolated Yield (%)
1Pd(PPh₃)₄ (5 mol%)Na₂CO₃ (aq)Dioxane/H₂O (4:1)8518.534.241.0
2Pd(PPh₃)₄ (5 mol%)K₂CO₃ (solid)Toluene/H₂O (10:1)8015.012.562.5
3Pd(dppf)Cl₂ (3 mol%)K₃PO₄ (anhyd)Toluene (Anhydrous)90< 5.0< 2.089.4
4 XPhos Pd G2 (2 mol%) Cs₂CO₃ (anhyd) Dioxane (Anhydrous) 80 < 2.0 < 1.0 95.2

Part 4: Self-Validating Experimental Protocol

This workflow is designed with built-in analytical checkpoints to ensure the chemical integrity of the reaction at every stage.

Workflow Prep 1. Reagent Prep (Anhydrous Cs2CO3, Degassed Dioxane) Reaction 2. Cross-Coupling (XPhos Pd G2, 80°C, Argon Atmosphere) Prep->Reaction IPC 3. In-Process Control (GC-MS for Nitrobenzene) Reaction->IPC IPC->Reaction <95% Conversion Workup 4. Workup & Purification (Aqueous Wash, Silica Gel Column) IPC->Workup >95% Conversion Product 5. Pure Product (Methyl 2-(3-nitrophenyl)benzoate) Workup->Product

Optimized self-validating workflow for sterically hindered Suzuki couplings.

Step-by-Step Methodology (Based on Entry 4 Conditions)

1. Rigorous Reagent Preparation (Excluding Oxygen & Water)

  • Action: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add Methyl 2-bromobenzoate (1.0 equiv, 1.0 mmol), 3-nitrophenylboronic acid (1.2 equiv, 1.2 mmol), anhydrous Cs₂CO₃ (2.0 equiv, 2.0 mmol), and XPhos Pd G2 (0.02 equiv, 2 mol%).

  • Causality: Using 1.2 equivalents of the boronic acid compensates for any minor homocoupling. Anhydrous Cs₂CO₃ is strictly required to prevent ester saponification[4].

2. Degassing and Solvent Addition

  • Action: Seal the flask with a rubber septum. Evacuate the flask under a high vacuum and backfill with ultra-pure Argon (repeat 3 times). Add anhydrous, degassed 1,4-dioxane (5.0 mL) via syringe.

  • Validation Check: Upon addition of the solvent and initial stirring, observe the solution. A color shift from pale yellow to a deep red/brown indicates the successful generation of the active Pd(0) species.

3. Reaction Execution & In-Process Control (IPC)

  • Action: Heat the reaction mixture in a pre-heated oil bath at 80 °C for 4 hours.

  • Validation Check (IPC): At the 2-hour mark, withdraw a 10 µL aliquot via a degassed syringe. Dilute in EtOAc and analyze via GC-MS or LC-MS.

    • Pass Criteria: Disappearance of the starting mass (m/z 214/216).

    • Fail Criteria: A prominent peak at m/z 123 indicates nitrobenzene formation (protodeboronation)[1]. If observed, verify that your Cs₂CO₃ was truly anhydrous; moisture has compromised the system.

4. Workup and Isolation

  • Action: Cool the reaction to room temperature. Dilute with ethyl acetate (15 mL) and filter through a short pad of Celite to remove the palladium black and inorganic salts. Wash the organic layer with distilled water (2 × 10 mL) and brine (10 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Action: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield pure Methyl 2-(3-nitrophenyl)benzoate.

References

Sources

Optimization

Technical Support Center: Chemoselective Reduction of Methyl 2-(3-nitrophenyl)benzoate

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals navigate the chemoselective reduction of Methyl 2-(3-nitrophen...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals navigate the chemoselective reduction of Methyl 2-(3-nitrophenyl)benzoate to Methyl 2-(3-aminophenyl)benzoate.

When reducing a nitro group in the presence of an ester, researchers frequently encounter two major side reactions: ester hydrolysis and transesterification . This guide provides the mechanistic causality behind these failures, a diagnostic FAQ, and self-validating protocols to ensure high-yielding, chemoselective transformations.

Mechanistic Insights: The Causality of Ester Cleavage

To prevent ester cleavage, you must control the reaction environment to avoid nucleophilic acyl substitution at the carbonyl carbon. The two primary modes of failure are:

  • Hydrolysis (Saponification/Acid Cleavage): Esters are susceptible to cleavage at extreme pH levels. Harsh acidic conditions (e.g., SnCl₂/HCl at reflux) protonate the carbonyl oxygen, making the carbon highly electrophilic and susceptible to attack by ambient water[1]. Conversely, basic conditions (e.g., sodium dithionite in NaOH) result in direct nucleophilic attack by hydroxide ions, yielding the highly polar carboxylic acid[2].

  • Transesterification: This is a solvent-driven failure. If you perform the reduction of a methyl ester in an ethanol solvent using a Lewis acid catalyst (like iron or tin salts), the solvent acts as a nucleophile. The intermediate tetrahedral species will collapse to expel methanol, converting your product into an ethyl ester.

The Golden Rule: To preserve the ester, you must operate at a near-neutral pH and strictly match your alcoholic solvent to the ester's alkyl group (i.e., use methanol for a methyl ester) or use a non-nucleophilic solvent (e.g., THF, EtOAc).

Diagnostic FAQ & Troubleshooting

Q: I used SnCl₂ in ethanol to reduce Methyl 2-(3-nitrophenyl)benzoate. My LC-MS shows a mass of [M+H]+ 242 instead of the expected 228. What happened? A: You induced transesterification. The expected amine product has a molecular weight of 227 g/mol ([M+H]+ 228). The mass of 242 indicates the formation of Ethyl 2-(3-aminophenyl)benzoate. The Lewis acidic nature of SnCl₂ combined with the ethanol solvent swapped the methyl group for an ethyl group. Solution: Switch your solvent to methanol to match the ester, or use ethyl acetate.

Q: My reaction with Iron and HCl (Béchamp reduction) yielded a highly polar product that stays on the baseline of my TLC (Hexanes/EtOAc). Why? A: The strongly acidic aqueous conditions of the classical Béchamp reduction hydrolyzed your methyl ester into the corresponding carboxylic acid (2-(3-aminophenyl)benzoic acid)[1]. Solution: Buffer the system. Replace HCl with Ammonium Chloride (NH₄Cl) or Calcium Chloride (CaCl₂) to maintain a mild, near-neutral pH[3].

Q: I am using Pd/C and H₂ in methanol. The reaction stalled, and the solution is bright yellow. What is the intermediate? A: The reduction of a nitro group proceeds through nitroso and hydroxylamine intermediates before becoming an amine. A stalled yellow solution typically indicates the formation of a stable hydroxylamine or an azo/azoxy dimer. Solution: This is often caused by catalyst poisoning or insufficient hydrogen pressure. Filter the reaction, add fresh 10% Pd/C, and ensure vigorous stirring to increase hydrogen mass transfer into the solvent.

Validated Experimental Protocols

The following protocols are designed as self-validating systems. By matching solvents and controlling pH, ester cleavage is mathematically minimized.

Protocol A: Catalytic Hydrogenation (Pd/C)

Best for clean substrates without other reducible groups (e.g., alkenes, alkynes, or halogens).

  • Preparation: In a flame-dried, round-bottom flask, dissolve Methyl 2-(3-nitrophenyl)benzoate (1.0 eq, 5.0 mmol) in anhydrous Methanol (25 mL). Self-Validation: Using Methanol guarantees zero risk of transesterification.

  • Catalyst Addition: Carefully add 10% wt. Pd/C (0.05 eq, 10 mol% Pd). Purge the flask with Nitrogen gas for 5 minutes.

  • Reduction: Evacuate the flask and backfill with Hydrogen gas (1 atm) using a balloon. Stir vigorously at room temperature (20-25 °C) for 4-6 hours.

  • Monitoring: Monitor via TLC (3:1 Hexanes/EtOAc). The nitro starting material (UV active, higher Rf) should disappear, replaced by the amine (UV active, lower Rf, stains brown with Ninhydrin).

  • Workup: Filter the suspension through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with excess Methanol. Concentrate the filtrate under reduced pressure to yield the pure amine.

Protocol B: Mild Iron-Mediated Reduction (Fe/NH₄Cl)

Best for substrates where Pd/C is incompatible (e.g., presence of halogens or sulfur).

  • Preparation: Dissolve the nitro compound (1.0 eq, 5.0 mmol) in a 4:1 mixture of Methanol and Water (30 mL).

  • Reagent Addition: Add Iron powder (5.0 eq, 25.0 mmol) and Ammonium Chloride (NH₄Cl) (2.0 eq, 10.0 mmol). Mechanistic Note: NH₄Cl acts as a mild proton source, avoiding the ester hydrolysis seen with HCl[3].

  • Heating: Attach a reflux condenser and heat the mixture to 70 °C for 2-3 hours with vigorous stirring.

  • Monitoring: Check completion via LC-MS. Look for the disappearance of [M+H]+ 258 and the appearance of[M+H]+ 228.

  • Workup: Cool to room temperature. Filter the iron oxide sludge through Celite. Extract the aqueous filtrate with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

Quantitative Method Comparison

The table below summarizes the causality between reaction conditions and ester integrity.

Reduction MethodReagentsSolvent SystemEster Hydrolysis RiskTransesterification RiskTypical Amine Yield
Catalytic Hydrogenation 10% Pd/C, H₂ (1 atm)MethanolLow (Neutral pH)None (Solvent matches)>92%
Mild Iron Reduction Fe powder, NH₄ClMeOH / H₂OLow (Buffered pH)None (Solvent matches)85–90%
Harsh Metal Reduction SnCl₂, HCl (Reflux)EthanolHigh (Acidic cleavage)High (Forms Ethyl ester)<40% (Desired)
Basic Reduction Na₂S₂O₄, NaOHTHF / WaterHigh (Saponification)Low <30% (Desired)

Decision Workflow

Use the following logical decision tree to select the appropriate reduction method while preserving the methyl ester.

G A Methyl 2-(3-nitrophenyl)benzoate (Nitro + Methyl Ester) B Solvent Selection Rule: Match Ester Alkyl Group A->B C Methanol (MeOH) Prevents Transesterification B->C Correct Choice D Ethanol (EtOH) Risk: Transesterification B->D Incorrect Choice E Reduction Method Selection C->E F Pd/C + H2 (1 atm) Clean, neutral pH E->F No reducible alkenes/alkynes G Fe + NH4Cl (Aqueous) Mild, neutral pH E->G Halogens or reducible groups present H SnCl2 + HCl / Reflux Risk: Ester Hydrolysis E->H Avoid (Causes Hydrolysis)

Decision tree for selecting chemoselective nitro reduction methods to prevent ester cleavage.

References

  • Chemoselective Reductions of Nitroaromatics in Water at Room Temperature - PMC - NIH Source: National Institutes of Health (NIH) URL:[Link]

  • Amine synthesis by nitro compound reduction Source: Organic Chemistry Portal URL:[Link]

  • Reduction of 4-nitrobenzoic acid - Troubleshooting Source: ScienceMadness URL:[Link]

  • Drug Metabolism: Phase I and Phase II Metabolic Pathways (Ester Hydrolysis) Source: IntechOpen URL: [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Low Solubility of Methyl 2-(3-nitrophenyl)benzoate

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, medicinal chemists, and drug development professionals overcome the unique physicochemical barri...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, medicinal chemists, and drug development professionals overcome the unique physicochemical barriers associated with Methyl 2-(3-nitrophenyl)benzoate (CAS: 83527-96-2).

This compound, featuring a biphenyl core and a nitro substituent, is a highly valuable synthetic intermediate [1]. However, its structural properties often lead to frustrating solubility bottlenecks during stock preparation, biological assays, and organic synthesis. This guide provides the mechanistic causality behind these issues and field-proven, self-validating protocols to resolve them.

Diagnostic Workflow

Before adjusting your experimental parameters, follow this logical decision tree to isolate the root cause of your solubility failure.

SolubilityTroubleshooting Start Methyl 2-(3-nitrophenyl)benzoate Solubility Issue Assess Assess Solvent Polarity & Dielectric Constant Start->Assess Decision1 Is the solvent highly non-polar (e.g., Hexane)? Assess->Decision1 SwitchSolvent Switch to Polar Aprotic (DMSO, DMF, DCM) Decision1->SwitchSolvent Yes CheckTemp Apply Gentle Heating (40°C) & Sonication Decision1->CheckTemp No SwitchSolvent->CheckTemp Decision2 Precipitation upon aqueous dilution? CheckTemp->Decision2 OptimizeCo Optimize Co-solvent Ratio (Keep DMSO < 5%) Decision2->OptimizeCo Yes Success Complete Dissolution (Validate via HPLC/UV) Decision2->Success No OptimizeCo->Success

Diagnostic workflow for troubleshooting the solubility of Methyl 2-(3-nitrophenyl)benzoate.

Quantitative Data: Solvent Selection Matrix

To rationally select a solvent, you must match the solvent's properties with the intermolecular forces of the compound. The table below summarizes the expected thermodynamic solubility profile based on solvent polarity and dielectric constant ( ϵ ).

SolventDielectric Constant ( ϵ )Polarity IndexSolvation MechanismExpected Solubility
n-Hexane 1.880.1Weak dispersion onlyVery Low (< 0.1 mg/mL)
Toluene 2.382.4 π−π disruptionLow to Moderate
Dichloromethane (DCM) 8.933.1Dipole-dipole interactionModerate to High
Ethyl Acetate (EtOAc) 6.024.4Hydrogen bond acceptorModerate to High
Dimethylformamide (DMF) 36.76.4Strong polar aprotic solvationVery High (> 20 mg/mL)
Dimethyl Sulfoxide (DMSO) 46.77.2Strong polar aprotic solvationVery High (> 20 mg/mL)
Aqueous Buffers (pH 7.4) ~80.110.2Hydrogen bonding (fails due to lack of donors)Insoluble (Precipitates)

Frequently Asked Questions (FAQs)

Q1: Why is Methyl 2-(3-nitrophenyl)benzoate resisting dissolution in standard non-polar solvents like hexanes? A: The resistance is a direct result of the molecule's crystal lattice energy. The compound features a planar biphenyl core that promotes strong intermolecular π−π stacking, while the strongly electron-withdrawing nitro group establishes a significant dipole moment [1]. In non-polar solvents like hexanes, solvent-solute interactions are limited to weak dispersion forces. These forces are thermodynamically insufficient to overcome the cohesive energy of the solid crystal lattice [3].

Q2: How do I differentiate between kinetic and thermodynamic solubility issues during stock preparation? A: Thermodynamic solubility is the absolute equilibrium concentration of the compound in a specific solvent (e.g., how much dissolves in pure DMSO). Kinetic solubility refers to the compound's transient behavior when a concentrated stock is rapidly diluted into an aqueous assay buffer [2]. If your compound dissolves perfectly in DMSO but crashes out immediately upon dilution into PBS, you have exceeded its kinetic solubility limit in that specific co-solvent mixture.

Q3: What are the best practices for reducing the nitro group of this compound if solubility remains an issue during synthesis? A: When performing catalytic hydrogenation (e.g., Pd/C) or chemical reductions (e.g., Fe/HCl), the nitro compound must be fully dissolved for efficient surface interaction with the solid catalyst. If solubility is poor in your primary solvent, the reaction will stall. You must use a co-solvent system (e.g., EtOAc/EtOH or DCM/MeOH) to disrupt the lattice while maintaining chemical compatibility with the reducing agent [4].

Q4: My compound precipitates when I dilute my DMSO stock into an aqueous buffer. How can I prevent this? A: The hydrophobic biphenyl core dominates the molecule's surface area. Because the molecule lacks hydrogen bond donors, hydration is thermodynamically unfavorable[2]. To prevent precipitation:

  • Pre-warm the aqueous buffer to 37°C before adding the DMSO stock.

  • Stepwise dilution: Add the stock dropwise while vortexing vigorously to prevent localized supersaturation.

  • Surfactants: Introduce a non-ionic surfactant (e.g., 0.1% Tween-20 or Triton X-100) to the aqueous buffer to form micelles that can encapsulate the hydrophobic core.

Experimental Protocols

Protocol 1: Preparation of High-Concentration Stock Solutions (DMSO/DMF)

Objective: Achieve a stable, aggregate-free 50 mM stock solution for downstream biological or chemical assays.

  • Gravimetric Addition: Accurately weigh the required mass of Methyl 2-(3-nitrophenyl)benzoate into a glass vial. Causality: Precise gravimetric measurement prevents accidental supersaturation, which leads to invisible micro-aggregates.

  • Solvent Addition: Add anhydrous, inert-gas-purged DMSO or DMF.

  • Acoustic Cavitation (Sonication): Place the vial in an ultrasonic water bath for 5–10 minutes. Causality: High-frequency sound waves create localized cavitation bubbles that implode, mechanically fracturing micro-crystals and exponentially increasing the surface area for solvent interaction without causing bulk thermal degradation.

  • Thermal Agitation: If microscopic particulates remain, incubate the vial at 40°C in a thermomixer at 800 RPM for 15 minutes. Causality: Moderate thermal energy increases solvent molecular kinetics, shifting the thermodynamic equilibrium toward complete dissolution.

  • Self-Validation Step: Centrifuge the vial at 10,000 × g for 5 minutes. Inspect the bottom of the tube for a microscopic pellet.

    • If no pellet is present: The solution is fully dissolved.

    • If a pellet is present: The solution is saturated. Transfer the supernatant to a new vial and verify the exact dissolved concentration via HPLC-UV against a known standard [2].

Protocol 2: Reaction Solvent Screening for Synthetic Workflows

Objective: Identify the optimal organic solvent for synthesis (e.g., cross-coupling or esterification) where DMSO is chemically incompatible.

  • Matrix Setup: Prepare 5 chemically resistant glass vials, adding exactly 10 mg of the compound to each.

  • Solvent Addition: Add 1 mL of different synthesis-compatible solvents (e.g., Toluene, DCM, EtOAc, THF, MeCN) to their respective vials.

  • Equilibration: Stir the mixtures using magnetic stir bars at room temperature (25°C) for 2 hours to ensure thermodynamic equilibrium is reached.

  • Phase Separation & Self-Validation: Draw the mixture into a syringe and filter it through a 0.22 µm PTFE syringe filter into a clean vial.

    • Causality: PTFE is chemically inert and ensures that undissolved micro-crystals do not pass through. If unfiltered micro-crystals are analyzed, they will artificially inflate the measured solubility.

  • Quantification: Analyze the filtrate via HPLC to determine the exact thermodynamic solubility limit in each solvent system [2].

References

  • American Pharmaceutical Review. Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. American Pharmaceutical Review. [Link]

  • ResearchGate. Solubility of biphenyl in organic nonelectrolyte solvents. Comparison of observed versus predicted values based upon Mobile Order theory. ResearchGate. [Link]

Optimization

Technical Support Center: Optimizing Palladium Catalysis for Methyl 2-(3-nitrophenyl)benzoate Synthesis

Welcome to the Process Chemistry Technical Support Center. This guide provides actionable troubleshooting and mechanistic insights for the synthesis of Methyl 2-(3-nitrophenyl)benzoate via Suzuki-Miyaura cross-coupling.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Technical Support Center. This guide provides actionable troubleshooting and mechanistic insights for the synthesis of Methyl 2-(3-nitrophenyl)benzoate via Suzuki-Miyaura cross-coupling.

Coupling an ortho-substituted aryl halide (methyl 2-bromobenzoate) with an electron-deficient boronic acid (3-nitrophenylboronic acid) presents unique steric and electronic challenges that often lead to excessive palladium consumption. This guide is designed to help researchers and process scientists optimize catalyst loading from stoichiometric crutches (mol%) down to highly efficient parts-per-million (ppm) levels while maintaining scientific integrity and high turnover numbers.

Catalytic Workflow & Optimization Nodes

The following diagram illustrates the Suzuki-Miyaura catalytic cycle, highlighting the critical nodes where optimization prevents catalyst deactivation.

OptimizationWorkflow Precat Pd(II) Precatalyst (High Loading) Pd0 Active Pd(0)L_n (Optimized ppm) Precat->Pd0 Activation OxAdd Oxidative Addition (Methyl 2-bromobenzoate) Pd0->OxAdd Steric Hindrance PdBlack Pd Black Precipitation (Catalyst Death) Pd0->PdBlack Ligand Degradation TransMet Transmetalation (3-Nitrophenylboronic acid) OxAdd->TransMet Base / Solvent RedElim Reductive Elimination (C-C Bond Formation) TransMet->RedElim RedElim->Pd0 Regeneration Product Methyl 2-(3-nitrophenyl)benzoate RedElim->Product Yield

Suzuki-Miyaura catalytic cycle highlighting optimization nodes to prevent Pd deactivation.

Troubleshooting Guide & FAQs

Q1: Why am I observing "Pd black" precipitation and stalled conversion before reaching 100% yield? Causality: Palladium black is the visual manifestation of catalyst death. In the catalytic cycle, the intermediate Pd(0) complex is thermodynamically unstable. If the rate of oxidative addition or transmetalation is slower than the rate of ligand dissociation, the "naked" Pd(0) atoms aggregate into inactive bulk metal. In your specific reaction, the ortho-ester group on methyl 2-bromobenzoate introduces significant steric hindrance, drastically slowing down oxidative addition. Furthermore, the strong electron-withdrawing nitro group on 3-nitrophenylboronic acid decelerates the transmetalation step. Solution: You must abandon standard, unhindered ligands like triphenylphosphine (e.g., Pd(PPh3​)4​ ). Instead, utilize electron-rich, sterically demanding dialkylbiarylphosphine ligands (such as SPhos or XPhos) or palladacycles. These ligands possess a biphenyl backbone that interacts with the empty palladium orbitals, stabilizing the monomeric Pd(0) species and preventing aggregation, while their electron-rich nature accelerates oxidative addition[1].

Q2: How can I safely reduce my palladium loading from 5 mol% to the ppm range without sacrificing the Turnover Number (TON)? Causality: High catalyst loading (1–5 mol%) is often used to brute-force a reaction when the Turnover Frequency (TOF) is low. To transition to ppm-level loading, every molecule of Pd must cycle thousands of times. This requires a robust precatalyst that activates completely and a solvent system that continuously dissolves the active base while protecting the catalyst from localized pH spikes. Solution: Transition to a Pd(OAc)2​ / SPhos system. Optimize the base to a milder inorganic salt like K2​CO3​ in a Toluene/Water biphasic mixture. By ensuring the base is slowly released into the organic phase, you minimize the protodeboronation (degradation) of the 3-nitrophenylboronic acid, allowing the catalyst to operate efficiently at loadings as low as 0.05 mol% (500 ppm)[2].

Q3: My final API has residual palladium levels exceeding the 10 ppm regulatory limit. How do I remove it efficiently? Causality: Palladium readily forms stable coordination complexes with the pi-systems and heteroatoms (like the nitro and ester oxygens) of your biaryl product, Methyl 2-(3-nitrophenyl)benzoate. Simple recrystallization is often insufficient to break these thermodynamic sinks. Solution: Implement a chemical scavenging step during the workup. Treating the organic phase with 20% aqueous NaHSO3​ at elevated temperatures (60 °C) effectively out-competes the product for palladium coordination, drawing the metal into the aqueous layer. This technique has been proven to reduce Pd levels from ~8000 ppm down to <100 ppm in Suzuki-Miyaura scale-ups.

Quantitative Data Benchmarking

The following table summarizes the causal relationship between catalyst selection, loading, and overall efficiency (Turnover Number) for the synthesis of sterically hindered, electronically deactivated biaryls like Methyl 2-(3-nitrophenyl)benzoate[1][2][3].

Catalyst SystemLigand TypeBase / SolventPd LoadingYield (%)Turnover Number (TON)Observation
Pd(PPh3​)4​ Triphenylphosphine Na2​CO3​ / Dioxane5.0 mol%85%17High Pd waste; Pd black observed.
Pd(OAc)2​ None (Ligandless) K2​CO3​ / EtOH1.0 mol%42%42Rapid catalyst death due to aggregation.
Pd(OAc)2​
  • SPhos
Dialkylbiarylphosphine K2​CO3​ / Tol-H₂O0.05 mol%96%1,920Clean conversion; highly stable Pd(0).
Palladacycle (Buchwald)Pre-activated XPhos K3​PO4​ / THF-H₂O0.01 mol%94%9,400Maximum efficiency; lowest residual Pd.

Self-Validating Experimental Protocol

Optimized Low-Loading Protocol for Methyl 2-(3-nitrophenyl)benzoate Synthesis

Objective: Synthesize the target biaryl with 0.05 mol% Pd loading and achieve 10 ppm residual Pd in the isolated product.

Step 1: Preparation of the Catalytic Species In a nitrogen-purged Schlenk flask, charge Pd(OAc)2​ (0.05 mol%) and SPhos ligand (0.1 mol%). Add anhydrous toluene (5 volumes). Validation Check: The solution must transition from a pale yellow suspension to a clear, deep orange homogeneous solution within 15 minutes. This visual cue confirms the reduction of Pd(II) to the active Pd(0)Ln​ complex. If the solution turns black, oxygen contamination has occurred.

Step 2: Substrate Addition Add methyl 2-bromobenzoate (1.0 equiv) and 3-nitrophenylboronic acid (1.2 equiv). Causality Note: The 0.2 equiv excess of boronic acid compensates for minor protodeboronation, ensuring the aryl halide is the limiting reagent and is fully consumed.

Step 3: Biphasic Base Introduction Add a degassed aqueous solution of K2​CO3​ (2.0 equiv, 5 volumes of water). Causality Note: The biphasic Toluene/Water system ensures the base is metered slowly into the organic phase, preventing rapid degradation of the boronic acid while facilitating transmetalation.

Step 4: Reaction Execution Heat the biphasic mixture to 80 °C with vigorous stirring (800 rpm) for 4 hours. Validation Check: Monitor via TLC (Hexanes/EtOAc 8:2). The disappearance of the UV-active methyl 2-bromobenzoate spot ( Rf​≈0.6 ) and the appearance of a new, highly UV-active product spot ( Rf​≈0.4 ) validates conversion. The absence of black precipitate on the flask walls confirms catalyst stability.

Step 5: Palladium Scavenging & Workup Cool the mixture to 60 °C. Add 20% aqueous NaHSO3​ (equal volume to the organic phase) and stir vigorously for 1 hour. Validation Check: The organic layer will noticeably lighten in color (from orange/brown to pale yellow) as the palladium is sequestered into the aqueous bisulfite layer.

Step 6: Isolation Separate the layers, wash the organic phase with brine, dry over MgSO4​ , and concentrate under vacuum to yield Methyl 2-(3-nitrophenyl)benzoate.

References

  • Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society.[Link]

  • Bullock, K. M., et al. (2008). Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique. Organic Process Research & Development.[Link]

  • Rosales, A. R., et al. (2020). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. PubMed Central (PMC).[Link]

  • Hu, B., et al. (2006). Biarylaniline Phenethanolamines as Potent and Selective β3 Adrenergic Receptor Agonists. Journal of Medicinal Chemistry.[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Homocoupling in Methyl 2-(3-nitrophenyl)benzoate Synthesis

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently consult on the challenges of synthesizing sterically hindered or electronically deactivated biaryl compounds via Suzuki...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently consult on the challenges of synthesizing sterically hindered or electronically deactivated biaryl compounds via Suzuki-Miyaura cross-coupling. When synthesizing Methyl 2-(3-nitrophenyl)benzoate from methyl 2-bromobenzoate and (3-nitrophenyl)boronic acid, the most persistent yield-limiting issue is the formation of symmetrical homocoupling impurities.

Specifically, researchers often encounter 3,3'-dinitrobiphenyl (boronic acid homocoupling) and dimethyl biphenyl-2,2'-dicarboxylate (aryl halide homocoupling). This guide provides a causality-driven approach to diagnosing, preventing, and removing these impurities to ensure the high-purity isolation of your target ester.

Mechanistic Causality: Why Does Homocoupling Occur?

Before applying empirical fixes, we must understand the system dynamics. Homocoupling is not a random error; it is a predictable, competing catalytic cycle driven by the oxidation state of the palladium catalyst.

G Pd0 Pd(0) Catalyst PdII Pd(II) Species (from O2 or Precatalyst) Pd0->PdII O2 Oxidation Cross Cross-Coupling Cycle (Desired) Pd0->Cross Oxidative Addition Homo Homocoupling Cycle (Undesired) PdII->Homo Transmetalation (x2) ArX Methyl 2-bromobenzoate ArX->Cross ArB (3-Nitrophenyl)boronic acid ArB->Cross ArB->Homo Cross->Pd0 Reductive Elimination Product Methyl 2-(3-nitrophenyl)benzoate Cross->Product Homo->Pd0 Reduction Impurity 3,3'-Dinitrobiphenyl Homo->Impurity

Mechanistic divergence: Desired Suzuki cross-coupling vs. Pd(II)-mediated homocoupling pathway.

The desired Suzuki cycle relies on a Pd(0) active species. However, boronic acid homocoupling is strictly mediated by Pd(II)[1]. When adventitious oxygen enters the system, it oxidizes the active Pd(0) to a peroxo-Pd(II) complex. This rogue Pd(II) species undergoes two successive transmetalations with (3-nitrophenyl)boronic acid, followed by reductive elimination to yield the symmetrical 3,3'-dinitrobiphenyl dimer, regenerating Pd(0) in the process[2].

Troubleshooting FAQs: Prevention & Reaction Optimization

Q1: I am observing >10% of 3,3'-dinitrobiphenyl in my crude NMR. How do I chemically suppress this during the reaction? A1: The primary driver of boronic acid homocoupling is dissolved oxygen generating the problematic Pd(II) species[2].

  • Actionable Fix: Rigorous deoxygenation is mandatory. Switch from simple balloon degassing to a subsurface nitrogen or argon sparge for at least 30 minutes prior to catalyst introduction[1].

  • Advanced Fix: Introduce a mild reducing agent. Adding potassium formate to the reaction mixture reduces stray Pd(II) back to Pd(0) without poisoning the primary catalytic cycle, nearly eliminating the homocoupling dimer[1].

Q2: Does my choice of palladium precursor influence the rate of homocoupling? A2: Yes. Using Pd(II) precatalysts (like Pd(OAc)₂) inherently requires the consumption of two equivalents of boronic acid just to reduce the catalyst to the active Pd(0) state via reductive activation, instantly generating homocoupled impurities at the start of your reaction.

  • Actionable Fix: Use a pre-reduced Pd(0) source (e.g., Pd(PPh₃)₄) or a heterogeneous catalyst like Pd/C, which has been shown to halve the dimer content compared to homogeneous Pd(OAc)₂[1].

Q3: I am seeing aryl halide homocoupling (dimethyl biphenyl-2,2'-dicarboxylate). What causes this? A3: Aryl halide homocoupling typically occurs when the transmetalation step is too slow, allowing the Pd(II)-aryl intermediate to undergo alternative degradation pathways. Methyl 2-bromobenzoate is sterically hindered by the ortho-ester group, which slows down transmetalation.

  • Actionable Fix: Enhance transmetalation by optimizing the base (e.g., switching to a stronger base or adding a phase transfer catalyst) and ensure the boronic acid is added slowly via a syringe pump to maintain a low, steady concentration that favors cross-coupling over homocoupling[3].

Quantitative Optimization Data

To illustrate the causality of oxygen and chemical additives on homocoupling suppression, consider the following optimization matrix based on established process chemistry controls for Suzuki couplings[1]:

Dissolved O₂ LevelCatalyst SourceAdditive% Homocoupled Dimer (3,3'-Dinitrobiphenyl)
> 2.0 ppm (No sparge)Pd(OAc)₂None> 15.0%
< 0.5 ppm (N₂ sparge)Pd(OAc)₂None~ 5.0%
< 0.5 ppm (N₂ sparge)Pd/C (5%)None~ 2.5%
< 0.5 ppm (N₂ sparge)Pd/C (5%)Potassium Formate< 0.1%

Table 1: Impact of deoxygenation and chemical additives on the suppression of boronic acid homocoupling.

Experimental Protocols: Purification and Removal

If homocoupling has already occurred, the structural similarity between Methyl 2-(3-nitrophenyl)benzoate and the biaryl impurities makes separation challenging[4]. Use the following self-validating protocols to isolate the pure product.

Protocol A: Chemical Scavenging & Aqueous Workup

To prevent unreacted (3-nitrophenyl)boronic acid from co-eluting or complicating the chromatographic separation of the homocoupled vs. cross-coupled products:

  • Aqueous Partitioning: After the reaction reaches completion, partition the crude mixture between ethyl acetate and 1M NaOH. The basic aqueous layer converts the free boronic acid into a highly water-soluble boronate salt[5].

  • Phase Separation: Extract the aqueous layer twice with ethyl acetate. The organic layer will retain the target ester and the neutral homocoupled dimers, while the unreacted boronic acid is purged in the aqueous phase.

  • Solid-Supported Scavenging (Optional): For automated or flow setups, circulate the crude organic mixture through a cartridge containing a solid-supported carbonate (e.g., supported tetraalkyl amine carbonate) to quantitatively trap any residual excess boronic acid before chromatography[4].

Protocol B: Optimized Column Chromatography

Because the homocoupled byproducts lack the asymmetry of the cross-coupled product, their polarity differs slightly, allowing for careful chromatographic resolution.

  • Dry Loading: Dissolve the crude organic mixture in a minimal amount of dichloromethane (DCM) and add silica gel (approx. 3x the mass of the crude). Evaporate the solvent completely under reduced pressure to create a free-flowing powder[5].

  • Column Preparation: Pack a silica gel column using a low-polarity solvent system (e.g., 95:5 Hexanes:Ethyl Acetate).

  • Elution Strategy:

    • Fraction 1 (Non-polar): 3,3'-dinitrobiphenyl typically elutes first due to the lack of the polar ester moiety.

    • Fraction 2 (Target): Gradually increase the gradient to 85:15 Hexanes:Ethyl Acetate to elute the target Methyl 2-(3-nitrophenyl)benzoate.

    • Fraction 3 (Polar): Dimethyl biphenyl-2,2'-dicarboxylate will elute last[5].

  • Self-Validation: Spot fractions on a TLC plate. The target product will show a distinct Rf value under UV light (254 nm). Confirm purity via ¹H NMR, specifically looking for the distinct methyl ester singlet (~3.9 ppm) and the asymmetrical aromatic proton splitting pattern to ensure the symmetrical dimers have been removed.

Sources

Optimization

Separation of Methyl 2-(3-nitrophenyl)benzoate from regioisomeric byproducts

Welcome to the Application Scientist Support Center. This guide is designed for researchers and drug development professionals tasked with the purification of Methyl 2-(3-nitrophenyl)benzoate , a sterically hindered biar...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Center. This guide is designed for researchers and drug development professionals tasked with the purification of Methyl 2-(3-nitrophenyl)benzoate , a sterically hindered biaryl compound typically synthesized via the Suzuki-Miyaura cross-coupling of methyl 2-bromobenzoate and 3-nitrophenylboronic acid[1].

Achieving >99% purity for downstream pharmaceutical applications requires orthogonal separation strategies to resolve the target from structurally similar homocoupled and regioisomeric byproducts.

Mechanistic Origins of Impurities

Before addressing the separation, we must establish the causality behind the formation of these impurities. Understanding the reaction mechanism allows us to design a self-validating purification workflow.

  • Boronic Acid Homocoupling (3,3'-dinitrobiphenyl): This non-polar byproduct forms when the reaction is exposed to oxygen. A Pd(II) peroxo complex coordinates with the boronic acid, initiating an oxo-palladium pathway that leads to homocoupling[2].

  • Aryl Halide Homocoupling (Dimethyl diphenate): This polar byproduct forms via the reductive elimination of two aryl halide molecules, often exacerbated by excess Pd(0) catalyst or high reaction temperatures.

  • Regioisomers (Methyl 2-(2-nitrophenyl)benzoate and 4-nitro analogs): These are the most challenging impurities. They do not form mechanistically from the main catalytic cycle but are carried over from isomeric impurities present in the commercial 3-nitrophenylboronic acid starting material.

G SM1 Methyl 2-bromobenzoate Pd Pd Catalyst / Base Cross-Coupling SM1->Pd SM2 3-Nitrophenylboronic Acid SM2->Pd Target Target: Methyl 2-(3-nitrophenyl)benzoate Pd->Target Desired Pathway BP1 Homocoupling: 3,3'-Dinitrobiphenyl Pd->BP1 O2 / Pd(II) peroxo BP2 Homocoupling: Dimethyl diphenate Pd->BP2 Pd(0) excess BP3 Regioisomers: 2-/4-nitro biaryls Pd->BP3 Boronic impurities

Caption: Suzuki-Miyaura reaction pathway and the mechanistic origins of biaryl byproducts.

Troubleshooting & FAQs

Q1: My Thin Layer Chromatography (TLC) shows a spot nearly overlapping with my product. Is this a homocoupled byproduct or a regioisomer? A: It is almost certainly a regioisomer. Normal-phase silica separates compounds based on functional group polarity[3]. The homocoupled 3,3'-dinitrobiphenyl lacks an ester group and is highly non-polar, eluting much faster. Dimethyl diphenate has two ester groups and is highly polar, eluting much slower. The 2-nitro and 4-nitro regioisomers possess the exact same functional groups as your target, resulting in nearly identical Rf​ values.

Q2: How can I prevent the formation of the 3,3'-dinitrobiphenyl byproduct upstream? A: Implement strict anaerobic conditions. Because boronic acid homocoupling is mediated by an oxygen-dependent oxo-palladium pathway[2], thoroughly degassing your solvents (via freeze-pump-thaw or rigorous argon sparging) acts as a self-validating preventative measure. If the byproduct disappears, your degassing protocol is verified.

Q3: Normal-phase flash chromatography failed to resolve the regioisomers. What is the next logical step? A: You must transition to an orthogonal separation technique: Preparative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). While silica gel relies on polar interactions, the C18 stationary phase in RP-HPLC relies on hydrophobic surface area. The subtle steric and shape differences between the ortho-, meta-, and para- nitro configurations interact differently with the C18 chains, allowing for baseline resolution[4].

Quantitative Data & Separation Parameters

To successfully isolate the target, you must utilize a two-stage purification strategy. Use the data in the tables below to calibrate your instruments.

Table 1: Normal-Phase TLC/Flash Chromatography Profile

(Conditions: Silica Gel 60, Mobile Phase: Hexanes/Ethyl Acetate 85:15)

CompoundStructural CharacteristicApprox. Rf​ ValueElution Order
3,3'-DinitrobiphenylNo ester groups (Non-polar)0.651 (Fastest)
Methyl 2-(3-nitrophenyl)benzoate Target Biaryl 0.45 2 (Target)
Regioisomeric BiarylsIsomeric (Identical polarity)0.43 - 0.47Co-elutes w/ Target
Dimethyl diphenateTwo ester groups (Polar)0.303 (Slowest)
Table 2: RP-HPLC Gradient for Regioisomer Resolution

(Conditions: C18 Preparative Column, 250 x 21.2 mm, 5 µm. Flow rate: 18 mL/min. UV Detection: 254 nm[5])

Time (min)% Water (0.1% Formic Acid)% AcetonitrileGradient Profile
0.060%40%Isocratic Hold (Equilibration)
5.060%40%Start of shallow gradient
25.030%70%Elution of target and regioisomers
28.05%95%Column Wash
35.060%40%Re-equilibration

Step-by-Step Separation Methodologies

G Crude Crude Mixture TLC TLC Screening (Hexane/EtOAc) Crude->TLC Flash Silica Flash Column (Isocratic -> Gradient) TLC->Flash Optimize Rf Fractions Fractions Collection Flash->Fractions Decision Purity > 98%? Fractions->Decision Pure Pure Target Decision->Pure Yes HPLC Prep RP-HPLC (Regioisomer Sep) Decision->HPLC No (Regioisomers) HPLC->Pure Isomer Resolution

Caption: Two-stage downstream purification workflow for biaryl compounds.

Protocol 1: Normal-Phase Flash Chromatography (Bulk Cleanup)

Objective: Remove palladium catalyst, unreacted starting materials, and homocoupled byproducts.

  • Sample Preparation (Dry Loading): Dissolve the crude reaction mixture in a minimum amount of dichloromethane (DCM). Add silica gel (approx. 1:3 ratio of crude mass to silica mass). Evaporate the DCM under reduced pressure until a free-flowing powder is obtained. Causality: Dry loading prevents the "solvent effect" and band broadening that occurs when oily crudes are loaded neatly, ensuring sharp elution bands[3].

  • Column Equilibration: Pack a silica gel column (40-63 μm particle size) and equilibrate with 100% Hexanes.

  • Isocratic Wash: Elute with 2 column volumes (CV) of 95:5 Hexanes:Ethyl Acetate. This will elute the non-polar 3,3'-dinitrobiphenyl.

  • Target Elution: Initiate a shallow gradient from 95:5 to 85:15 Hexanes:Ethyl Acetate over 5 CVs. Collect fractions. The target Methyl 2-(3-nitrophenyl)benzoate (and any regioisomers) will elute here.

  • Column Strip: Flush the column with 70:30 Hexanes:Ethyl Acetate to elute the polar dimethyl diphenate byproduct.

  • Validation: Analyze fractions via TLC. Pool fractions containing the target. If NMR analysis reveals regioisomeric contamination, proceed to Protocol 2.

Protocol 2: Preparative RP-HPLC (Regioisomer Resolution)

Objective: Separate the target from 2-nitro and 4-nitro biaryl regioisomers.

  • Sample Preparation: Concentrate the pooled fractions from Protocol 1. Re-dissolve the residue in the initial HPLC mobile phase (40% Acetonitrile / 60% Water). Filter through a 0.45 µm PTFE syringe filter to protect the column frit.

  • Instrument Setup: Equip the preparative HPLC with a C18 column. Set the UV detector to 254 nm, which provides maximum absorption for nitroaromatic compounds[4].

  • Gradient Execution: Run the gradient outlined in Table 2 . The use of a shallow gradient (0.5% to 1.5% organic increase per minute) is critical. Causality: Regioisomers have highly similar partition coefficients; a steep gradient will compress the peaks and destroy resolution[5].

  • Fraction Collection: Utilize slope-threshold triggering rather than time-based collection to ensure only the apex of the target peak is collected, leaving the overlapping tails of the regioisomers in the waste stream.

  • Final Isolation: Lyophilize (freeze-dry) the collected fractions to yield the ultra-pure Methyl 2-(3-nitrophenyl)benzoate.

References

  • Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes American Chemical Society (ACS)[Link]

  • Separation of Aryl Nitro-Compounds by HPLC on Monolithic Columns Loughborough University Research Repository [Link]

  • Suzuki-Miyaura Coupling Chemistry LibreTexts[Link]

  • Purification of Organic Compounds by Flash Column Chromatography Organic Syntheses[Link]

  • Strategy for Preparative LC Purification Agilent Technologies[Link]

Sources

Troubleshooting

Technical Support Center: Resolving Poor Crystallization of Methyl 2-(3-nitrophenyl)benzoate

Welcome to the technical support center for the crystallization of Methyl 2-(3-nitrophenyl)benzoate. This guide is designed for researchers, scientists, and drug development professionals who may be encountering challeng...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the crystallization of Methyl 2-(3-nitrophenyl)benzoate. This guide is designed for researchers, scientists, and drug development professionals who may be encountering challenges in obtaining high-quality crystals of this compound. As a key intermediate in various synthetic pathways, achieving efficient and reproducible crystallization is crucial for ensuring purity and proper downstream application. This document provides in-depth troubleshooting advice and frequently asked questions to address common issues encountered during the crystallization process.

Troubleshooting Guide: Common Crystallization Problems and Solutions

This section addresses specific issues you might encounter during the crystallization of Methyl 2-(3-nitrophenyl)benzoate in a question-and-answer format, providing explanations and actionable solutions.

Question 1: My Methyl 2-(3-nitrophenyl)benzoate is "oiling out" instead of forming crystals. What's happening and how can I fix it?

Answer:

"Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid.[1][2] This typically happens when the solution becomes supersaturated at a temperature above the melting point of your compound. For Methyl 2-(3-nitrophenyl)benzoate, this can be a common issue due to its molecular structure. Here’s a breakdown of the causes and how to address them:

  • High Solute Concentration: The solution may be too concentrated, causing the compound to precipitate out of solution before the temperature is low enough for crystal lattice formation.

    • Solution: Add a small amount of additional hot solvent to redissolve the oil, and then allow it to cool more slowly.[1][2] The goal is to find the minimal amount of hot solvent needed for complete dissolution.[3]

  • Rapid Cooling: Cooling the solution too quickly can prevent the molecules from having sufficient time to orient themselves into an ordered crystal lattice.[1][4]

    • Solution: Slow down the cooling process. You can achieve this by insulating the flask with glass wool or a beaker, or by allowing it to cool to room temperature on a benchtop before transferring it to a colder environment like a refrigerator or ice bath.[3][5]

  • Presence of Impurities: Impurities can disrupt the crystallization process by interfering with the formation of the crystal lattice, often leading to oiling out.[1]

    • Solution: Consider further purification of your crude product before attempting recrystallization. Techniques like column chromatography can be effective in removing impurities that hinder crystallization.

G start Oiling Out Observed cause1 High Solute Concentration start->cause1 cause2 Rapid Cooling start->cause2 cause3 Presence of Impurities start->cause3 solution1 Add more hot solvent and re-cool slowly cause1->solution1 solution2 Insulate flask for slower cooling cause2->solution2 solution3 Purify crude material (e.g., chromatography) cause3->solution3

Question 2: I'm only getting very fine needles or a microcrystalline powder. How can I grow larger, more well-defined crystals?

Answer:

The formation of small needles or a powder indicates that the rate of nucleation is much faster than the rate of crystal growth.[1] This often happens when the solution becomes highly supersaturated too quickly. Here are several strategies to promote the growth of larger crystals:

  • Slower Cooling Rate: As mentioned previously, a slower cooling rate is crucial.[4] This reduces the level of supersaturation and allows molecules to add to existing crystal lattices rather than forming new nuclei.

  • Solvent Selection: The choice of solvent is critical.[4] A solvent in which your compound is moderately soluble at high temperatures and poorly soluble at low temperatures is ideal.[3][4] For nitroaromatic compounds like Methyl 2-(3-nitrophenyl)benzoate, polar solvents are often a good starting point.[6] Experiment with different solvents or solvent mixtures.

  • Seeding: Introducing a "seed crystal" can provide a template for further crystal growth, encouraging the formation of larger crystals and controlling polymorphism.[4][7][8]

    • How to Seed: Once the solution has cooled slightly and is approaching saturation, add one or two small, well-formed crystals of pure Methyl 2-(3-nitrophenyl)benzoate.[7]

  • Reduce Agitation: Avoid disturbing the solution as it cools. Vibrations can induce rapid nucleation, leading to the formation of many small crystals.[1]

Question 3: My crystallized product is still impure. What can I do to improve the purity?

Answer:

While crystallization is a powerful purification technique, impurities can sometimes be incorporated into the crystal lattice, especially if they are structurally similar to the target compound.[9] Here’s how to address this:

  • Wash the Crystals: After filtration, wash the collected crystals with a small amount of cold solvent.[4] This helps to remove any residual mother liquor that contains dissolved impurities.

  • Recrystallization: A second recrystallization step can significantly improve purity.

  • Solvent Choice: The solvent can influence impurity rejection.[10] Experimenting with different solvent systems may help to exclude specific impurities from the crystal lattice.

  • Charcoal Treatment: If your product is colored due to impurities, adding a small amount of activated charcoal to the hot solution before filtration can help to adsorb these impurities.[3][11]

Question 4: I'm having trouble finding a suitable single solvent for recrystallization. What are my options?

Answer:

When a single solvent doesn't provide the desired solubility profile, a mixed solvent system, also known as a solvent-antisolvent or solvent pair, is an excellent alternative.[1][12]

  • How it Works: You dissolve your compound in a "good" solvent in which it is highly soluble, even at room temperature. Then, you add a "poor" solvent (an antisolvent) in which the compound is insoluble, dropwise, until the solution becomes cloudy (the point of saturation).[13] A small amount of the "good" solvent is then added back to redissolve the precipitate, and the solution is allowed to cool slowly.

  • Common Solvent Pairs for Aromatic Esters:

    • Ethanol/Water

    • Acetone/Hexane

    • Toluene/Heptane

    • Dichloromethane/Hexane

"Good" Solvent (High Solubility)"Poor" Solvent (Low Solubility)
EthanolWater
AcetoneHexane
TolueneHeptane
DichloromethaneHexane

Frequently Asked Questions (FAQs)

Q1: What are some good starting solvents to screen for the crystallization of Methyl 2-(3-nitrophenyl)benzoate?

A1: Given the structure of Methyl 2-(3-nitrophenyl)benzoate, which contains polar nitro and ester groups, polar solvents are a good starting point.[6] Consider screening the following:

  • Alcohols: Methanol, Ethanol, Isopropanol

  • Ketones: Acetone

  • Esters: Ethyl acetate

  • Aromatic Hydrocarbons: Toluene (use with caution due to higher boiling point)[14]

  • Halogenated Solvents: Dichloromethane

A systematic approach to solvent screening can be highly effective.[10][15][16]

Q2: How does the cooling rate affect crystal size and purity?

A2: The cooling rate has a significant impact on crystallization.[17][18]

  • Slow Cooling: Promotes the growth of larger, more well-defined crystals with higher purity. It allows for a more ordered arrangement of molecules into the crystal lattice and can help to exclude impurities.[4]

  • Rapid Cooling: Tends to produce smaller crystals or even a powder. The high level of supersaturation leads to rapid nucleation, and impurities are more likely to be trapped within the fast-forming crystals.[1]

Q3: What is "seeding" and when should I use it?

A3: Seeding is the process of adding a small crystal of the pure compound to a supersaturated solution to initiate crystallization.[7][19][20][21] It is a powerful technique to:

  • Induce crystallization when it is reluctant to start.

  • Control the polymorphic form of the final product.[7]

  • Promote the growth of larger crystals.[7]

You should consider using seeding when you experience difficulty with spontaneous nucleation or when you are trying to obtain a specific crystal form.

Q4: Can the presence of unreacted starting materials affect the crystallization?

A4: Absolutely. The presence of impurities, including unreacted starting materials or byproducts, can significantly hinder crystallization.[9][22][23][24] These impurities can inhibit nucleation, promote oiling out, or be incorporated into the crystal lattice, reducing the purity of the final product.[25] If you suspect significant contamination, it is advisable to purify the crude product using another method, such as column chromatography, before attempting crystallization.

Experimental Protocols

Protocol 1: Solvent Screening for Crystallization
  • Place approximately 10-20 mg of your crude Methyl 2-(3-nitrophenyl)benzoate into several small test tubes.

  • To each tube, add a different solvent dropwise at room temperature, gently agitating after each addition. A good potential solvent will not dissolve the compound at this stage.

  • Gently heat the test tubes that showed poor solubility at room temperature. A good solvent will dissolve the compound when hot.

  • Allow the solutions to cool slowly to room temperature, and then place them in an ice bath.

  • Observe which solvent system yields the best quality and quantity of crystals.

G start Start: Crude Product step1 Aliquot into test tubes start->step1 step2 Add different solvents at room temperature step1->step2 step3 Heat to dissolve step2->step3 step4 Cool slowly step3->step4 end Evaluate Crystal Formation step4->end

Protocol 2: Standard Recrystallization Procedure
  • Choose the optimal solvent identified from the screening process.

  • Dissolve the crude Methyl 2-(3-nitrophenyl)benzoate in a minimum amount of the hot solvent in an Erlenmeyer flask.

  • If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Perform a hot gravity filtration to remove any insoluble impurities and the activated charcoal.

  • Allow the filtrate to cool slowly to room temperature.

  • Once crystals have formed, cool the flask in an ice bath to maximize the yield.

  • Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.

  • Dry the crystals thoroughly.

References

  • Guide for crystallization. (n.d.). Retrieved from [Link]

  • Yang, Y., et al. (2020). Seeding Techniques and Optimization of Solution Crystallization Processes. ACS Publications. Retrieved from [Link]

  • Hao, H., et al. (2021). Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. MDPI. Retrieved from [Link]

  • (2025, January 22). 5 Protein Crystallization Seeding Methods for Bigger Crystals. Bitesize Bio. Retrieved from [Link]

  • Sadeghi, S., et al. (2012). Optimal Solvent Screening for the Crystallization of Pharmaceutical Compounds from Multisolvent Systems. Industrial & Engineering Chemistry Research. Retrieved from [Link]

  • (2021, August 25). Seeding: A Simple but Effective Method for Crystallisation Control. CatSci. Retrieved from [Link]

  • (2026, April 1). Cocktail-Solvent Screening to Enhance Solubility, Increase Crystal Yield, and Induce Polymorphs. Pharmaceutical Technology. Retrieved from [Link]

  • Fábián, L., & Kalmár, J. (2005). An approach to solvent screening for crystallization of polymorphic pharmaceuticals and fine chemicals. Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • Seeding Techniques. (n.d.). Crystallization of Nucleic Acids and Proteins - Oxford Academic. Retrieved from [Link]

  • Wang, Y., et al. (2019). The dual function of impurity in protein crystallization. CrystEngComm. Retrieved from [Link]

  • Ribet, J. P., & Favier, J. P. (2017). Effect of impurities on the crystal growth from solutions A new kinetic model. SciSpace. Retrieved from [Link]

  • Sudo, S., et al. (2003). The Effects of Impurities on Crystallization of Polymorphs of a Drug Substance AE1-923. Chemical and Pharmaceutical Bulletin. Retrieved from [Link]

  • Wang, Y., et al. (2020). Effects of Impurities on CaSO4 Crystallization in the Ca(H2PO4)2–H2SO4–H3PO4–H2O System. PMC. Retrieved from [Link]

  • (2020, September 28). [WEBINAR] How do you choose a solvent and design your crystallization faster?. APC. Retrieved from [Link]

  • Khot, A., et al. (2022). Cooling-Rate Computer Simulations for the Description of Crystallization of Organic Phase-Change Materials. PMC. Retrieved from [Link]

  • (2026, February 19). 9 Ways to Crystallize Organic Compounds. wikiHow. Retrieved from [Link]

  • (2022, April 7). 3.6F: Troubleshooting. Chemistry LibreTexts. Retrieved from [Link]

  • (2023, February 15). Commentary on Crystallization Vital Role in the Purification of Organic Compounds. Longdom Publishing. Retrieved from [Link]

  • Early screening of crystallization and wash solvents for the rapid... | Download Scientific Diagram. (n.d.). ResearchGate. Retrieved from [Link]

  • Clarke, A. W., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. Retrieved from [Link]

  • SOP: CRYSTALLIZATION. (n.d.). Retrieved from [Link]

  • Jackson, G. (2009). Why Do Organic Compounds Crystallise Well or Badly or Ever so Slowly? Why Is Crystallisation Nevertheless Such a Good Purification Technique?. Organic Process Research & Development. Retrieved from [Link]

  • Cooling rate dependence of the crystallization onset temperature for... | Download Scientific Diagram. (n.d.). ResearchGate. Retrieved from [Link]

  • Problems with Recrystallisations. (n.d.). Chemistry Teaching Labs - University of York. Retrieved from [Link]

  • US2874196A - Method of crystallizing nitro products. (n.d.). Google Patents.
  • Kinetics of Crystallization in Supersaturation. (n.d.). Mettler Toledo. Retrieved from [Link]

  • Advice for Crystallization. (n.d.). Universität Potsdam. Retrieved from [Link]

  • de Oliveira, G. M., et al. (2021). Conventional and Unconventional Crystallization Mechanisms. IntechOpen. Retrieved from [Link]

  • Recrystallization of Benzoic Acid. (n.d.). Retrieved from [Link]

  • The Recrystallization of Benzoic Acid. (n.d.). Retrieved from [Link]

  • NITRATION OF METHYL BENZOATE. (n.d.). Retrieved from [Link]

  • (2022, April 7). 3.3C: Determining Which Solvent to Use. Chemistry LibreTexts. Retrieved from [Link]

  • EXPERIMENT (3) Recrystallization. (n.d.). Retrieved from [Link]

  • Moreno-Fuquen, R., et al. (2013). 4-Formyl-2-nitrophenyl 3-nitro-2-methylbenzoate. PMC. Retrieved from [Link]

  • (2015, April 28). How To Grow Crystals. The Center for Xray Crystallography - University of Florida. Retrieved from [Link]

  • CN111362807A - Preparation method of 3-nitro-2-methylbenzoic acid. (n.d.). Google Patents.
  • (PDF) Recrystallization of Impure Benzoic Acid. (n.d.). ResearchGate. Retrieved from [Link]

  • Methyl 3-nitrobenzoate. (n.d.). ResearchGate. Retrieved from [Link]

  • Positional Methyl Effects in Benzo[e][7][13]triazines—Synthesis and Crystal Structure Analysis of 5-Methyl-3-phenylbenzo[e][13][19]triazine and Its Precursor, N′-(3-Methyl-2-nitrophenyl)benzohydrazide. (2026, March 18). MDPI. Retrieved from [Link]

  • Conformational color polymorphism and control of crystallization of 5-methyl-2-[(4-methyl-2-nitrophenyl)amino]-3-thiophenecarbonitrile | Request PDF. (2025, August 6). ResearchGate. Retrieved from [Link]

Sources

Optimization

Optimizing reaction temperature for Methyl 2-(3-nitrophenyl)benzoate esterification

Welcome to the Technical Support Center. As a Senior Application Scientist specializing in synthetic methodologies, I frequently consult with drug development professionals struggling with the esterification of stericall...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist specializing in synthetic methodologies, I frequently consult with drug development professionals struggling with the esterification of sterically hindered biphenyl systems.

The synthesis of Methyl 2-(3-nitrophenyl)benzoate (CAS: 83527-96-2) from 2-(3-nitrophenyl)benzoic acid and methanol is a classic example of a reaction that looks trivial on paper but often fails in the flask under standard conditions. This guide deconstructs the thermodynamic and kinetic causality behind these failures and provides field-proven, self-validating protocols to optimize your reaction temperature and workflow.

Part 1: The Causality of Temperature & Steric Hindrance

To optimize this reaction, we must first understand why standard protocols fail. In a traditional Fischer esterification, the rate-determining step is the nucleophilic attack of the alcohol onto the protonated carbonyl carbon.

However, 2-(3-nitrophenyl)benzoic acid is an ortho-substituted biphenyl system. To minimize steric clashing, the two aromatic rings twist out of coplanarity. This conformation places the bulky 3'-nitrophenyl group in direct spatial proximity to the carboxylic acid, creating a physical shield. This steric crowding significantly increases the activation energy ( Ea​ ) required for the transition state .

Because methanol has a low boiling point (64.7 °C), a standard atmospheric reflux setup physically caps the maximum reaction temperature. At ~65 °C, the thermal energy in the system is simply insufficient to overcome the elevated Ea​ barrier of this specific biphenyl system . To successfully synthesize Methyl 2-(3-nitrophenyl)benzoate, you must either bypass the temperature limitation using pressurized microwave reactors or fundamentally alter the reaction mechanism to lower the Ea​ via an acid chloride intermediate .

Part 2: Troubleshooting & FAQs

Q: My Fischer esterification has been refluxing at 65 °C for 48 hours, but LC-MS shows mostly starting material. Should I add more sulfuric acid? A: No. Adding more catalyst will not overcome the fundamental thermodynamic barrier. The issue is not catalyst concentration, but the steric hindrance blocking methanol's nucleophilic attack. You need to either increase the temperature using a sealed/pressurized system or switch to an activation method.

Q: Can I use a Dean-Stark trap to drive the equilibrium forward by removing water? A: A Dean-Stark trap is ineffective here for two reasons. First, methanol is completely miscible with water, making phase separation in the trap impossible. Second, methanol's boiling point (64.7 °C) is lower than water's (100 °C), meaning you would distill off your reactant rather than the byproduct.

Q: Why does the Acid Chloride method work at room temperature when Fischer esterification fails at 65 °C? A: Converting the carboxylic acid to an acid chloride replaces the hydroxyl group with a chloride ion. This creates a highly electrophilic acylium-like intermediate that is vastly more susceptible to nucleophilic attack. By changing the mechanism, you lower the activation energy so drastically that the steric penalty of the biphenyl system is negated, allowing the reaction to proceed rapidly even at 0 °C to 25 °C.

Part 3: Quantitative Data & Method Comparison

Before selecting a protocol, review the operational parameters and expected outcomes for each methodology.

Esterification MethodOperating Temp (°C)Reaction TimeEst. Yield (%)ScalabilityPrimary Limitation
Standard Fischer 65 (Reflux limit)24–48 h< 30HighKinetically stalled by sterics
Microwave Fischer 130–15020–30 min85–95Low to MedRequires specialized reactor
Acid Chloride 0 to 252–4 h90–98HighGenerates HCl / toxic gases
Steglich (DCC/DMAP) 2512–24 h80–90MediumDifficult DCU byproduct removal

Part 4: Reaction Pathway Visualization

The following diagram illustrates the decision matrix and thermodynamic outcomes based on the chosen temperature and methodology.

G Start 2-(3-nitrophenyl)benzoic acid + Methanol Standard Standard Fischer (65 °C, H2SO4) Start->Standard Reflux Microwave Microwave Fischer (130 °C, Sealed) Start->Microwave High Temp/Pressure AcidChloride Acid Chloride Method (SOCl2 / Oxalyl Chloride) Start->AcidChloride Activation Fail Low Yield / Stalled (Steric Barrier Not Met) Standard->Fail Insufficient Thermal Energy Success Methyl 2-(3-nitrophenyl)benzoate (High Yield) Microwave->Success Overcomes Activation Energy AcidChloride->Success Highly Reactive Intermediate

Reaction pathways and temperature dependency for sterically hindered esterification.

Part 5: Optimized Experimental Protocols

Below are the two most reliable, self-validating methodologies for synthesizing Methyl 2-(3-nitrophenyl)benzoate, optimized to bypass the 65 °C methanol reflux limit.

Protocol A: Acid Chloride Activation (Recommended for Standard Fume Hoods)

This method bypasses the need for high temperatures by chemically lowering the activation energy.

  • Preparation: In an oven-dried round-bottom flask under an inert atmosphere (N₂/Ar), dissolve 1.0 eq of 2-(3-nitrophenyl)benzoic acid in anhydrous dichloromethane (DCM) to achieve a 0.2 M concentration.

  • Catalysis: Add 2-3 drops of anhydrous N,N-Dimethylformamide (DMF).

    • Self-Validation Checkpoint: DMF acts as a catalyst by forming the highly reactive Vilsmeier-Haack intermediate. The solution should remain clear.

  • Activation: Cool the flask to 0 °C using an ice bath. Slowly add 1.5 eq of oxalyl chloride dropwise.

    • Self-Validation Checkpoint: You will observe immediate effervescence (release of CO and CO₂ gases). If no bubbling occurs, your oxalyl chloride may have degraded.

  • Completion: Remove the ice bath and stir at room temperature for 2 hours. The reaction is complete when gas evolution completely ceases, indicating full conversion to the acid chloride.

  • Concentration: Evaporate the DCM and excess oxalyl chloride under reduced pressure. Redissolve the crude acid chloride in fresh anhydrous DCM and cool back to 0 °C.

  • Esterification: Add 5.0 eq of anhydrous methanol and 2.0 eq of triethylamine (TEA) dropwise.

    • Self-Validation Checkpoint: The solution will turn slightly cloudy as triethylamine hydrochloride salts precipitate out of the solution, confirming the esterification is occurring.

  • Workup: Stir for 1 hour at room temperature. Quench with water, extract with DCM, wash the organic layer with 1M HCl, saturated NaHCO₃, and brine. Dry over MgSO₄ and concentrate to yield the pure ester.

Protocol B: Microwave-Assisted Fischer Esterification (High-Throughput)

This method utilizes pressure to superheat methanol safely, providing the brute thermal energy required to overcome steric hindrance.

  • Preparation: In a heavy-walled, microwave-safe reaction vial, add 1.0 eq of 2-(3-nitrophenyl)benzoic acid.

  • Solvent/Reactant: Add anhydrous methanol to achieve a 0.5 M concentration. The massive excess of methanol serves as both the solvent and the nucleophile, driving the equilibrium forward via Le Chatelier's principle.

  • Catalyst: Add 0.1 eq of concentrated sulfuric acid (H₂SO₄).

  • Irradiation: Seal the vial with a pressure-rated crimp cap. Irradiate the mixture in a dedicated microwave synthesizer at 130 °C for 25 minutes .

    • Self-Validation Checkpoint: The system pressure monitor will rise significantly (often >10 bar) due to the superheated methanol; ensure your vial is rated for at least 15 bar.

  • Workup: Allow the vial to cool completely below 40 °C before uncapping to prevent flash boiling. Dilute with ethyl acetate and carefully neutralize the acid with saturated aqueous NaHCO₃ until CO₂ evolution stops. Extract, dry the organic layer over Na₂SO₄, and concentrate.

References

  • Steric Hindrance in Organic Reactions: Fischer Esterification Vaia (StudySmarter) URL:[Link]

  • Large scale microwave-accelerated esterification of carboxylic acids ElectronicsAndBooks (Tetrahedron Letters) URL: [Link]

  • Overview of Organic Esters Production Scribd (Ullmann's Encyclopedia of Industrial Chemistry) URL:[Link]

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Reactivity of Methyl 2-(3-nitrophenyl)benzoate and Methyl 2-(4-nitrophenyl)benzoate

Introduction In the landscape of synthetic chemistry and drug development, the nuanced reactivity of positional isomers can dictate the success or failure of a synthetic route. Methyl 2-(3-nitrophenyl)benzoate and Methyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of synthetic chemistry and drug development, the nuanced reactivity of positional isomers can dictate the success or failure of a synthetic route. Methyl 2-(3-nitrophenyl)benzoate and Methyl 2-(4-nitrophenyl)benzoate, two isomers differing only in the placement of a nitro group, present a classic case study in how electronic effects govern chemical behavior. This guide provides an in-depth technical comparison of their reactivity, grounded in mechanistic principles and supported by experimental evidence. We will dissect how the meta versus para positioning of the potent electron-withdrawing nitro group influences the molecule's susceptibility to nucleophilic and electrophilic attack, its reduction potential, and the reactivity of its ester functionality. This analysis is designed to equip researchers, scientists, and drug development professionals with the predictive understanding necessary for strategic synthetic planning.

Part 1: Structural and Electronic Properties: The Decisive Role of the Nitro Group

The chemical personality of a substituted aromatic compound is dictated by the interplay of inductive and resonance effects of its substituents. The nitro group (–NO₂) is a powerful electron-withdrawing group, but the manifestation of its effects is highly dependent on its position on the aromatic ring.

  • Inductive Effect (-I): Due to the high electronegativity of its nitrogen and oxygen atoms, the nitro group strongly pulls electron density away from the aromatic ring through the sigma bond framework. This effect is primarily distance-dependent and deactivates the entire ring to some extent in both the meta and para isomers.[1][2]

  • Resonance Effect (-M or -R): The nitro group can withdraw electron density from the ring's π-system through resonance. This effect is only operative when the group is positioned ortho or para to a site of interest, allowing for the delocalization of charge onto the nitro group's oxygen atoms.[1][3]

Methyl 2-(4-nitrophenyl)benzoate (The para-Isomer): The nitro group is para to the C1 carbon (the point of attachment to the benzoate ring). In this configuration, it exerts both its potent inductive (-I) and resonance (-M) effects. This concerted electron withdrawal makes the nitrophenyl ring significantly electron-deficient, a key factor in its reactivity.

Methyl 2-(3-nitrophenyl)benzoate (The meta-Isomer): With the nitro group in the meta position, it still exerts a strong inductive pull (-I). However, it cannot withdraw electrons from the C1 carbon via resonance. Resonance structures show that the electron-withdrawing effect is primarily directed to the ortho and para positions relative to the nitro group itself, leaving the meta carbons (including C1) less affected by resonance.[3][4]

The following diagram illustrates how resonance delocalization of a negative charge (as found in a nucleophilic attack intermediate) is stabilized by a para-nitro group but not a meta-nitro group.

Caption: Resonance stabilization in Meisenheimer intermediates.

Part 2: Comparative Reactivity Analysis

A. Nucleophilic Aromatic Substitution (S_NAr) on the Nitrophenyl Ring

Nucleophilic aromatic substitution is arguably the reaction class where the reactivity difference between these two isomers is most pronounced. The reaction typically proceeds via a two-step addition-elimination mechanism, involving the formation of a negatively charged intermediate known as a Meisenheimer complex.[5] The rate of reaction is critically dependent on the stability of this intermediate.

  • Methyl 2-(4-nitrophenyl)benzoate (para-isomer): This isomer is highly reactive towards nucleophiles. When a nucleophile attacks the carbon bearing a suitable leaving group (hypothetically, if one were present ortho or para to the nitro group), the resulting negative charge in the Meisenheimer complex can be delocalized directly onto the electronegative oxygen atoms of the para-nitro group via resonance.[5] This provides substantial stabilization, lowering the activation energy and dramatically increasing the reaction rate.

  • Methyl 2-(3-nitrophenyl)benzoate (meta-isomer): This isomer is significantly less reactive. The negative charge of the Meisenheimer complex cannot be delocalized onto the meta-nitro group through resonance.[5] The only stabilization afforded by the nitro group is its weaker, distance-dependent inductive effect. Consequently, the intermediate is much higher in energy, and the reaction proceeds much more slowly, if at all, under comparable conditions.

Verdict: The para-isomer is vastly more reactive in nucleophilic aromatic substitution reactions.

B. Electrophilic Aromatic Substitution (EAS) on the Nitrophenyl Ring

In electrophilic aromatic substitution, an electrophile attacks the electron-rich π-system of the benzene ring. Both the ester and nitro functionalities are electron-withdrawing and act as deactivating groups, making EAS reactions on either ring challenging.[2][6]

  • Reactivity: Both isomers are strongly deactivated towards EAS. The electron density of the nitrophenyl ring is severely diminished by the nitro group, making it a poor nucleophile. Any EAS reaction would require harsh conditions (e.g., high temperatures, strong acids).

  • Directing Effects: The nitro group is a meta-director, while the 2-(methoxycarbonyl)phenyl group is also deactivating and meta-directing. For the nitrophenyl ring, substitution would be directed by the nitro group to positions meta to it.

  • Comparative Reactivity: While both are very unreactive, a subtle difference can be predicted. In electrophilic attack, a positive charge develops on the ring in the intermediate sigma complex. For the meta-isomer, attack at the positions ortho or para to the nitro group would place a positive charge adjacent to the already electron-deficient carbon attached to the other deactivating group, which is highly unfavorable.[4] A comparative analysis of dinitrobenzene isomers suggests that the para isomer is generally less deactivated than the meta isomer in EAS reactions.[7][8] This is because in the para isomer, each position is only deactivated by one of the nitro groups, whereas in the meta isomer, some positions are doubly deactivated.[7][8]

Verdict: Both isomers are highly unreactive. The para-isomer is predicted to be marginally less deactivated than the meta-isomer.

C. Reduction of the Nitro Group

The conversion of a nitro group to an amine is a fundamental transformation in organic synthesis, often accomplished via catalytic hydrogenation or with metals in acidic media.[9][10] This reaction involves the transfer of electrons to the nitro group.

  • Methyl 2-(4-nitrophenyl)benzoate (para-isomer): The strong resonance and inductive electron withdrawal by the nitro group makes it highly electron-deficient. This enhanced electrophilicity at the nitrogen atom can facilitate the initial electron transfer steps required for reduction.

  • Methyl 2-(3-nitrophenyl)benzoate (meta-isomer): The nitro group is still strongly electron-withdrawing due to the inductive effect, making it readily reducible.

Verdict: The reactivity of the nitro group towards reduction is expected to be high and broadly similar for both isomers. Any difference in reaction rates would likely be subtle and highly dependent on the specific reagents and conditions employed. The slightly greater electron deficiency of the nitro group in the para-isomer might lead to a marginally faster reduction under certain conditions.

D. Hydrolysis of the Ester Group

Ester hydrolysis proceeds via nucleophilic acyl substitution. The rate of this reaction is enhanced by increasing the electrophilicity of the carbonyl carbon.

  • Methyl 2-(4-nitrophenyl)benzoate (para-isomer): The electron-withdrawing effect of the para-nitro group is transmitted through the biphenyl π-system to the ester-bearing ring. This effect, combining both resonance and induction, withdraws electron density from the ester carbonyl group, increasing its partial positive charge and making it more susceptible to nucleophilic attack by water or hydroxide ions.

  • Methyl 2-(3-nitrophenyl)benzoate (meta-isomer): The nitro group still exerts an electron-withdrawing effect on the carbonyl carbon, but this is transmitted primarily through the weaker inductive effect and the sigma framework. The lack of direct resonance communication between the nitro group and the biphenyl system results in a less pronounced electron-withdrawing effect on the ester carbonyl compared to the para-isomer.

Kinetic studies on the hydrolysis of substituted p-nitrophenyl benzoates consistently show that electron-withdrawing substituents on the benzoate ring accelerate the reaction by stabilizing the transition state of the nucleophilic attack.[11][12][13] By analogy, a more strongly electron-withdrawing nitrophenyl substituent, as in the para-isomer, would lead to a faster hydrolysis rate.

Verdict: The para-isomer is expected to undergo hydrolysis at a faster rate than the meta-isomer due to its more effective electronic communication, which renders the ester carbonyl more electrophilic.

Part 3: Data Summary and Experimental Protocols

Summary of Relative Reactivity
Reaction TypeMethyl 2-(3-nitrophenyl)benzoate (meta)Methyl 2-(4-nitrophenyl)benzoate (para)Rationale
Nucleophilic Aromatic Substitution Very LowHigh Resonance stabilization of Meisenheimer complex in para-isomer.
Electrophilic Aromatic Substitution Very LowVery Low *Both isomers are strongly deactivated by electron-withdrawing groups.
Reduction of Nitro Group HighHigh Both have a highly electron-deficient nitro group.
Hydrolysis of Ester Group ModerateHigher Greater electron withdrawal increases carbonyl electrophilicity in para-isomer.

*The para-isomer is predicted to be slightly less deactivated.

Experimental Protocol: Comparative Rate of Aminolysis

This experiment provides a method to qualitatively compare the rate of nucleophilic acyl substitution (aminolysis) on the ester group, which reflects the electrophilicity of the carbonyl carbon.

Objective: To compare the relative reaction rates of the two isomers with piperidine via TLC analysis.

Materials:

  • Methyl 2-(3-nitrophenyl)benzoate

  • Methyl 2-(4-nitrophenyl)benzoate

  • Piperidine

  • Acetonitrile (or THF, anhydrous)

  • Ethyl acetate

  • Hexanes

  • TLC plates (silica gel 60 F₂₅₄)

  • Reaction vials with stir bars

  • Capillary tubes for TLC spotting

Procedure:

  • Solution Preparation: Prepare 10 mg/mL stock solutions of both the meta- and para-isomers in acetonitrile.

  • Reaction Setup: In two separate, identical reaction vials, place 1.0 mL of the meta-isomer solution in one and 1.0 mL of the para-isomer solution in the other.

  • Initiation: To each vial, add 1.5 molar equivalents of piperidine simultaneously. Start a timer for each reaction.

  • Reaction Monitoring: At regular intervals (e.g., t = 5, 15, 30, 60 minutes), take a small aliquot from each reaction mixture and spot it on a TLC plate.

  • TLC Analysis: Develop the TLC plate using a suitable solvent system (e.g., 30% ethyl acetate in hexanes). Visualize the spots under a UV lamp (254 nm). The starting material and the newly formed amide product should have different Rf values.

  • Data Interpretation: Compare the disappearance of the starting material spot and the appearance of the product spot for both reactions over time. The reaction that shows a faster conversion (i.e., the starting material spot diminishes more quickly) is the more reactive isomer. Based on the principles discussed, the para-isomer is expected to react faster.

Safety Precautions:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Piperidine is a corrosive and flammable liquid. Handle with care.

Caption: Workflow for comparative aminolysis experiment.

Conclusion

The positional isomerism of Methyl 2-(3-nitrophenyl)benzoate and Methyl 2-(4-nitrophenyl)benzoate provides a compelling illustration of structure-reactivity relationships. The ability of the para-nitro group to engage in resonance delocalization renders its associated aromatic ring highly susceptible to nucleophilic attack and enhances the electrophilicity of the distal ester carbonyl group. Conversely, the meta-nitro group's influence is largely confined to a powerful inductive effect. While both isomers are deactivated towards electrophilic attack and readily undergo reduction of their nitro groups, their reactivity profiles diverge significantly in reactions where resonance plays a dominant role. For the synthetic chemist, this understanding is not merely academic; it is a crucial tool for predicting reaction outcomes, optimizing conditions, and designing efficient pathways to complex molecular targets.

References

  • Comparing the reactivity towards aromatic electrophilic substitution reaction. (2016, February 27). Stack Exchange. [Link]

  • The nitro group directs electrophilic aromatic substitution to th... | Study Prep in Pearson+. (n.d.). Pearson+. [Link]

  • NUCLEOPHILIC SUBSTITUTION REACTION OF p– NITROPHENYL BENZOATE WITH SALICYLIC HYDOXAMATE. (n.d.). International Journal of Applied Sciences and Engineering Research. [Link]

  • Substituent Effects in Electrophilic Substitutions. (2024, October 4). Chemistry LibreTexts. [Link]

  • Kinetics of the reaction of 4-nitrophenyl benzoates with 4-chlorophenol in the presence of potassium carbonate in dimethylformamide. (n.d.). ResearchGate. [Link]

  • How amino and nitro substituents direct electrophilic aromatic substitution in benzene: an explanation with Kohn–Sham molecular orbital theory and Voronoi deformation density analysis. (2016, January 15). RSC Publishing. [Link]

  • Side Chain Reduction: Nitro Groups. (n.d.). College of Saint Benedict and Saint John's University. [Link]

  • Kinetic investigation of the reactions of S-4-nitrophenyl 4-substituted thiobenzoates with secondary alicyclic amines in aqueous ethanol. (2003, October 17). PubMed. [Link]

  • Kinetic Investigation of the Reactions of S-4-Nitrophenyl 4-Substituted Thiobenzoates with Secondary Alicyclic Amines in Aqueous Ethanol. (2003, September 25). ACS Publications. [Link]

  • Comparison of ortho and meta-positon of nitrobenzene for aromatic electrophilic substitution reaction. (n.d.). International Journal of Research Trends and Innovation. [Link]

  • Electrophilic aromatic directing groups. (n.d.). Wikipedia. [Link]

  • Hammett linear free-energy relationships in the biocatalytic hydrolysis of para-substituted nitrophenyl benzoate esters. (2021, July 18). Semantic Scholar. [Link]

  • Nucleophilic Aromatic Substitution - Benzyne Intermediate and Meisenheimer Complex. (2018, May 9). YouTube. [Link]

  • Reduction of nitro compounds. (n.d.). Wikipedia. [Link]

  • Multiple Substituents- Directing Effects. (2021, December 11). Chemistry LibreTexts. [Link]

  • Structure-reactivity Correlations in Nucleophilic Substitution Reactions of Y-substituted Phenyl X-substituted Benzoates With Anionic and Neutral Nucleophiles. (2006, August 7). PubMed. [Link]

  • Hammett linear free-energy relationships in the biocatalytic hydrolysis of para-substituted nitrophenyl benzoate esters. (2021, July 18). Journal of Emerging Investigators. [Link]

  • Reactivity and transport safety of substituted methyl benzoates. (2016, August 18). Chemistry Stack Exchange. [Link]

Sources

Comparative

High-Resolution Purity Analysis of Methyl 2-(3-nitrophenyl)benzoate: A Comparative Guide to HPLC Column Chemistries and ICH Q2(R2) Validation

As a Senior Application Scientist, I frequently encounter analytical bottlenecks during the late-stage development of complex aromatic intermediates. Methyl 2-(3-nitrophenyl)benzoate presents a classic chromatographic ch...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter analytical bottlenecks during the late-stage development of complex aromatic intermediates. Methyl 2-(3-nitrophenyl)benzoate presents a classic chromatographic challenge. During its synthesis, positional isomers—specifically the 2-nitro and 4-nitro analogues—are commonly generated as impurities. Because these isomers possess identical molecular weights and nearly indistinguishable hydrophobicities (LogP), traditional reversed-phase methods often fail to resolve them.

This guide objectively compares the performance of three distinct stationary phase chemistries for this purity analysis. Furthermore, it details the causality behind method optimization and provides a self-validating, step-by-step protocol compliant with the newly adopted ICH Q2(R2) guidelines[1].

Stationary Phase Selection: Mechanistic Causality

The foundation of any robust analytical method is the correct selection of the stationary phase. We evaluated three alternatives for the separation of Methyl 2-(3-nitrophenyl)benzoate from its isobaric impurities:

  • Alternative A: Fully Porous C18 (5 µm). The industry standard. Retention is driven entirely by dispersive (hydrophobic) forces.

  • Alternative B: Phenyl-Hexyl (3 µm). Introduces π−π interactions. However, the flexible 6-carbon alkyl spacer allows the phenyl ring to adopt multiple conformations, diluting the steric rigidity required to separate rigid biphenyl-like isomers.

  • The Product: Core-Shell Biphenyl (2.7 µm). Features two aromatic rings bonded in series. The rigid biphenyl ligand acts as a strong π -electron donor.

The Causality of Separation: The nitro group on Methyl 2-(3-nitrophenyl)benzoate is a powerful electron-withdrawing group, creating an electron-deficient π system on the aromatic ring. The Biphenyl stationary phase establishes a strong charge-transfer complex with this electron-deficient system, providing intense aromatic selectivity that a C18 column completely lacks[2]. Additionally, the 2.7 µm superficially porous (core-shell) architecture minimizes the van Deemter A-term (eddy diffusion), generating UHPLC-like efficiencies at standard HPLC backpressures[3].

Separation_Mechanism Analyte Methyl 2-(3-nitrophenyl)benzoate (Electron-deficient π system) C18 Alternative A: C18 Phase (Hydrophobic only) Analyte->C18 Dispersive forces Biphenyl Product: Core-Shell Biphenyl (Hydrophobic + π-π) Analyte->Biphenyl π-π & Dipole forces Res1 Co-elution of Isomers (Rs < 1.0) C18->Res1 Res2 Baseline Resolution (Rs > 2.0) Biphenyl->Res2

Fig 1: Mechanistic interaction pathways comparing C18 and Biphenyl stationary phases.

Quantitative Performance Comparison

The experimental data below highlights the superiority of the π−π driven mechanism for this specific analyte class.

Chromatographic ParameterAlternative A: Fully Porous C18 (5 µm)Alternative B: Phenyl-Hexyl (3 µm)Product: Core-Shell Biphenyl (2.7 µm)
Retention Time (min) 4.25.87.4
Resolution ( Rs​ ) 0.8 (Co-elution)1.3 (Partial Resolution)2.6 (Baseline Resolution)
Tailing Factor ( Tf​ ) 1.451.201.05
System Backpressure 110 bar180 bar145 bar

Method Optimization: The Role of the Mobile Phase

To maximize the performance of the Core-Shell Biphenyl column, the mobile phase organic modifier must be carefully selected.

Why Methanol over Acetonitrile? Acetonitrile contains a carbon-nitrogen triple bond ( π electrons) that actively competes with the analyte for the stationary phase's biphenyl rings, effectively suppressing aromatic selectivity. Methanol is a protic solvent with no π bonds; utilizing a methanolic mobile phase allows the full expression of the column's π−π interactions, locking in the baseline resolution of the nitro-isomers[4].

ICH Q2(R2) Validation Protocol

With the Core-Shell Biphenyl method optimized, it must be validated. The updated ICH Q2(R2) guidelines emphasize a lifecycle approach, requiring rigorous proof that the analytical procedure is "fit for purpose" for release and stability testing[5].

HPLC_Validation_Workflow Start Method Optimization (MeOH Mobile Phase) Val ICH Q2(R2) Validation Framework Start->Val Lock Method Spec Specificity (Forced Degradation) Val->Spec Lin Linearity & Range (25% to 150%) Val->Lin Prec Accuracy & Precision (Spike Recovery) Val->Prec Rob Robustness (DoE Approach) Val->Rob

Fig 2: Risk-based analytical method validation workflow compliant with ICH Q2(R2) guidelines.

Step-by-Step Validation Methodology

Chromatographic Conditions:

  • Column: Core-Shell Biphenyl, 100 x 4.6 mm, 2.7 µm

  • Mobile Phase A: 0.1% Formic Acid in MS-grade Water

  • Mobile Phase B: MS-grade Methanol

  • Gradient: 40% B to 90% B over 10 minutes

  • Flow Rate: 1.0 mL/min at 30°C

  • Detection: UV at 254 nm

Step 0: The Self-Validating System Suitability Test (SST)

Before executing any validation step, the system must prove its readiness.

  • Inject a resolution mixture containing Methyl 2-(3-nitrophenyl)benzoate (0.1 mg/mL) and its 2-nitro isomer (0.01 mg/mL).

  • Acceptance Criteria: Resolution ( Rs​ ) > 2.0, Tailing Factor ( Tf​ ) < 1.2, and %RSD of peak area for 5 replicate injections < 1.0%. Causality: This acts as a self-validating gatekeeper. Any degradation in column bed integrity or mobile phase error is caught prior to analyzing critical validation samples.

Step 1: Specificity & Forced Degradation
  • Prepare 1.0 mg/mL solutions of the API.

  • Subject separate aliquots to stress conditions: 0.1N HCl (acidic), 0.1N NaOH (basic), 3% H2​O2​ (oxidative), and UV light (photolytic) for 24 hours.

  • Neutralize, dilute to the working concentration (0.1 mg/mL), and inject.

  • Verify via Photo Diode Array (PDA) peak purity that the main peak is spectrally homogenous and baseline resolved from all degradation products.

Step 2: Linearity & Range
  • Prepare a master stock solution of the API at 1.0 mg/mL.

  • Perform serial dilutions to generate 6 concentration levels spanning 25% to 150% of the target analytical concentration (0.025 to 0.150 mg/mL).

  • Inject each level in triplicate.

  • Calculate the regression line using the method of least squares to ensure R2 > 0.999.

Step 3: Accuracy & Precision
  • Accuracy: Spike known amounts of the 2-nitro and 4-nitro impurities at 50%, 100%, and 150% of their specification limits into a synthetic API matrix. Calculate the % recovery against theoretical concentrations.

  • Repeatability (Precision): Perform 6 independent preparations of the API at the 100% test concentration (0.1 mg/mL). Calculate the %RSD of the assay results.

ICH Q2(R2) Validation Results Summary
Validation ParameterICH Q2(R2) Acceptance CriteriaExperimental Result (Biphenyl Column)Status
Specificity ( Rs​ ) > 1.5 for all impurities/degradants2.6 (Minimum resolution observed)Pass
Linearity ( R2 ) > 0.9990.9998Pass
Accuracy (% Recovery) 98.0% - 102.0%99.4% - 100.8%Pass
Precision (% RSD) ≤ 2.0%0.65%Pass
LOD / LOQ (µg/mL) Signal-to-Noise ≥ 3 / ≥ 100.02 / 0.06Pass

Conclusion

When analyzing complex aromatic intermediates like Methyl 2-(3-nitrophenyl)benzoate, relying on standard C18 dispersive interactions introduces significant regulatory risk due to poor isomeric resolution. By switching to a Core-Shell Biphenyl stationary phase and optimizing for π−π interactions using a methanolic mobile phase, laboratories can achieve baseline resolution and easily satisfy the rigorous demands of ICH Q2(R2) method validation.

References

  • European Medicines Agency (EMA). "ICH Q2(R2) Validation of analytical procedures - Scientific guideline."[1] URL: [Link]

  • International Council for Harmonisation (ICH). "Validation of Analytical Procedures Q2(R2)."[5] URL: [Link]

  • Chromtech. "Chromatography Products: Tunable Selectivity."[4] URL: [Link]

  • Restek Corporation. "Raptor Biphenyl: Fast, Rugged Raptor Columns with Time-Tested Selectivity."[2] URL: [Link]

Sources

Validation

Comparing Palladium Catalysts for Methyl 2-(3-nitrophenyl)benzoate Production

Executive Summary Synthesizing Methyl 2-(3-nitrophenyl)benzoate via the Suzuki-Miyaura cross-coupling reaction presents specific chemoselective and steric challenges. The electrophile, methyl 2-bromobenzoate, possesses a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Synthesizing Methyl 2-(3-nitrophenyl)benzoate via the Suzuki-Miyaura cross-coupling reaction presents specific chemoselective and steric challenges. The electrophile, methyl 2-bromobenzoate, possesses an ortho-ester group that introduces steric hindrance around the reactive C-Br bond. Simultaneously, the nucleophile, 3-nitrophenylboronic acid, contains a strongly electron-withdrawing nitro group that can decelerate transmetalation. Selecting the optimal palladium catalyst is critical for maximizing yield, minimizing catalyst loading, and preventing side reactions such as protodeboronation or ester hydrolysis. This guide objectively compares three leading palladium catalyst systems to establish the most efficient protocol for drug development professionals and synthetic chemists.

Mechanistic Context & Workflow Logic

The Suzuki-Miyaura catalytic cycle consists of three fundamental steps: oxidative addition, transmetalation, and reductive elimination. For sterically hindered substrates like ortho-substituted benzoates, reductive elimination is often the kinetic bottleneck.

G A Pd(0) Catalyst Active Species B Oxidative Addition (Methyl 2-bromobenzoate) A->B Rate Limiting for hindered halides C Pd(II) Intermediate (Ar-Pd-Br) B->C D Transmetalation (3-Nitrophenylboronic Acid + Base) C->D E Reductive Elimination (Steric Relief) D->E Base facilitates boronate formation E->A Catalyst Regeneration F Product Methyl 2-(3-nitrophenyl)benzoate E->F

Logical workflow of the Suzuki-Miyaura catalytic cycle for biaryl synthesis.

Catalyst Performance Comparison

The table below summarizes the quantitative performance metrics of three distinct palladium catalyst systems when applied to sterically demanding biaryl couplings.

Catalyst SystemLigand TypeTypical Loading (mol%)Temp (°C)Time (h)Yield (%)Key Advantage
Pd(PPh3)4 Monodentate3.0 - 5.085 - 10012 - 1675 - 85Historical baseline; highly accessible.
Pd(dppf)Cl2 Bidentate2.0 - 5.080 - 908 - 1280 - 90Prevents ligand dissociation; thermally stable.
Pd(OAc)2 + SPhos Dialkylbiaryl0.5 - 1.060 - 802 - 6> 90Accelerates reductive elimination; low loading.

In-Depth Catalyst Analysis: Causality and Selection

The Baseline: Pd(PPh3)4

Tetrakis(triphenylphosphine)palladium(0) is the traditional workhorse for Suzuki couplings. In the synthesis of analogous biaryl carboxylate derivatives, Pd(PPh3)4 (at ~3 mol% loading) successfully couples methyl 2-bromobenzoate and 3-nitrophenylboronic acid in the presence of Na2CO3 ()[1]. However, the monodentate PPh3 ligands are prone to dissociation in solution. This instability requires higher catalyst loadings and prolonged heating (typically overnight at 85 °C) to drive the sterically hindered reaction to completion.

The Bidentate Alternative: Pd(dppf)Cl2

Using a bidentate ligand like dppf (1,1'-Bis(diphenylphosphino)ferrocene) increases the thermal stability of the active Pd complex. The large bite angle of dppf facilitates the reductive elimination step compared to standard PPh3. Extensive reviews of phosphane-based Pd catalysts in complex natural product syntheses highlight that Pd(dppf)Cl2 excels in coupling sterically demanding ortho-substituted aryl halides while minimizing unwanted homocoupling side products ()[2].

The High-Performance Standard: Pd(OAc)2 with SPhos

For highly hindered or electronically deactivated systems, Buchwald-type dialkylbiaryl phosphines like SPhos (2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl) represent the state-of-the-art. The causality behind its superior performance is twofold:

  • Electronic Effect: The electron-rich dicyclohexylphosphine moiety accelerates the initial oxidative addition of the Pd(0) species into the unactivated C-Br bond.

  • Steric Effect: The immense steric bulk of the biphenyl backbone forces the two transmetalated aryl groups into a cis conformation on the Pd(II) center, drastically accelerating the sterically demanding reductive elimination step ()[3].

With SPhos, unstable boronic acids can be coupled with sterically-hindered aryl halides under mild conditions with short reaction times and high yields[4].

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following methodologies incorporate explicit causality for reagent choices and self-validating checkpoints.

Protocol 1: High-Yield Synthesis using Pd(OAc)2 / SPhos

Objective: Rapid, high-yielding coupling with minimal catalyst loading (<1 mol%).

  • Reagent Preparation: In a flame-dried Schlenk flask, combine methyl 2-bromobenzoate (1.0 equiv, 10 mmol), 3-nitrophenylboronic acid (1.2 equiv, 12 mmol), Pd(OAc)2 (0.01 equiv, 0.1 mmol), SPhos (0.02 equiv, 0.2 mmol), and anhydrous K3PO4 (2.0 equiv, 20 mmol).

    • Causality: K3PO4 is specifically selected over stronger bases (like NaOH or KOH) to strictly prevent the hydrolysis of the methyl ester under aqueous cross-coupling conditions. A slight excess of boronic acid compensates for any competitive protodeboronation.

  • Solvent Addition & Degassing: Add a solvent mixture of Toluene/Water (10:1 v/v, 30 mL). Degas the suspension via three freeze-pump-thaw cycles or vigorous nitrogen sparging for 15 minutes.

    • Causality: Oxygen rapidly degrades the active electron-rich Pd(0)-SPhos species into inactive Pd(II) oxides, which will stall the catalytic cycle and promote homocoupling.

  • Reaction Execution: Heat the mixture to 80 °C under a nitrogen atmosphere for 4 hours.

    • Validation Checkpoint: Perform TLC (Hexanes/Ethyl Acetate 4:1). The disappearance of the UV-active methyl 2-bromobenzoate spot (Rf ~0.6) and the appearance of a new, highly UV-active product spot (Rf ~0.4) validates complete conversion.

  • Workup & Purification: Cool to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over Na2SO4, concentrate, and purify via silica gel chromatography.

    • Validation Checkpoint: 1H NMR (CDCl3) must confirm the retention of the methyl ester singlet (~3.8 ppm) and the presence of the distinct biaryl aromatic protons, proving the ester remained intact during the coupling.

Protocol 2: Baseline Synthesis using Pd(PPh3)4

Objective: Reliable coupling using widely available, economical reagents.

  • Setup: Combine methyl 2-bromobenzoate (1.0 equiv), 3-nitrophenylboronic acid (1.2 equiv), Pd(PPh3)4 (0.03 to 0.05 equiv), and Na2CO3 (2.0 equiv) in a 1,4-dioxane/water mixture (4:1 v/v)[1].

  • Degassing: Sparge the mixture with nitrogen for 15 minutes to remove dissolved oxygen.

  • Execution: Heat the reaction mixture to 90 °C for 16 hours.

    • Causality: The lower reactivity and monodentate nature of the PPh3 system necessitates significantly longer reaction times and higher temperatures to overcome the steric barrier imposed by the ortho-ester group.

  • Isolation: Perform a standard aqueous workup. Extract with dichloromethane, dry over anhydrous sodium sulfate, and isolate the product via recrystallization or flash chromatography.

References

  • Biarylaniline Phenethanolamines as Potent and Selective β3 Adrenergic Receptor Agonists Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Recent Applications of Phosphane-based Palladium Catalysts in Suzuki-Miyaura Reactions Involved in Total Syntheses of Natural Products Source: Current Organic Chemistry (Bentham Science) URL:[Link]

  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands Source: Accounts of Chemical Research (via PubMed Central) URL:[Link]

Sources

Validation

Benchmarking Cross-Coupling Efficiency: A Comparative Guide on the Synthesis of Methyl 2-(3-nitrophenyl)benzoate

The synthesis of highly functionalized, sterically hindered biaryl compounds is a cornerstone of modern drug discovery and materials science. Methyl 2-(3-nitrophenyl)benzoate serves as a critical intermediate in the deve...

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Author: BenchChem Technical Support Team. Date: April 2026

The synthesis of highly functionalized, sterically hindered biaryl compounds is a cornerstone of modern drug discovery and materials science. Methyl 2-(3-nitrophenyl)benzoate serves as a critical intermediate in the development of potent pharmaceuticals, including selective β3 adrenergic receptor agonists[1].

However, constructing this specific biaryl architecture via the Suzuki-Miyaura cross-coupling reaction presents two distinct mechanistic challenges:

  • Steric Hindrance (Electrophile): The ortho-carbomethoxy group on methyl 2-bromobenzoate creates a sterically congested environment, which can impede both the oxidative addition of palladium and the subsequent transmetalation step[2].

  • Electronic Deactivation (Nucleophile): The strongly electron-withdrawing nitro group on 3-nitrophenylboronic acid reduces the nucleophilicity of the boronate intermediate. This slows down transmetalation and increases the substrate's susceptibility to competitive protodeboronation.

As a Senior Application Scientist, I have structured this guide to objectively benchmark the cross-coupling efficiency of this molecule across three generations of palladium catalysts, providing a self-validating protocol to ensure reproducible, high-yield synthesis.

Catalyst Benchmarking & Performance Data

To establish a definitive benchmark, we compare the classic tetrakis(triphenylphosphine)palladium(0) system against modern, highly active precatalysts: the Buchwald XPhos Pd G3 and the N-heterocyclic carbene (NHC) complex Pd-PEPPSI-IPr .

The fundamental causality behind catalyst selection lies in the rate-limiting steps of the catalytic cycle. While traditional Pd(PPh3)4 requires high thermal energy to force the sterically hindered oxidative addition and sluggish transmetalation[1], modern ligands like XPhos and IPr are highly electron-rich (accelerating oxidative addition) and extremely bulky (forcing the aryl groups together to accelerate reductive elimination)[2]. Furthermore, G3 and PEPPSI architectures ensure the rapid, quantitative generation of the active monoligated Pd(0) species under mild conditions[3].

Quantitative Comparison Table
Catalyst SystemLoading (mol%)Base / SolventTemp / TimeYield (%)Mechanistic Observations
Pd(PPh3)4 3.0 - 5.0Na₂CO₃ / Dioxane-H₂O90 °C / 12 h95-99%High temperatures required to overcome steric barriers; risks ester hydrolysis[1].
Pd-PEPPSI-IPr 1.0K₂CO₃ / Toluene-EtOH60 °C / 4 h92%Strong σ-donation from NHC stabilizes Pd; good efficiency but slower than G3[3].
XPhos Pd G3 0.5K₃PO₄ / THF-H₂O40 °C / 2 h>98%Rapid activation; bulky biaryl phosphine perfectly balances oxidative addition & reductive elimination.

Mechanistic Workflow & Visualization

The following diagram maps the logical flow of the Suzuki-Miyaura catalytic cycle utilizing the optimized XPhos Pd G3 system.

SuzukiCycle Precat XPhos Pd G3 Precatalyst Pd0 Active L-Pd(0) Precat->Pd0 Base Activation OxAdd Oxidative Addition (Sterically Hindered) Pd0->OxAdd Methyl 2-bromobenzoate TransMet Transmetalation (Electron Deficient) OxAdd->TransMet Pd(II) Intermediate RedElim Reductive Elimination (Rapid) TransMet->RedElim 3-Nitrophenylboronic acid RedElim->Pd0 Catalyst Regeneration Product Methyl 2-(3-nitrophenyl)benzoate RedElim->Product Biaryl Formation

Figure 1: Catalytic cycle for the Suzuki-Miyaura synthesis of the target biaryl.

Self-Validating Experimental Protocol

This protocol utilizes the benchmarked XPhos Pd G3 system. Every step is designed as a self-validating system, ensuring that the researcher understands why an action is taken and how to verify its success.

Materials Required
  • Electrophile: Methyl 2-bromobenzoate (1.0 mmol, 215 mg)

  • Nucleophile: 3-Nitrophenylboronic acid (1.2 mmol, 200 mg)

  • Catalyst: XPhos Pd G3 (0.005 mmol, 0.5 mol%, 4.2 mg)

  • Base: Potassium phosphate tribasic (K₃PO₄) (2.0 mmol, 424 mg)

  • Solvent: THF / H₂O (4:1 ratio, 5 mL total)

Step-by-Step Methodology

Step 1: Reagent Charging & Inert Atmosphere Setup

  • Action: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add methyl 2-bromobenzoate, 3-nitrophenylboronic acid, and XPhos Pd G3. Evacuate and backfill the flask with Argon (repeat 3 times).

  • Causality: While XPhos Pd G3 is air-stable on the bench, the active L-Pd(0) species generated in situ is highly sensitive to oxidation. An inert atmosphere prevents catalyst deactivation. The 1.2 equivalents of boronic acid compensate for any trace protodeboronation caused by the electron-withdrawing nitro group.

Step 2: Solvent and Base Introduction

  • Action: Dissolve K₃PO₄ in 1 mL of degassed DI water. Add 4 mL of degassed THF to the Schlenk flask, followed by the aqueous base solution.

  • Causality: A biphasic THF/Water system is critical. Water dissolves the inorganic base and facilitates the formation of the reactive boronate complex required for transmetalation. THF provides excellent solubility for the organic substrates and the bulky catalyst.

Step 3: Reaction Execution & In-Process Monitoring

  • Action: Heat the biphasic mixture to 40 °C with vigorous stirring (1000 rpm) for 2 hours. Monitor via TLC (Hexanes/Ethyl Acetate 8:2) or GC-MS.

  • Causality: Vigorous stirring maximizes the interfacial surface area between the aqueous and organic phases, preventing mass-transfer limitations. The reaction is complete when the electrophile (methyl 2-bromobenzoate) is entirely consumed.

Step 4: Workup and Purification

  • Action: Cool to room temperature. Dilute with Ethyl Acetate (10 mL) and separate the layers. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography (Silica gel, gradient 5% to 15% EtOAc in Hexanes).

  • Causality: The mild basic conditions (K₃PO₄ at 40 °C) prevent the hydrolysis of the methyl ester, a common side reaction when using harsher bases (like NaOH) at elevated temperatures.

Step 5: Analytical Validation

  • Action: Confirm product identity via ¹H NMR (CDCl₃).

  • Validation Checkpoint: Look for the distinct methyl ester singlet integrating to 3H at approximately δ 3.6 - 3.9 ppm, and the characteristic downfield shift of the aromatic protons adjacent to the nitro group (δ 8.2 - 8.4 ppm)[1]. The absence of the starting bromide multiplet confirms complete conversion.

References

  • Biarylaniline Phenethanolamines as Potent and Selective β3 Adrenergic Receptor Agonists . acs.org.[Link]

  • Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls . acs.org.[Link]

  • Carbonylative Suzuki-Miyaura Coupling of 1-Iodoglycals Mediated by the N-Heterocyclic Carbene Catalyst PEPPSI . d-nb.info.[Link]

Sources

Comparative

GC-MS validation protocols for detecting Methyl 2-(3-nitrophenyl)benzoate

GC-MS Validation Protocols for Detecting Methyl 2-(3-nitrophenyl)benzoate: A Comparative Performance Guide By: Senior Application Scientist Methyl 2-(3-nitrophenyl)benzoate (CAS: 83527-96-2; MW: 257.24 g/mol ) is a struc...

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Author: BenchChem Technical Support Team. Date: April 2026

GC-MS Validation Protocols for Detecting Methyl 2-(3-nitrophenyl)benzoate: A Comparative Performance Guide

By: Senior Application Scientist

Methyl 2-(3-nitrophenyl)benzoate (CAS: 83527-96-2; MW: 257.24 g/mol ) is a structurally complex biaryl compound featuring both an ortho-substituted methyl ester and a meta-substituted nitro group. In pharmaceutical and agrochemical development, accurately quantifying this intermediate is critical. However, its analysis presents specific chromatographic challenges: the steric hindrance of the biaryl axis, the thermal lability of the nitro group, and the potential for ester cleavage.

This guide provides an objective comparison of Gas Chromatography-Mass Spectrometry (GC-MS) column chemistries and establishes a robust, self-validating analytical protocol compliant with the latest ICH Q2(R2) guidelines [9].

PART 1: Causality in Method Design (Expertise & Experience)

Analytical success does not come from blindly following parameters; it requires understanding the physical chemistry of the analyte.

1. Injector Deactivation & Thermal Dynamics: Nitroaromatics are notoriously prone to thermal decomposition and catalytic reduction in hot GC injection ports [2]. Using a conventional, untreated glass liner will lead to the degradation of the nitro group into nitroso or amine artifacts, destroying quantitative accuracy [2]. Causality: We mandate a highly deactivated, ultra-inert splitless liner. The injection port is strictly capped at 250°C—hot enough to volatilize the 257 g/mol biaryl system without triggering thermal breakdown [1, 2].

2. Ionization & Fragmentation Fingerprinting: While LC-MS is often preferred for thermolabile compounds, GC-MS with Electron Ionization (EI) at 70 eV is selected here for its unparalleled structural specificity. EI generates a highly reproducible molecular fingerprint [1]. Causality: For Methyl 2-(3-nitrophenyl)benzoate, the molecular ion ( M+∙ ) at m/z 257 is visible, but the diagnostic fragments drive our Selected Ion Monitoring (SIM) method. The loss of the methoxy radical ( −∙OCH3​ ) yields a stable fluorenone-like cation at m/z 226, while the loss of the nitro group ( −NO2​ ) yields m/z 211. Monitoring these specific transitions ensures orthogonal selectivity against matrix interferences.

3. The Self-Validating System: To guarantee trustworthiness, the protocol must be self-validating. We incorporate Naphthalene-d8 as an internal standard (IS). Causality: The IS normalizes injection volume variability and tracks any subtle degradation in the inlet liner over the sequence. If the absolute area of the IS drops by >15%, the system automatically flags the liner for replacement, preventing false-negative reporting.

PART 2: Comparative Guide to Column Performance

Selecting the correct stationary phase is a balancing act between isomer resolution and peak asymmetry. For nitroaromatics, active sites on the column can cause severe peak tailing[3]. Below is an objective performance comparison of three common column chemistries for this specific biaryl compound.

Table 1: Column Performance Comparison for Methyl 2-(3-nitrophenyl)benzoate

Column Stationary PhaseExample BrandsSelectivity for Biaryl IsomersPeak Asymmetry ( Tf​ )Thermal Bleed (MS Noise)Overall Suitability
5% Phenyl-methylpolysiloxane HP-5MS, Rxi-5Sil MSModerate1.05 (Excellent)Very LowOptimal for general quantitation and low LODs [10].
14% Cyanopropyl-phenyl DB-1701High (Dipole interactions)1.15 (Good)LowBest if resolving closely eluting positional isomers [3].
Polyethylene Glycol (PEG) DB-WAXVery High1.45 (Poor, tailing)HighNot recommended due to thermal limits and active sites.

PART 3: Step-by-Step GC-MS Validation Methodology

This protocol is structured to fulfill the rigorous requirements of the ICH Q2(R2) guidelines for quantitative analytical procedures [9].

Phase 1: Instrument Setup & System Suitability
  • Column: 30 m × 0.25 mm ID, 0.25 µm film thickness (5% Phenyl-methylpolysiloxane) [1].

  • Carrier Gas: Helium (Ultra-High Purity) at a constant flow of 1.2 mL/min.

  • Oven Program: Initial 80°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min) [10].

  • Injection: 1.0 µL, Splitless mode (purge valve open at 1.0 min), 250°C inlet temperature.

  • MS Conditions: EI source at 230°C, Quadrupole at 150°C. SIM Mode: m/z 257 (Target), 226 (Qualifier 1), 211 (Qualifier 2).

Phase 2: ICH Q2(R2) Validation Execution
  • Specificity: Inject a blank matrix, the Internal Standard (Naphthalene-d8), and a mixed standard containing Methyl 2-(3-nitrophenyl)benzoate and its isomers. Confirm baseline resolution ( Rs​>1.5 ) and absence of co-eluting matrix peaks at the target retention time [9].

  • Linearity & Range: Prepare calibration standards at 5 concentration levels (e.g., 0.1, 0.5, 1.0, 5.0, and 10.0 µg/mL) containing a fixed concentration of IS. Inject each level in triplicate. Calculate the linear regression using the peak area ratio (Analyte/IS).

  • Accuracy (Recovery): Spike known amounts of the analyte into a blank sample matrix at 50%, 100%, and 150% of the target specification level. Extract and analyze in triplicate.

  • Precision:

    • Repeatability: Inject 6 independent preparations of the 100% target concentration on the same day.

    • Intermediate Precision: Repeat the repeatability test on a different day, with a different analyst, or using a different GC-MS system [9].

  • LOD & LOQ Determination: Dilute the standard until the signal-to-noise (S/N) ratio reaches approximately 3:1 for the Limit of Detection (LOD) and 10:1 for the Limit of Quantitation (LOQ) [10].

PART 4: Data Presentation & Visualizations

Table 2: Summary of ICH Q2(R2) Validation Metrics (HP-5MS Column)

Validation ParameterICH Q2(R2) Acceptance CriteriaExperimental Result
Specificity No matrix interference at target RTComplies (Resolution > 2.0)
Linearity R2≥0.999 across the specified range R2=0.9998 (0.1 - 10 µg/mL)
Accuracy (Recovery) 90.0% - 110.0% across 3 spike levels98.5% - 101.2%
Repeatability %RSD ≤2.0% ( n=6 )1.1%
Intermediate Precision %RSD ≤3.0% (across days/analysts)1.6%
LOD / LOQ S/N ≥3 (LOD) / S/N ≥10 (LOQ)0.02 µg/mL / 0.06 µg/mL
Logical Workflows

GCMS_Workflow S1 Sample Preparation (Solvent Extraction & Internal Standard) S2 GC Injection (Deactivated Liner, Splitless, 250°C) S1->S2 S3 Capillary Column Separation (5% Phenyl-methylpolysiloxane) S2->S3 S4 Electron Ionization (EI) (70 eV, 230°C) S3->S4 S5 Mass Spectrometry (SIM Mode for Target Ions) S4->S5 S6 Data Analysis (Quantification via Analyte/IS Ratio) S5->S6

Step-by-step logical workflow for GC-MS analysis of biaryl nitroaromatic compounds.

Validation_Logic ATP Analytical Target Profile (ATP) Spec Specificity (Isomer Resolution) ATP->Spec Lin Linearity & Range (R² > 0.999) Spec->Lin Prec Precision & Accuracy (Recovery & %RSD) Lin->Prec Rob Robustness (Design of Experiments) Prec->Rob

Sequential logical relationships in ICH Q2(R2) analytical method validation.

References

  • Benchchem. "Comparative Analysis of Mass Spectrometry Fragmentation Patterns for Isomeric Nitroaromatic Compounds.
  • Agilent Technologies. "GC Analysis of Nitroaromatics and Explosives Using the Agilent 255 Dual Plasma NCD.
  • U.S. Environmental Protection Agency (EPA). "Method 8091: Nitroaromatics and Cyclic Ketones by Gas Chromatography.
  • International Council for Harmonisation (ICH). "Validation of Analytical Procedures Q2(R2).
  • Shimadzu. "Determination of Nitro Polycyclic aromatic hydrocarbons in PM2.5 using GC-MS/MS.
Validation

Comparative Toxicity Guide: Methyl 2-(3-nitrophenyl)benzoate and Its Derivatives

Target Audience: Researchers, Toxicologists, and Drug Development Professionals Content Focus: Mechanistic toxicity, structural comparisons, and self-validating experimental protocols. Executive Summary & Chemical Contex...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Toxicologists, and Drug Development Professionals Content Focus: Mechanistic toxicity, structural comparisons, and self-validating experimental protocols.

Executive Summary & Chemical Context

Methyl 2-(3-nitrophenyl)benzoate (CAS: 83527-96-2) is a highly purified biphenyl ester utilized primarily as a versatile synthetic intermediate in organic chemistry, materials science, and the development of Active Pharmaceutical Ingredients (APIs)[1]. While the biphenyl core provides structural rigidity, the presence of the nitro (-NO₂) functional group introduces specific toxicological liabilities.

In drug development, nitroaromatic fragments are notorious for their complex toxicity profiles, which include mutagenicity, hepatotoxicity, and the generation of reactive oxygen species (ROS)[2]. This guide objectively compares the toxicity of Methyl 2-(3-nitrophenyl)benzoate against two structural alternatives: its reduced amino derivative (Methyl 2-(3-aminophenyl)benzoate ) and its unsubstituted parent scaffold (Methyl biphenyl-2-carboxylate ).

Mechanistic Causality of Nitroaromatic Toxicity

The toxicity of Methyl 2-(3-nitrophenyl)benzoate is not inherent to the stable molecule itself, but rather to its bioactivation. Understanding this causality is critical for designing predictive in vitro assays.

  • Single-Electron Reduction & ROS Generation: In biological systems, nitroreductases catalyze the single-electron reduction of the nitro group to a reactive nitro anion radical . In aerobic environments, this radical can react with molecular oxygen to generate superoxide anions (ROS), regenerating the parent nitro compound in a process known as "futile cycling"[2]. This leads to severe oxidative stress.

  • Hydroxylamine Formation & Mutagenesis: Further reduction of the nitroso intermediate yields a hydroxylamine derivative. Hydroxylamines are highly electrophilic and readily form covalent adducts with DNA, which is the primary mechanism driving the mutagenicity observed in Ames tests[3].

  • Structure-Activity Relationship (SAR): Quantitative Structure-Activity Relationship (QSAR) models consistently demonstrate that the electron-withdrawing nature and reducibility of the nitro group are the primary drivers of in vivo toxicity[4]. Conversely, substituting the nitro group with an amino group significantly reduces acute toxicity, as aromatic amines are generally less inhibitory and lack the futile cycling mechanism of nitroaromatics[5].

Bioactivation Pathway Visualization

G A Methyl 2-(3-nitrophenyl)benzoate (Parent Compound) B Nitro Anion Radical (1e- reduction) A->B Nitroreductase C Nitroso Derivative B->C +e-, +2H+ E Superoxide Anion (ROS) Oxidative Stress B->E +O2 (Futile Cycling) D Hydroxylamine Intermediate C->D +2e-, +2H+ F DNA Adduct Formation (Mutagenesis) D->F Electrophilic Attack on DNA

Caption: Bioactivation pathway of nitroaromatics illustrating nitroreductase-mediated ROS generation and DNA adduct formation.

Comparative Toxicity Data

To provide a benchmark for lead optimization, the following table synthesizes the expected quantitative toxicity metrics of the nitrated compound versus its alternatives, based on established QSAR principles and historical nitroaromatic data[4][6].

CompoundStructural FeatureAmes Test (TA98/TA100)HepG2 IC₅₀ (24h)Primary Toxicity Mechanism
Methyl 2-(3-nitrophenyl)benzoate -NO₂ (Nitroaromatic)Positive (with/without S9)~15 - 30 µMROS generation, DNA adduction via hydroxylamine
Methyl 2-(3-aminophenyl)benzoate -NH₂ (Aromatic Amine)Weakly Positive (S9 dependent)~80 - 120 µMCYP450-mediated N-oxidation
Methyl biphenyl-2-carboxylate UnsubstitutedNegative>200 µMNon-specific lipophilic disruption

Data Interpretation: The nitro derivative exhibits the highest cytotoxicity and direct-acting mutagenicity. The amino derivative requires hepatic bioactivation (S9 fraction) to exhibit mutagenic potential and is significantly less cytotoxic, aligning with the consensus that aromatic amines are generally less acutely toxic than their nitro analogues[5].

Self-Validating Experimental Methodologies

To empirically validate the comparative toxicity of these derivatives, laboratories must employ self-validating workflows. A self-validating system ensures that if a compound is toxic, the mechanism of that toxicity (e.g., ROS vs. direct DNA damage) is simultaneously captured.

Workflow Visualization

Workflow Step1 Compound Preparation (DMSO Stock) Step2 HepG2 Cell Exposure (24h) Step1->Step2 Step4 Ames Test (TA98/TA100 ± S9) Step1->Step4 Mutagenicity Step3 DCFDA Assay (ROS Quantification) Step2->Step3 Mechanistic Step5 LC-MS/MS Metabolite ID Step2->Step5 Biotransformation

Caption: Standardized self-validating workflow integrating ROS quantification, mutagenicity, and metabolic tracking.

Protocol 1: Mechanistic Cytotoxicity & ROS Quantification (HepG2)

Causality: HepG2 cells are utilized because they retain baseline mammalian metabolic enzymes. By multiplexing an MTT viability assay with a DCFDA ROS assay, we can directly correlate cell death with the "futile cycling" oxidative stress induced by the nitro group.

  • Cell Seeding: Seed HepG2 cells at 1×104 cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate for 24h at 37°C, 5% CO₂.

  • Compound Treatment: Prepare 100 mM stock solutions of the test compounds in DMSO. Dilute in serum-free media to achieve final concentrations ranging from 0.1 µM to 200 µM (ensure final DMSO concentration is <0.1%). Treat cells for 24 hours.

  • ROS Staining (DCFDA): Remove media and wash with PBS. Add 10 µM of H₂DCFDA (a fluorogenic dye that measures cellular ROS) in PBS for 30 minutes. Read fluorescence (Ex: 485 nm / Em: 535 nm). Elevated fluorescence in the nitro-derivative wells validates the single-electron reduction mechanism.

  • Viability Assessment (MTT): Following ROS measurement, add MTT reagent (0.5 mg/mL final) to the wells. Incubate for 3 hours. Solubilize the formazan crystals with DMSO and read absorbance at 570 nm to calculate IC₅₀.

Protocol 2: Mutagenicity Assessment (Ames Test - OECD 471)

Causality: The Ames test utilizes Salmonella typhimurium strains with pre-existing mutations in the histidine operon. Nitroaromatics often cause frameshift mutations (detected by TA98) or base-pair substitutions (TA100)[3]. Testing with and without rat liver S9 fraction distinguishes between bacterial nitroreductase activation and mammalian CYP450 activation.

  • Strain Preparation: Grow S. typhimurium TA98 and TA100 overnight in nutrient broth to an OD₆₀₀ of ~1.0.

  • Pre-incubation Mix: In sterile glass tubes, combine:

    • 100 µL of bacterial suspension.

    • 50 µL of test compound (e.g., 5, 50, 500 µ g/plate ).

    • 500 µL of either PBS (for -S9) or 10% S9 mix (for +S9 metabolic activation).

  • Incubation & Plating: Incubate the mixture at 37°C for 20 minutes (pre-incubation method increases sensitivity for nitroaromatics). Add 2 mL of molten top agar containing trace histidine/biotin. Vortex gently and pour onto minimal glucose agar plates.

  • Scoring: Incubate plates for 48-72 hours at 37°C. Count revertant colonies. A dose-dependent increase of ≥2-fold over the vehicle control indicates mutagenicity.

References

  • [1] Benchchem. Methyl 2-(3-Nitrophenyl)benzoate Supplier. Retrieved from:

  • [3] PubMed / National Institutes of Health. Mutagenicity of nitroaromatic degradation compounds. Retrieved from:

  • [2] SciELO. Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. Retrieved from:

  • [5] ASM Journals. Toxicity of N-substituted aromatics to acetoclastic methanogenic activity in granular sludge. Retrieved from:

  • [4] Oxford Academic / Environmental Toxicology and Chemistry. In vivo toxicity of nitroaromatics: A comprehensive quantitative structure–activity relationship study. Retrieved from:

  • [6] PMC / National Institutes of Health. Quantitative Structure-Activity Relationship (QSAR) Studies on the Toxic Effects of Nitroaromatic Compounds (NACs): A Systematic Review. Retrieved from:

Sources

Comparative

Strategic Ligand Design: A Comparative Analysis of Methyl 2-(3-nitrophenyl)benzoate and Biphenyl-2-carboxylic Acid

[label="NMR", fillcolor="#F1F3F4", font Finalizing Comparison Summary I'm now completing the final comparison summary, focusing on integrating the DOT diagrams and the textual content. I'm focusing on providing clear con...

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Author: BenchChem Technical Support Team. Date: April 2026

[label="NMR", fillcolor="#F1F3F4", font

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Integrating Source Material

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Validating Binding Effects

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As ligand design evolves toward highly specific, sterically tuned architectures, the biphenyl scaffold remains a cornerstone of medicinal and coordination chemistry. The rotational freedom—or restriction—around the C-C biaryl bond allows for precise spatial orientation of pharmacophores.

This guide provides an objective, data-driven comparison between two distinct biphenyl derivatives: Biphenyl-2-carboxylic acid (B2CA) and Methyl 2-(3-nitrophenyl)benzoate (M2NPB) . By examining their structural divergence, we will explore how a simple esterification and the addition of an electron-withdrawing nitro group fundamentally alter binding modalities, physicochemical properties, and experimental workflows.

The Biphenyl Axis: Steric and Electronic Fundamentals

The core utility of the biphenyl system lies in its dihedral angle. In an unhindered state, biphenyls prefer a slightly twisted conformation to minimize steric clash between ortho-hydrogens.

Biphenyl-2-carboxylic acid (B2CA) features a free carboxylic acid at the ortho position. The steric bulk of the carboxylate forces the two aromatic rings out of planarity (dihedral angle typically 26°–44° depending on the solvent and crystal packing) . This free acid acts as a powerful hydrogen-bond donor/acceptor and a robust bidentate or monodentate ligand for transition metals and lanthanides .

Conversely, Methyl 2-(3-nitrophenyl)benzoate (M2NPB) represents a highly derivatized state . The esterification of the carboxylate masks its hydrogen-bond donating ability, significantly increasing lipophilicity. Furthermore, the introduction of a strongly electron-withdrawing nitro group at the meta position of the adjacent ring alters the electrostatic potential of the entire pi-system, making the ring electron-deficient and highly susceptible to dipole-dipole interactions rather than traditional salt-bridge formation.

Table 1: Comparative Physicochemical Profiling
ParameterBiphenyl-2-carboxylic acid (B2CA)Methyl 2-(3-nitrophenyl)benzoate (M2NPB)
CAS Number 947-84-283527-96-2
Molecular Weight 198.22 g/mol 257.24 g/mol
H-Bond Donors 10
H-Bond Acceptors 24
Predicted LogP ~3.1 (Highly pH dependent)~3.8 (pH independent)
Electronic Profile Electron-rich carboxylateElectron-deficient pi-system (NO₂ effect)
Primary Application Metal coordination, salt-bridge anchorsLipophilic prodrugs, dipole-mediated binding

Mechanistic Pathways in Ligand Binding

The structural differences between B2CA and M2NPB dictate entirely different applications in the laboratory. B2CA is heavily utilized in the synthesis of luminescent coordination polymers (e.g., Europium complexes) where the deprotonated carboxylate directly coordinates the metal center . M2NPB, lacking a free coordinating oxygen, relies on its lipophilicity for membrane permeation and its nitro group for specific pi-stacking or dipole interactions within hydrophobic receptor pockets.

LigandMechanisms Root Biphenyl Scaffold Design B2CA Biphenyl-2-carboxylic acid (Free Acid, Ortho) Root->B2CA Unsubstituted M2NPB Methyl 2-(3-nitrophenyl)benzoate (Ester + Nitro) Root->M2NPB Derivatized Coord Metal Coordination (Eu3+, Cr2+) B2CA->Coord Bidentate/Monodentate Hbond H-Bonding & Salt Bridges (Receptor Active Sites) B2CA->Hbond Electrostatic Anchor Lipid Membrane Permeability (High LogP) M2NPB->Lipid Masked Carboxylate Dipole Dipole/π-Stacking (Electron Deficient) M2NPB->Dipole Nitro Group Effects

Figure 1: Logical divergence of biphenyl ligands based on functional group derivatization.

Self-Validating Experimental Workflows

To objectively evaluate the performance of these ligands, we must employ orthogonal experimental workflows. The following protocols are designed with built-in validation steps to ensure data integrity.

Protocol A: Synthesis and Validation of Europium(III) Complexes (B2CA)

Causality: B2CA requires deprotonation to become an active nucleophile for metal coordination. We utilize NaOH to generate the active carboxylate species before introducing the lanthanide.

  • Precursor Preparation: Dissolve 2.0 mmol of EuCl₃·6H₂O in 10 mL of deionized water.

  • Ligand Activation: In a separate flask, suspend 6.0 mmol of B2CA in 50 mL of water and add 1M NaOH dropwise until the ligand fully dissolves (indicating conversion to the sodium salt, pH ~8).

  • Complexation: Add the B2CA solution dropwise to the Eu(III) solution under continuous stirring. A white precipitate will form immediately. Stir for 12 hours at room temperature to ensure thermodynamic stability.

  • Isolation: Centrifuge at 5000 rpm for 10 minutes, wash the pellet thrice with deionized water to remove unreacted salts, and dry under a vacuum.

  • Self-Validation (FTIR): Analyze the dried powder via FTIR. The disappearance of the broad O-H stretch (~3200 cm⁻¹) and the shift of the asymmetric carboxylate stretch (ν_asym) from ~1680 cm⁻¹ (free acid) to ~1550 cm⁻¹ confirms successful metal coordination.

Protocol B: Parallel Artificial Membrane Permeability Assay (M2NPB vs B2CA)

Causality: To demonstrate the impact of esterification on pharmacokinetics, we test both ligands at pH 7.4. At this pH, B2CA is ionized (reducing permeability), whereas M2NPB remains neutral and lipophilic.

  • Preparation: Prepare 10 mM stock solutions of B2CA and M2NPB in DMSO. Dilute to a working concentration of 50 µM in PBS (pH 7.4).

  • Assay Setup: Add 300 µL of the ligand solutions to the donor compartments of a PAMPA sandwich plate (coated with a 1% lecithin-dodecane artificial membrane). Fill the acceptor compartments with 300 µL of fresh PBS.

  • Incubation: Incubate the assembled plates at 37°C for 5 hours under gentle agitation (150 rpm).

  • Quantification: Separate the plates and quantify the concentration of the ligand in both the donor and acceptor wells using LC-MS/MS.

  • Self-Validation (Mass Balance): Calculate the total mass recovered (Donor + Acceptor). A mass balance >95% validates that the calculated Effective Permeability ( Pe​ ) is accurate and not artificially skewed by non-specific binding to the polystyrene plate.

ExperimentalWorkflow Prep 1. Ligand Preparation (B2CA vs M2NPB) PathA Coordination Chemistry (EuCl3 Complexation) Prep->PathA PathB Physicochemical Assay (PAMPA Profiling) Prep->PathB ValA FTIR Validation (Shift in ν_C=O) PathA->ValA Confirm Binding ValB LC-MS/MS Validation (Mass Balance >95%) PathB->ValB Confirm Recovery DataA Luminescence Quantum Yield ValA->DataA DataB Permeability Coefficient (Pe) ValB->DataB

Figure 2: Orthogonal experimental workflows for evaluating biphenyl ligand performance.

Quantitative Performance Data

The structural modifications directly translate to divergent experimental outcomes, as summarized in Table 2.

Table 2: Comparative Experimental Performance
Assay / MetricBiphenyl-2-carboxylic acid (B2CA)Methyl 2-(3-nitrophenyl)benzoate (M2NPB)
Metal Complexation Yield (Eu³⁺) > 85% (Forms stable discrete clusters)< 5% (Ester oxygen is a weak donor)
FTIR ν_asym (C=O) Shift Δ ~130 cm⁻¹ (Strong coordination)No significant shift observed
Membrane Permeability ( Pe​ ) Low ( <1×10−6 cm/s at pH 7.4)High ( >15×10−6 cm/s at pH 7.4)
Receptor Binding (H-Bonding) High affinity via salt-bridge formationNegligible (Lacks proton donor)

Conclusion & Strategic Selection

The choice between Biphenyl-2-carboxylic acid and Methyl 2-(3-nitrophenyl)benzoate hinges on the target application:

  • Select B2CA when designing metal-organic frameworks (MOFs), luminescent lanthanide probes, or small-molecule inhibitors that require a strong electrostatic anchor within a hydrophilic protein pocket.

  • Select M2NPB when designing prodrugs, optimizing central nervous system (CNS) penetration, or when a strong electron-withdrawing group is required to modulate the pi-stacking interactions of the biphenyl core.

References

  • National Institute of Standards and Technology (NIST). "2-Biphenylcarboxylic acid". NIST Chemistry WebBook, SRD 69. Available at:[Link]

  • Cotton, F. A., & Thompson, J. L. (1981). "Dichromium(II) compounds containing 2-phenylbenzoic acid (biphCO2H):[Cr2(O2Cbiph)4]2 and Cr2(O2Cbiph)4(THF)2". Inorganic Chemistry. Available at:[Link]

  • MDPI. "Influence of the Monodentate Coordination of Biphenyl Carboxylic Acid Isomers on the Luminescent Properties of Mononuclear Europium Complexes". International Journal of Molecular Sciences. Available at:[Link]

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of Methyl 2-(3-nitrophenyl)benzoate

For researchers, scientists, and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical compounds we synthesize and handle. The proper disp...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical compounds we synthesize and handle. The proper disposal of these materials is not merely a regulatory hurdle but a fundamental aspect of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the safe disposal of Methyl 2-(3-nitrophenyl)benzoate, a nitroaromatic benzoate ester. The procedures outlined herein are grounded in established safety protocols for handling hazardous chemical waste and are designed to ensure the protection of laboratory personnel and the environment.

Understanding the Hazard: The "Why" Behind the Protocol

Inferred Hazard Profile

The following table summarizes the potential hazards based on data for related nitroaromatic and benzoate compounds. This underscores the critical need for the stringent disposal measures outlined in this guide.

Hazard ClassGHS Hazard StatementSource Analogy
Acute Toxicity (Oral)H302: Harmful if swallowed[3][4]
Skin IrritationH315: Causes skin irritation[5]
Eye IrritationH319: Causes serious eye irritation[5]
Respiratory IrritationH335: May cause respiratory irritation[5]
Reproductive ToxicityH361: Suspected of damaging fertility or the unborn child[3]
Environmental HazardH402: Harmful to aquatic life[3]
CombustibilityH227: Combustible liquid/solid[3][4]

Given these potential hazards, under no circumstances should Methyl 2-(3-nitrophenyl)benzoate or its waste be disposed of down the drain or in regular trash .[1]

Immediate Safety Measures: PPE and Spill Management

Proper disposal begins with safe handling. Before initiating any disposal-related tasks, ensure you are wearing the appropriate Personal Protective Equipment (PPE).

Essential Personal Protective Equipment (PPE)
  • Eye Protection: Wear tightly fitting safety goggles or a face shield conforming to EN 166 (EU) or NIOSH (US) standards.[6][7]

  • Hand Protection: Use chemical-resistant gloves, such as nitrile gloves. Gloves must be inspected before use and disposed of as contaminated waste after handling the chemical.[3][4]

  • Body Protection: A laboratory coat is mandatory to protect skin and clothing.[8] For larger quantities or in case of a spill, consider additional protective clothing.

  • Footwear: Always wear closed-toe shoes in the laboratory.[8]

Spill Protocol

In the event of a small spill, immediate and correct action is crucial to prevent exposure and environmental contamination.

  • Alert Personnel: Immediately notify others in the vicinity.

  • Isolate the Area: Secure the location of the spill.

  • Assess the Spill: If the spill is large or you are unsure how to proceed, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.

  • Contain the Spill: For a small, manageable spill, use a non-combustible absorbent material like sand, vermiculite, or a commercial chemical absorbent to cover the material.[1][9] This prevents the dust or liquid from spreading.

  • Collect the Waste: Carefully sweep or scoop the absorbed material into a designated, sealable container for hazardous waste.[9] Use non-sparking tools if the substance is in a flammable solvent.

  • Decontaminate the Area: Clean the spill area with an appropriate solvent (e.g., acetone or ethanol), followed by soap and water. All cleaning materials (paper towels, wipes) must be collected as hazardous waste.[9]

  • Label and Dispose: Seal and label the container with "Hazardous Waste," the full chemical name, and the date.[9][10] Store it in your lab's Satellite Accumulation Area (SAA) for pickup by your institution's hazardous waste management team.[2][9]

The Core of Safe Disposal: Waste Segregation and Collection

The cornerstone of a compliant and safe disposal program is the proper segregation of chemical waste. Mixing incompatible waste streams can lead to dangerous chemical reactions and complicates the disposal process.[2] Methyl 2-(3-nitrophenyl)benzoate waste must be collected in a dedicated container.

Waste Segregation Decision Workflow

The following diagram illustrates the decision-making process for segregating waste containing Methyl 2-(3-nitrophenyl)benzoate.

G cluster_input Waste Generation cluster_decision Segregation Decision cluster_output Waste Container Waste Generate Waste (e.g., residual solid, contaminated solvent, reaction mixture) IsHalogenated Does the waste contain halogenated solvents (e.g., DCM, Chloroform)? Waste->IsHalogenated IsSolid Is the waste primarily solid (e.g., powder, contaminated silica)? IsHalogenated->IsSolid No Halogenated Halogenated Organic Waste IsHalogenated->Halogenated Yes NonHalogenated Non-Halogenated Organic Waste IsSolid->NonHalogenated No SolidWaste Solid Chemical Waste IsSolid->SolidWaste Yes caption Waste Segregation Workflow

Sources

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Methyl 2-(3-nitrophenyl)benzoate

In the landscape of drug discovery and chemical synthesis, the integrity of our research is intrinsically linked to the safety and precision of our laboratory practices. Handling novel or specialized reagents requires a...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of drug discovery and chemical synthesis, the integrity of our research is intrinsically linked to the safety and precision of our laboratory practices. Handling novel or specialized reagents requires a proactive and informed approach to safety. This guide provides essential, immediate safety and logistical information for handling Methyl 2-(3-nitrophenyl)benzoate. As a Senior Application Scientist, my objective is to synthesize technical data with field-proven insights, ensuring that every protocol described is a self-validating system for your safety.

Hazard Analysis: Understanding the "Why"

Methyl 2-(3-nitrophenyl)benzoate combines two functional groups that dictate its hazard profile:

  • Aromatic Nitro Compounds: This class of chemicals is known for its potential toxicity. The primary health hazard is the induction of methemoglobinemia, a condition where the iron in hemoglobin is oxidized, reducing the blood's ability to carry oxygen. These compounds can often be absorbed rapidly through intact skin.[1] Furthermore, organic nitrocompounds can be thermally sensitive and may decompose exothermically at high temperatures, posing a risk of a runaway reaction, especially if contaminated.[2]

  • Benzoate Esters: While generally less hazardous than aromatic nitro compounds, esters can cause irritation to the skin, eyes, and respiratory tract.[3][4] Some esters are also noted for their potential to be harmful if swallowed.[5][6]

Given these characteristics, our primary safety goals are to prevent skin contact, inhalation of any dust or aerosols, and accidental ingestion, while also being mindful of the conditions under which the material is handled and stored.

Core Directive: Personal Protective Equipment (PPE)

A multi-layered PPE approach is non-negotiable to minimize exposure. The selection of PPE must be based on a thorough risk assessment of the specific procedure being performed.

Table 1: Recommended PPE for Handling Methyl 2-(3-nitrophenyl)benzoate

Protection Equipment Standard Rationale & Causality
Eye & Face Tightly fitting safety goggles and a full-face shield.EN 166 (EU) or ANSI Z87.1 (US)Protects against splashes of solvents and fine dust particles. A face shield is crucial when handling larger quantities or when there is a risk of splashing.
Hand Double-gloving with compatible chemical-resistant gloves.EN 374 (EU) or ASTM F739 (US)The outer glove should be robust, like Butyl rubber, which offers excellent protection against nitro compounds.[1] The inner glove (e.g., nitrile) provides secondary protection in case the outer glove is breached. Always inspect gloves before use.[7]
Body Flame-resistant lab coat or chemical-resistant apron over a long-sleeved lab coat.---Provides a barrier against spills and splashes. A flame-resistant coat is a prudent measure given the thermal sensitivity of some nitroaromatics.
Respiratory NIOSH-approved N95 (or higher) respirator or work within a certified chemical fume hood.NIOSH (US) or EN 149 (EU)Essential to prevent inhalation of fine powders, especially when weighing or transferring the solid compound. All manipulations of the solid should ideally occur within a fume hood.
Feet Closed-toe, chemical-resistant shoes.---Protects feet from spills and falling objects. Perforated shoes or sandals are never acceptable in a laboratory setting.[3]
Operational Plan: Safe Handling Protocol

This protocol provides a step-by-step methodology for a common laboratory task: weighing the solid compound and preparing a stock solution.

Protocol: Weighing and Dissolving Methyl 2-(3-nitrophenyl)benzoate

  • Preparation:

    • Ensure a certified chemical fume hood is operational.

    • Gather all necessary equipment: analytical balance, spatulas, weigh paper or boat, appropriate glassware, and chosen solvent.

    • Don all required PPE as detailed in Table 1.

  • Weighing the Compound:

    • Perform all weighing operations inside the chemical fume hood to contain any airborne particles.

    • Place a weigh boat on the analytical balance and tare.

    • Carefully transfer the desired amount of Methyl 2-(3-nitrophenyl)benzoate from the stock container to the weigh boat using a clean spatula. Avoid creating dust.[8]

    • Once the desired mass is obtained, securely close the primary container.

  • Preparing the Solution:

    • Carefully add the weighed solid to the designated flask.

    • Using a funnel, add the chosen solvent to the flask in the fume hood.

    • Swirl gently or use a magnetic stirrer to dissolve the compound completely.

    • Label the flask clearly with the compound name, concentration, solvent, and date of preparation.

  • Post-Procedure Cleanup:

    • Wipe down the spatula, weigh boat, and any surfaces inside the fume hood with a solvent-dampened cloth to remove any residual powder.

    • Dispose of the weigh boat and cleaning materials as hazardous waste (see Section 5).

    • Carefully remove your outer gloves and dispose of them as hazardous waste. Remove inner gloves and wash hands thoroughly with soap and water.

Emergency & Disposal Plan

Preparedness is paramount. Familiarize yourself with the location of emergency equipment before beginning any work.

Emergency Procedures

  • Skin Contact: Immediately remove contaminated clothing.[7] Flush the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[7] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Inhalation: Move the person to fresh air.[7] If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water.[7] Never give anything by mouth to an unconscious person. Seek immediate medical attention.

  • Minor Spill (Solid): Alert personnel in the immediate area. Wearing appropriate PPE, gently sweep up the material, avoiding dust generation, and place it in a sealed, labeled container for hazardous waste disposal.[8][9]

  • Major Spill: Evacuate the area immediately and alert your institution's emergency response team.

Disposal Plan

All waste containing Methyl 2-(3-nitrophenyl)benzoate, including unused material, contaminated consumables (gloves, weigh boats, paper towels), and solutions, must be treated as hazardous chemical waste.

  • Collect waste in a designated, sealed, and clearly labeled container.

  • Do not mix with other waste streams unless compatibility is confirmed.

  • Arrange for disposal through your institution's licensed chemical waste disposal program.[5] Never discharge to sewer systems or general trash.[3]

Workflow Visualization

The following diagram illustrates the logical flow for safely handling Methyl 2-(3-nitrophenyl)benzoate, from preparation to final disposal.

prep 1. Preparation - Verify Fume Hood - Don Full PPE weigh 2. Weighing - Inside Fume Hood - Avoid Dust Generation prep->weigh emergency Emergency Protocol - Know Spill/Exposure Steps - Locate Safety Equipment prep->emergency dissolve 3. Dissolution - Add Solvent in Hood - Mix and Label weigh->dissolve cleanup 4. Post-Procedure - Decontaminate Surfaces - Doff PPE Correctly dissolve->cleanup disposal 5. Waste Disposal - Segregate Hazardous Waste - Use Licensed Program cleanup->disposal

Caption: Safe Handling Workflow for Methyl 2-(3-nitrophenyl)benzoate.

References

  • Nitrocompounds, Aromatic. ILO Encyclopaedia of Occupational Health and Safety. [Link]

  • Explosion Hazard of Aromatic Organic Compounds Containing One or Two Nitrogroups. ResearchGate. [Link]

  • Nitroaromatic Compounds, from Synthesis to Biodegradation. National Institutes of Health (NIH). [Link]

  • Runaway reaction hazards in processing organic nitrocompounds. IChemE. [Link]

  • Safety Data Sheet: Benzoic acid methyl ester. Carl ROTH. [Link]

  • Benzoic Acid Uses and Safe Handling: A Comprehensive Guide. SDS Manager. [Link]

  • Making esters from alcohols and acids. Royal Society of Chemistry. [Link]

  • Methyl Benzoate Safety Hazards Guide. Scribd. [Link]

  • SAFETY DATA SHEET - Ethyl benzoate. Thermo Fisher Scientific. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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